molecular formula C39H52O14 B8099212 Jatrophane 4

Jatrophane 4

Cat. No.: B8099212
M. Wt: 744.8 g/mol
InChI Key: WITHKWWZWFNDND-RAFXCFENSA-N
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Description

Jatrophane 4 is a useful research compound. Its molecular formula is C39H52O14 and its molecular weight is 744.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,13-tetraacetyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H52O14/c1-20(2)35(45)51-31-22(4)30(48-23(5)40)28-33(52-36(46)27-15-13-12-14-16-27)38(11,53-26(8)43)19-39(28,47)32(49-24(6)41)21(3)17-18-37(9,10)34(29(31)44)50-25(7)42/h12-18,20-21,28-34,44,47H,4,19H2,1-3,5-11H3/b18-17-/t21-,28-,29+,30-,31-,32-,33+,34+,38+,39+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITHKWWZWFNDND-RAFXCFENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C\C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C(C)C)O)OC(=O)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H52O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Isolation and Characterization of Jatrophane Diterpenoids from Euphorbia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia, one of the largest genera of flowering plants, is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, jatrophane diterpenoids have garnered significant attention within the scientific community. These macrocyclic diterpenes, characterized by a highly functionalized bicyclic [10.3.0] pentadecane (B166386) skeleton, exhibit a wide array of promising pharmacological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing properties.[1][2][3] Their potential as lead compounds in drug discovery programs necessitates robust and efficient methods for their isolation and comprehensive structural elucidation.

This in-depth technical guide provides a comprehensive overview of the methodologies for isolating and characterizing jatrophane diterpenoids from Euphorbia species. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in natural product chemistry and the search for novel therapeutic agents. The guide details experimental protocols, presents key quantitative data in a structured format, and utilizes visualizations to illustrate complex workflows and biological pathways.

Experimental Protocols: From Plant Material to Pure Compound

The isolation of jatrophane diterpenoids from Euphorbia species is a multi-step process that requires careful execution of extraction and chromatographic techniques.[2] Since these plants produce complex mixtures of structurally related analogs, a sequential purification strategy is essential.[2]

Plant Material Collection and Preparation
  • Collection: The whole plant, including aerial parts (stems, leaves) and roots, can be a source of jatrophane diterpenoids. The latex is also a rich source of these compounds. Proper botanical identification of the plant material is crucial, and a voucher specimen should be deposited in a recognized herbarium.

  • Preparation: The collected plant material is typically air-dried at room temperature and then powdered to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: A common method for extracting jatrophane diterpenoids is maceration or percolation of the powdered plant material with organic solvents. A mixture of dichloromethane (B109758) (CH2Cl2) and acetone (B3395972) (2:1) at room temperature has been reported to be effective. Methanol (B129727) is also frequently used for extraction.

  • Procedure:

    • The powdered plant material is submerged in the chosen solvent system and left to stand for a specified period, often with occasional agitation. This process is typically repeated multiple times to ensure exhaustive extraction.

    • The solvent from the combined extracts is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

A series of chromatographic steps are employed to separate the complex mixture of compounds in the crude extract and isolate the pure jatrophane diterpenoids.

  • Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC or Column Chromatography - CC):

    • Stationary Phase: Silica (B1680970) gel is commonly used.

    • Mobile Phase: A gradient of solvents with increasing polarity is typically employed. For instance, a gradient of petroleum ether and ethyl acetate (B1210297) (from 100:1 to 0:1, v/v) can be used to separate the crude extract into several fractions.

    • Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC), and fractions with similar profiles are combined. Diterpenoid-containing fractions can often be visualized by spraying the TLC plates with a solution of 1% cerium sulfate (B86663) in 10% sulfuric acid and heating.

  • Intermediate Purification (e.g., Column Chromatography - CC or Sephadex LH-20):

    • Silica Gel CC: Fractions enriched with jatrophanes are further purified on silica gel columns using isocratic or gradient elution with solvent systems like petroleum ether/acetone.

    • Sephadex LH-20: This size-exclusion chromatography is effective for removing pigments and other impurities. Methanol or a mixture of methanol and dichloromethane is often used as the mobile phase.

  • Final Purification (e.g., High-Performance Liquid Chromatography - HPLC):

    • Normal-Phase (NP-HPLC): A silica-based column with a mobile phase such as a mixture of acetone and petroleum ether (e.g., 12.5:87.5) can be used for the final purification of less polar jatrophanes.

    • Reversed-Phase (RP-HPLC): A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water. This technique is highly effective for separating closely related jatrophane analogues.

Characterization of Jatrophane Diterpenoids

Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structure elucidation. A series of 1D and 2D NMR experiments are performed:

    • 1D NMR: ¹H NMR provides information about the number and types of protons, while ¹³C NMR indicates the number and types of carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

  • X-ray Crystallography: When suitable crystals of the isolated compound can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry.

Quantitative Data Summary

The following tables summarize key quantitative data for representative jatrophane diterpenoids isolated from Euphorbia species.

Table 1: Selected Jatrophane Diterpenoids from Euphorbia Species and Their Yields

Compound NameEuphorbia SpeciesPlant PartYield (mg from kg of plant material)Reference
Euphodendroidin DE. dendroidesNot SpecifiedNot Specified
Euphjatrophane AE. peplusWhole Plant0.027
Euphjatrophane DE. peplusWhole Plant0.067
Jatrophane 1E. nicaeensisRootNot Specified
Jatrophane 2E. nicaeensisRootNot Specified

Table 2: Representative ¹H and ¹³C NMR Data for Jatrophane Diterpenoids

CompoundKey ¹H NMR Signals (δ in ppm, J in Hz)Key ¹³C NMR Signals (δ in ppm)Reference
Euphjatrophane A (in CDCl₃) 5.63 (d, J=16.2, H-11), 5.62 (d, J=16.2, H-12), 5.18 (s, H-17a), 4.82 (s, H-17b), 8.11 (d, J=7.9, H-2', H-6' of Benzoyl)169.2 & 20.7 (Acetyl), 166.0 (C-7' of Benzoyl), 142.4 (C-6), 114.8 (C-17), 135.7 (C-11), 134.1 (C-12)
Euphpepluone G (in CDCl₃) 5.24 (H-7)172.0 (C=O of Propionyloxy)
Jatrophane 1 (from E. nicaeensis) 5.55 (brs, H-5), 5.22 (d, J=16.0, H-11), 5.54 (dd, J=16.0, 10, H-12)208.29 (C-9), Keto carbonyls

Note: NMR data is highly specific to the solvent used and the specific structure of the jatrophane.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a generalized workflow for the isolation of jatrophane diterpenoids from Euphorbia species.

experimental_workflow plant_material Plant Material (e.g., whole plant, roots) preparation Drying and Powdering plant_material->preparation extraction Solvent Extraction (e.g., CH2Cl2:Acetone) preparation->extraction crude_extract Crude Extract extraction->crude_extract vlc_cc Initial Fractionation (VLC/CC) (e.g., Silica Gel, Petroleum Ether/EtOAc gradient) crude_extract->vlc_cc fractions Enriched Fractions vlc_cc->fractions intermediate_purification Intermediate Purification (e.g., Sephadex LH-20, Silica Gel CC) fractions->intermediate_purification purified_fractions Further Purified Fractions intermediate_purification->purified_fractions hplc Final Purification (HPLC) (Normal or Reversed-Phase) purified_fractions->hplc pure_compound Pure Jatrophane Diterpenoid hplc->pure_compound characterization Structural Characterization (NMR, MS, X-ray) pure_compound->characterization

Caption: Generalized workflow for jatrophane isolation.

Signaling Pathway: P-glycoprotein Inhibition

Jatrophane diterpenoids have been identified as potent inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells. The diagram below illustrates the proposed mechanism of action.

pgp_inhibition cluster_cell Cancer Cell pgp P-glycoprotein (P-gp) Efflux Pump drug_out Chemotherapeutic Drug pgp->drug_out drug_in Chemotherapeutic Drug (e.g., Doxorubicin) drug_in->pgp Efflux apoptosis Increased Apoptosis drug_in->apoptosis Induces jatrophane Jatrophane Diterpenoid jatrophane->pgp Inhibition pi3k_akt PI3K/Akt/NF-κB Pathway jatrophane->pi3k_akt Downregulation pi3k_akt->pgp Expression

Caption: P-glycoprotein inhibition by jatrophanes.

Conclusion

The isolation and characterization of jatrophane diterpenoids from Euphorbia species represent a challenging yet rewarding area of natural product research. The structural complexity and potent biological activities of these compounds underscore their potential as scaffolds for the development of new drugs. This guide provides a foundational framework of the experimental protocols and analytical techniques required for this endeavor. As our understanding of the biological targets of jatrophanes, such as P-glycoprotein and autophagy pathways, continues to grow, so too will the importance of robust and efficient methods for their isolation and characterization. The continued exploration of the chemical diversity within the Euphorbia genus is likely to yield novel jatrophane structures with enhanced therapeutic potential.

References

An In-Depth Technical Guide to the Biosynthesis of Jatrophane Diterpenes in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of macrocyclic diterpenoids characterized by a unique 5/12-membered bicyclic carbon skeleton. Predominantly found in plants of the Euphorbiaceae family, particularly within the genera Euphorbia and Jatropha, these compounds have garnered significant interest from the scientific community due to their diverse and potent biological activities. These activities include anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversal properties, making them promising candidates for drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the jatrophane diterpene biosynthetic pathway in plants, detailing the key enzymatic steps, regulatory mechanisms, and experimental methodologies used in its elucidation.

The Core Biosynthetic Pathway

The biosynthesis of jatrophane diterpenes originates from the general terpenoid pathway, starting with the C20 precursor geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into two major stages: the formation of the initial macrocyclic scaffold and the subsequent extensive tailoring reactions that lead to the vast structural diversity observed in this class of compounds.

Formation of the Casbene (B1241624) Precursor

The first committed step in the biosynthesis of jatrophane and other related diterpenes in Euphorbiaceae is the cyclization of the acyclic GGPP to form the bicyclic diterpene, casbene.[3] This complex cyclization reaction is catalyzed by a single enzyme, casbene synthase (CS) .

  • Enzyme: Casbene Synthase (EC 4.2.3.8)[4]

  • Substrate: Geranylgeranyl pyrophosphate (GGPP)

  • Product: Casbene

  • Mechanism: The reaction proceeds through a series of carbocationic intermediates, involving the ionization of the diphosphate (B83284) group from GGPP, followed by intramolecular cyclization and rearrangement to form the characteristic cyclopropane (B1198618) ring of casbene.

Oxidative Modifications and Formation of the Jatrophane Skeleton

Following the formation of casbene, the pathway enters a phase of extensive oxidative functionalization, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) . These enzymes are responsible for introducing hydroxyl groups and other oxygenated functionalities to the casbene backbone, which are crucial for the subsequent rearrangements and cyclizations that form the jatrophane core. While the exact sequence of these reactions is not fully elucidated and may vary between plant species, a general proposed pathway involves:

  • Hydroxylation of Casbene: CYPs introduce hydroxyl groups at specific positions on the casbene molecule.

  • Further Oxidations: Additional oxidative steps, potentially involving other enzymes like alcohol dehydrogenases, can lead to the formation of ketone and aldehyde functionalities.

  • Ring Opening and Rearrangement: The introduced functional groups facilitate the opening of the cyclopropane ring of casbene and subsequent intramolecular rearrangements.

  • Formation of the 5/12 Bicyclic System: A key cyclization event leads to the formation of the characteristic 5/12-membered ring system of the jatrophane core.[3]

The biosynthesis of jatrophane diterpenes is often associated with biosynthetic gene clusters , where the genes encoding the enzymes for a specific metabolic pathway are physically clustered on the chromosome. This co-localization facilitates the coordinated regulation of gene expression.

Quantitative Data

The following tables summarize the available quantitative data related to the biosynthesis of jatrophane diterpenes. It is important to note that specific kinetic parameters for all enzymes in the pathway are not yet fully characterized and can vary between different plant species and isoforms of the enzymes.

EnzymeSubstrateK_m_ (µM)V_max_ (units)Source OrganismReference
Farnesyl TransferaseFarnesyl pyrophosphate0.5Not specifiedRicinus communis[5]
Farnesyl TransferaseIsopentenyl pyrophosphate3.5Not specifiedRicinus communis[5]
Carbonic AnhydraseHCO_3_⁻8000600,000Not specified[6]
ChymotrypsinN-Acetyl-L-tyrosine ethyl ester5000100Not specified[6]
PenicillinasePenicillin G502000Not specified[6]
LysozymeHexa-N-acetylglucosamine60.5Not specified[6]
Compound ClassPlant SpeciesConcentration Range (mg/g dry weight)Analytical MethodReference
Jatrophane DiterpenesEuphorbia sororia (fructus)Total content up to 92.3% in enriched fractionHPLC[7]
Jatrophane DiterpenesEuphorbia platyphyllosNot specified (isolated for structure elucidation)HPLC, NMR[8]
Jatrophane DiterpenesEuphorbia nicaeensis (roots)Not specified (isolated for structure elucidation)HPLC, NMR
Jatrophane DiterpenesEuphorbia dendroidesNot specified (isolated for biological evaluation)HPLC, NMR[9]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of jatrophane diterpene biosynthesis.

Extraction and Purification of Jatrophane Diterpenes from Plant Material

Objective: To isolate jatrophane diterpenes from plant tissues for structural elucidation and biological activity screening.

General Protocol:

  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., latex, roots, aerial parts) and air-dry or freeze-dry it. Grind the dried material into a fine powder.

  • Extraction:

    • Perform a primary extraction with a non-polar solvent like petroleum ether to remove lipids and other non-polar compounds.[10]

    • Subsequently, extract the plant material with a more polar solvent such as methanol (B129727) or ethanol (B145695) to extract the diterpenoids.[11]

  • Fractionation:

    • Subject the crude extract to column chromatography using silica (B1680970) gel or polyamide as the stationary phase.[8]

    • Elute with a gradient of solvents with increasing polarity (e.g., petroleum ether/ethyl acetate (B1210297) or methanol/water mixtures) to separate the extract into fractions.[8][11]

  • Purification:

    • Further purify the fractions containing jatrophane diterpenes using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18).[4][8]

    • Monitor the purification process using analytical TLC or HPLC.

  • Structure Elucidation:

    • Characterize the purified compounds using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC, NOESY) and Mass Spectrometry (MS).[8]

Terpene Synthase Activity Assay

Objective: To determine the enzymatic activity of casbene synthase and identify its product.

General Protocol:

  • Enzyme Source:

    • Plant Extract: Prepare a protein extract from plant tissues known to produce jatrophane diterpenes.

    • Recombinant Enzyme: Express the candidate terpene synthase gene in a heterologous host (e.g., E. coli) and purify the recombinant protein.

  • Assay Mixture: Prepare a reaction mixture containing:

    • Assay buffer (e.g., HEPES buffer, pH 7.5)

    • Divalent cation (e.g., MgCl₂)

    • Substrate (GGPP)

    • Enzyme preparation

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific period.

  • Product Extraction: Stop the reaction and extract the terpene products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • Analysis: Analyze the extracted products using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]

    • Identify the product (casbene) by comparing its retention time and mass spectrum with an authentic standard.

Functional Characterization of Cytochrome P450s in Yeast

Objective: To identify and characterize the function of CYPs involved in the oxidative modification of casbene.

General Protocol:

  • Yeast Strain: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express a plant NADPH-cytochrome P450 reductase, which is essential for CYP activity.[5][14][15]

  • Gene Expression:

    • Clone the candidate plant CYP gene into a yeast expression vector.

    • Transform the yeast strain with the expression vector.

  • Microsome Isolation:

    • Grow the transformed yeast culture and induce protein expression.

    • Harvest the yeast cells and prepare microsomal fractions, which contain the membrane-bound CYPs.[14]

  • In Vitro Enzyme Assay:

    • Incubate the isolated microsomes with the substrate (casbene) and a source of reducing equivalents (NADPH).

    • Extract the reaction products with an organic solvent.

  • Product Analysis: Analyze the products using LC-MS or GC-MS to identify the hydroxylated casbene derivatives.[14]

Regulatory and Signaling Pathways

The biosynthesis of jatrophane diterpenes, like many other plant secondary metabolites, is tightly regulated in response to developmental cues and environmental stimuli.

Jasmonate Signaling Pathway

The jasmonate (JA) signaling pathway is a key regulator of plant defense responses and the biosynthesis of various secondary metabolites, including terpenes.[16][17]

  • Elicitation: Biotic (e.g., herbivory, pathogen attack) and abiotic stresses trigger the biosynthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).

  • Signal Perception: JA-Ile is perceived by the F-box protein COI1, which is part of the SCF(COI1) ubiquitin ligase complex.

  • Derepression of Transcription Factors: The perception of JA-Ile leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.

  • Gene Activation: The degradation of JAZ proteins releases transcription factors (TFs) such as MYC2, which can then activate the expression of JA-responsive genes, including terpene synthase and cytochrome P450 genes involved in jatrophane biosynthesis.[1][16]

Fungal Elicitors
  • Recognition: Plants recognize fungal elicitors through pattern recognition receptors on the cell surface.

  • Signal Transduction: This recognition initiates a complex signal transduction cascade that often involves:

    • Ion fluxes (e.g., Ca²⁺ influx)

    • Production of reactive oxygen species (ROS)

    • Activation of mitogen-activated protein kinase (MAPK) cascades

    • Induction of phytohormone signaling pathways, including the jasmonate pathway.

  • Gene Expression: The signaling cascade ultimately leads to the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, including jatrophane diterpenes.[18][19][21]

Mandatory Visualizations

Biosynthesis Pathway of Jatrophane Diterpenes

Jatrophane Diterpene Biosynthesis cluster_0 General Terpenoid Pathway cluster_1 Jatrophane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase Oxidized_Intermediates Oxidized Intermediates Casbene->Oxidized_Intermediates Cytochrome P450s (Oxidation) Jatrophane_Core Jatrophane Core Scaffold Oxidized_Intermediates->Jatrophane_Core Cyclization & Rearrangement Jatrophane_Diterpenes Diverse Jatrophane Diterpenes Jatrophane_Core->Jatrophane_Diterpenes Tailoring Enzymes (Acyltransferases, etc.) Experimental Workflow Start Candidate Gene (e.g., Terpene Synthase) Cloning Gene Cloning into Expression Vector Start->Cloning Expression Heterologous Expression (e.g., E. coli, Yeast) Cloning->Expression Purification Protein Purification (if applicable) Expression->Purification Assay Enzyme Activity Assay Expression->Assay (cell lysate) Purification->Assay Analysis Product Analysis (GC-MS, LC-MS) Assay->Analysis Identification Product Identification Analysis->Identification End Functional Characterization Complete Identification->End Jasmonate Signaling Stimuli Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid Biosynthesis Stimuli->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile SCF_COI1 SCF(COI1) Complex JA_Ile->SCF_COI1 perception JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation TF Transcription Factors (e.g., MYC2) JAZ->TF represses Genes Jatrophane Biosynthesis Genes (TPS, CYP) TF->Genes activates transcription Jatrophanes Jatrophane Diterpenes Genes->Jatrophanes biosynthesis

References

Spectroscopic Data Analysis of Jatrophane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the spectroscopic data for a representative jatrophane diterpenoid, designated here as Jatrophane 4 (identified as euphjatrophane C in primary literature). Jatrophane diterpenoids are a diverse group of natural products, primarily found in the Euphorbiaceae family, known for their complex structures and significant biological activities, including multidrug resistance modulation and cytotoxic effects.[1][2][3] The structural elucidation of these compounds relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₄₃H₆₆O₁₃
Ionization ModeHRESIMS
Measured m/z767.3265 [M + Na]⁺
Calculated m/z767.3249 for C₄₃H₆₆O₁₃Na

HRESIMS: High-Resolution Electrospray Ionization Mass Spectrometry[5]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

While a complete, explicitly assigned NMR table for "euphjatrophane C (4)" is not available in the provided search results, the data indicates it is similar to a known compound, 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene, with the exception of an acetoxy group position.[5] The following is a representative compilation of typical jatrophane NMR data based on analogous structures found in the literature.[1][5][6]

PositionδC (ppm)δH (ppm), J (Hz)
1~35-45~2.5-3.5 (m)
2~70-80~5.0-6.0 (d, J ≈ 3-5)
3~75-85~5.5-6.5 (d, J ≈ 3-5)
4~40-50~2.5-3.0 (m)
5~70-80~5.5-6.0 (br s)
6~140-145-
7~70-80~5.0-5.5 (d, J ≈ 10-12)
8~70-80~5.0-5.5 (m)
9~200-210-
10~40-50-
11~130-140~5.5-6.0 (d, J ≈ 16)
12~130-140~5.5-6.0 (dd, J ≈ 16, 10)
13~35-45~3.5-4.0 (dq)
14~200-210-
15~85-95-
16~15-25~1.0-1.5 (d, J ≈ 6-7)
17~110-120~4.8-5.2 (s)
18~25-35~1.2-1.5 (s)
19~20-30~1.2-1.5 (s)
20~15-25~1.2-1.5 (d, J ≈ 6-7)
Acyl Groups
OAc~170, ~21~2.0 (s)
OBz~165, ~130-135~7.4-8.1 (m)

Note: This table represents typical chemical shift ranges for jatrophane diterpenoids and is for illustrative purposes. Actual values for a specific compound may vary.

Table 3: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1740Ester Carbonyl (C=O)
~1715Ketone Carbonyl (C=O)
~1675α,β-Unsaturated Ketone
~1600, ~1450Aromatic Ring (C=C)

This data is representative for jatrophane structures containing ester, ketone, and benzoyl functionalities.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 1D and 2D NMR spectra are typically recorded on Bruker AM-400, DRX-500, or Avance III 600 spectrometers.[5]

  • Sample Preparation: Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Data Acquisition:

    • ¹H NMR spectra are acquired at frequencies ranging from 400 to 600 MHz.

    • ¹³C NMR spectra are acquired at frequencies ranging from 100 to 150 MHz.

    • 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are crucial for structural elucidation.[1][8]

2.2. Mass Spectrometry (MS)

  • Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on instruments such as an API QSTAR time-of-flight spectrometer or an Agilent 6520 Accurate-Mass Q-TOF LC/MS spectrometer.[5][7]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.

  • Data Acquisition: Mass spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺). The high resolution allows for the determination of the elemental composition of the molecule.[5]

2.3. Infrared (IR) Spectroscopy

  • Instrumentation: IR spectra are recorded on a spectrometer such as a Bruker-Tensor-27 spectrometer or a Nicolet 5700 FT-IR microscope.[5][7]

  • Sample Preparation: Samples are typically prepared as KBr pellets.

  • Data Acquisition: Spectra are recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹) to identify characteristic absorption bands of functional groups.

Visualizations

3.1. Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a jatrophane diterpenoid.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Plant Material Extraction Chromatography Chromatographic Separation Extraction->Chromatography Isolation Pure this compound Chromatography->Isolation NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Isolation->NMR MS Mass Spectrometry (HRESIMS) Isolation->MS IR IR Spectroscopy Isolation->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Determination Structure Determination Data_Integration->Structure_Determination NMR_Logic H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Structure_Fragments Structural Fragments COSY->Structure_Fragments HSQC->Structure_Fragments Final_Structure Complete Structure HMBC->Final_Structure Structure_Fragments->Final_Structure

References

The Botanical Treasury: A Technical Guide to the Natural Sources and Abundance of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenes, a complex class of polycyclic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities, including noteworthy potential in oncology and as multidrug resistance (MDR) modulators. Primarily sequestered within the plant family Euphorbiaceae, and most notably in the genera Euphorbia and Jatropha, these molecules represent a promising frontier in natural product-based drug discovery. This technical guide provides a comprehensive overview of the natural sources and abundance of Jatrophane diterpenes, supported by quantitative data, detailed experimental protocols for their extraction and isolation, and a visualization of their interaction with key cellular signaling pathways.

Natural Sources and Abundance of Jatrophane Diterpenes

Jatrophane diterpenes are characteristic secondary metabolites of the Euphorbiaceae family, which encompasses a vast array of plant species.[1][2][3] Their distribution is particularly concentrated in the latex and various tissues of plants belonging to the Euphorbia and Jatropha genera.[1][2][3] The abundance of these compounds can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and the extraction methodology employed.

Quantitative Data on Jatrophane Diterpene Yields

The following table summarizes quantitative data on the yields of Jatrophane diterpenes from various natural sources, providing a comparative overview for researchers targeting these compounds for isolation.

Plant SpeciesPlant PartExtraction MethodJatrophane Diterpene(s)Yield/AbundanceReference(s)
Euphorbia peplusWhole plantMethanol (B129727) extraction followed by silica (B1680970) gel column chromatographyEuphjatrophanes A-G and others7.8 mg to 10.0 mg of individual compounds from 150 kg of dried plant material[3]
Euphorbia sororiaFructusNot specifiedComponent I (mixture of 8 jatrophane diterpenes)92.3% of the purified component[4]
Jatropha gossypiifoliaNot specifiedEthanol extractJatrophoneNot specified[1]

Experimental Protocols: Extraction and Isolation

The isolation of Jatrophane diterpenes from their natural sources is a multi-step process that requires careful selection of solvents and chromatographic techniques to separate these structurally complex molecules from a myriad of other plant metabolites.

General Extraction and Isolation Workflow

A common workflow for the extraction and isolation of Jatrophane diterpenes involves initial extraction with an organic solvent, followed by a series of chromatographic purification steps.

plant_material Dried and Powdered Plant Material extraction Solvent Extraction (e.g., Methanol, Acetone) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partitioning fractionation Column Chromatography (e.g., Silica Gel, Sephadex) partitioning->fractionation hplc Preparative HPLC fractionation->hplc pure_compounds Isolated Jatrophane Diterpenes hplc->pure_compounds

Figure 1: Generalized workflow for the extraction and isolation of Jatrophane diterpenes.

Detailed Protocol for Extraction and Isolation from Euphorbia peplus

The following protocol is based on the methodology described for the isolation of euphjatrophanes from Euphorbia peplus.[3]

1. Plant Material Preparation:

  • Air-dry the whole plants of E. peplus (150 kg).

  • Powder the dried plant material.

2. Extraction:

  • Extract the powdered plant material with methanol (3 x 300 L) at room temperature.

  • Combine the methanol extracts and concentrate under reduced pressure to obtain the crude extract (3.0 kg).

3. Initial Fractionation (Silica Gel Column Chromatography):

  • Subject the crude extract to silica gel column chromatography.

  • Elute with a gradient of petroleum ether/ethyl acetate (B1210297) (from 100:1 to 0:1, v/v) to yield four main fractions (F1-F4).

4. Further Purification of Fraction F2 (800 g):

  • Separate fraction F2 using medium pressure liquid chromatography (MPLC) on a C18 column with a stepwise gradient of methanol/water (from 50% to 100%) to obtain five sub-fractions (F2-1 to F2-5).

5. Isolation of Individual Compounds:

  • From Fraction F2-5:

    • Subject F2-5 to silica gel column chromatography with a petroleum ether/acetone gradient (from 50:1 to 1:1) to get five sub-fractions (F2-5A to F2-5E).

    • Purify F2-5C by preparative thin-layer chromatography (pTLC) with petroleum ether/ethyl acetate (3:1) to yield euphjatrophane A.

    • Purify F2-5D by pTLC with dichloromethane/ethyl acetate (10:1) to yield euphjatrophane B and euphpepluone G.

  • From Fraction F2-5P:

    • Purify F2-5P (330 mg) using Sephadex LH-20 eluted with methanol to get five fractions (F2-5P1 to F2-5P5).

    • Isolate euphjatrophane E (10.0 mg) and euphjatrophane F (7.8 mg) from F2-5P5 using semi-preparative HPLC with 55% acetonitrile (B52724) in water.

Biological Activity and Signaling Pathways

Jatrophane diterpenes, notably jatrophone, have been shown to exert significant biological effects, particularly in the context of cancer cell proliferation and drug resistance.[1][2] Their mechanism of action often involves the modulation of critical intracellular signaling pathways.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

Jatrophone has been demonstrated to inhibit the PI3K/Akt/NF-κB signaling pathway, a cascade that is frequently hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and resistance to apoptosis.[1][2]

Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis

Figure 2: Jatrophone-mediated inhibition of the PI3K/Akt/NF-κB pathway.

Modulation of P-glycoprotein and Multidrug Resistance

A significant aspect of the therapeutic potential of Jatrophane diterpenes lies in their ability to act as P-glycoprotein (P-gp) inhibitors.[4][5][6] P-gp is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby conferring multidrug resistance (MDR). By inhibiting P-gp, Jatrophane diterpenes can restore the sensitivity of resistant cancer cells to conventional anticancer drugs.

cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Drug_in Chemotherapeutic Drug Drug_in->Pgp Efflux Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibits

Figure 3: Inhibition of P-glycoprotein-mediated drug efflux by Jatrophane diterpenes.

Conclusion

The Euphorbiaceae family, particularly the genera Euphorbia and Jatropha, represents a rich and largely untapped reservoir of Jatrophane diterpenes. The data and protocols presented in this guide underscore the feasibility of isolating these valuable compounds for further research and development. Their demonstrated ability to modulate key signaling pathways implicated in cancer progression and drug resistance positions them as highly promising candidates for the development of novel therapeutic agents. Further exploration into the quantitative abundance across a wider range of species and the elucidation of precise molecular interactions will be crucial in fully realizing the therapeutic potential of this fascinating class of natural products.

References

In-Depth Technical Guide to Jatrophane Diterpenes: Focus on Jatrophane 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of jatrophane diterpenes, with a specific focus on Jatrophane 4. Jatrophanes are a class of structurally complex and biologically active natural products found predominantly in plants of the Euphorbiaceae family.[1][2] They are of significant interest to the scientific community due to their diverse therapeutic activities, including anti-inflammatory, cytotoxic, anti-HIV, and multidrug resistance-reversing properties.[2]

Core Molecular Data of this compound and Related Compounds

Jatrophanes are characterized by a macrocyclic diterpene skeleton, which can be extensively modified with various oxygen-containing functional groups and ester moieties, leading to a vast structural diversity.[1][3] This structural variety is reflected in the range of molecular formulas and exact masses observed for different jatrophane compounds. The data for this compound and other representative jatrophanes are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)CAS Number
This compound C39H52O14744.82Not available210108-88-6
Jatrophone (B1672808)C20H24O3312.4312.1725446258666-31-4

Mechanism of Action: Reversal of Multidrug Resistance

A therapeutically significant activity of many jatrophane diterpenes is their ability to reverse multidrug resistance (MDR) in cancer cells. This is often achieved through the inhibition of P-glycoprotein (P-gp), an ATP-dependent efflux pump that is overexpressed in many cancer cell lines and is responsible for pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their efficacy.

Experimental Protocol: P-glycoprotein Inhibition Assay

A common method to evaluate the P-gp inhibitory activity of jatrophanes involves using a fluorescent P-gp substrate, such as rhodamine 123 or calcein-AM, in a resistant cancer cell line that overexpresses P-gp.

  • Cell Culture: A multidrug-resistant cancer cell line (e.g., NCI-H460/R) and its non-resistant counterpart (e.g., NCI-H460) are cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with the jatrophane compound at various concentrations for a specified period. A known P-gp inhibitor, such as verapamil, is used as a positive control.

  • Substrate Incubation: A fluorescent P-gp substrate is added to the culture medium and incubated for a period that allows for cellular uptake and efflux.

  • Flow Cytometry Analysis: The intracellular fluorescence is quantified using a flow cytometer. Inhibition of P-gp by the jatrophane compound will result in a decreased efflux of the fluorescent substrate and thus, an increase in intracellular fluorescence in the resistant cells.

  • Data Analysis: The increase in fluorescence is compared to the control groups to determine the concentration at which the jatrophane compound inhibits P-gp activity by 50% (IC50).

The following diagram illustrates the logical workflow of how jatrophanes reverse P-glycoprotein-mediated multidrug resistance.

Pgp_Inhibition_Workflow cluster_cell Cancer Cell with Multidrug Resistance cluster_result Therapeutic Outcome Chemo Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Binds to Intracellular Intracellular Space Extracellular Extracellular Space Pgp->Extracellular Efflux DrugAccumulation Increased Intracellular Drug Concentration Jatrophane Jatrophane Compound Jatrophane->Pgp Inhibits Extracellular->Chemo Enters Cell CellDeath Apoptosis / Cell Death DrugAccumulation->CellDeath Leads to

Caption: Mechanism of P-glycoprotein inhibition by jatrophanes.

Signaling Pathways Modulated by Jatrophanes

Beyond MDR reversal, some jatrophanes have been shown to influence key cellular signaling pathways. For instance, jatrophone has been reported to inhibit the proliferation of certain cancer cells by modulating the PI3K/Akt/NF-κB pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition can lead to apoptosis.

More recently, certain jatrophane diterpenoids isolated from Euphorbia peplus have been identified as activators of autophagy and inhibitors of Tau pathology, suggesting their potential in neurodegenerative diseases.

Logical Relationship of the PI3K/Akt/NF-κB Pathway Inhibition

The following diagram illustrates the simplified signaling cascade and the point of intervention by jatrophanes like jatrophone.

PI3K_Akt_NFkB_Pathway PI3K PI3K Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Jatrophone Jatrophone Jatrophone->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophone.

Conclusion

Jatrophane diterpenes represent a promising class of natural products with significant potential for drug development. Their structural diversity and broad spectrum of biological activities, particularly the reversal of multidrug resistance and modulation of critical signaling pathways, make them attractive candidates for further investigation. This guide provides foundational data on this compound and highlights key mechanisms of action for this compound class, offering a valuable resource for researchers in oncology, pharmacology, and natural product chemistry.

References

Preliminary Biological Screening of Jatrophane Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane diterpenes, a class of structurally diverse natural products isolated from plants of the Euphorbiaceae family, have garnered significant interest in the scientific community for their broad spectrum of biological activities.[1] Preliminary screenings have revealed their potential as cytotoxic, anti-inflammatory, and antimicrobial agents. Notably, certain jatrophane diterpenes have also demonstrated the ability to reverse multidrug resistance in cancer cells, a major challenge in oncology. This technical guide provides an in-depth overview of the core methodologies employed in the preliminary biological screening of Jatrophane extracts, presents collated quantitative data from various studies, and visualizes the key signaling pathways implicated in their mechanism of action.

Introduction

The quest for novel therapeutic agents has increasingly turned towards natural products, which offer a vast chemical diversity. Jatrophane diterpenes, characterized by their complex macrocyclic skeletons, represent a promising frontier in drug discovery.[1] These compounds have been the subject of numerous phytochemical investigations, leading to the isolation of a wide array of derivatives with potent biological activities. This guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the initial steps involved in evaluating the therapeutic potential of Jatrophane extracts. It will detail standardized experimental protocols, summarize key efficacy data, and provide visual representations of the underlying molecular mechanisms.

Experimental Protocols

A thorough preliminary biological screening of Jatrophane extracts typically involves a battery of in vitro assays to assess their cytotoxic, antimicrobial, and anti-inflammatory properties. The following sections detail the methodologies for these key experiments.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of plant extracts against various cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Jatrophane extracts are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the extract that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Screening: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of plant extracts against a range of pathogenic bacteria and fungi.

Principle: The extract diffuses from a well through a solidified agar medium that has been inoculated with a specific microorganism. If the extract possesses antimicrobial activity, it will create a clear zone of inhibition around the well where microbial growth is prevented.

Procedure:

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).

  • Well Preparation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.

  • Extract Application: A known concentration of the Jatrophane extract, dissolved in a suitable solvent, is added to each well. A negative control (solvent only) and a positive control (a standard antibiotic or antifungal agent) are also included on the same plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

The overproduction of nitric oxide (NO) is a hallmark of inflammation. The Griess assay is a simple and sensitive colorimetric method to measure nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO, in cell culture supernatants. This assay is commonly performed using lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.

Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.

Procedure:

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment and Stimulation: The cells are pre-treated with various concentrations of the Jatrophane extract for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL) to induce NO production. The plates are then incubated for 24 hours.

  • Griess Assay:

    • An aliquot of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each supernatant.

    • The plate is incubated at room temperature for 10-15 minutes.

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve. The percentage of NO inhibition by the extract is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biological activities of Jatrophane extracts and isolated compounds.

Table 1: Cytotoxicity of Jatrophane Diterpenes (IC50 values in µM)

Compound/ExtractCell LineIC50 (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)1.8[2][3]
Jatrophane Diterpenes (compounds 5, 8-11, 13)RAW264.7 (macrophage)16.86 - 32.49[4]
Jatrophane Diterpenes (from E. nicaeensis)NCI-H460 (non-small cell lung carcinoma)10 - 20
Jatrophane Diterpenes (from E. nicaeensis)U87 (glioblastoma)10 - 20
Sterenoid ESMMC-7721 (hepatic cancer)7.6
Sterenoid EHL-60 (promyelocytic leukemia)4.7

Table 2: Antimicrobial Activity of Jatropha Extracts (Zone of Inhibition in mm)

ExtractMicroorganismConcentrationZone of Inhibition (mm)Reference
Jatropha variegata (ethanolic extract)S. aureus--
Jatropha variegata (ethanolic extract)P. aeruginosa--
Ricinus communis (ethyl acetate (B1210297) fraction)S. aureus400 mg/ml20.33
Ricinus communis (ethyl acetate fraction)P. aeruginosa400 mg/ml16.67
Ricinus communis (methanolic extract)S. pyogenes-17.33

Table 3: Anti-inflammatory Activity of Jatrophane Diterpenes (IC50 values for NO Inhibition in µM)

Compound/ExtractCell LineIC50 (µM)Reference
JatrophacineRAW 264.70.53
Jatrocurcasenone IRAW 264.77.71
Jatrocurcasenone HRAW 264.711.28
Jatrophane Diterpenes (compounds 5, 8-11, 13)RAW 264.716.86 - 32.49

Table 4: P-glycoprotein (P-gp) Modulatory Activity of Jatrophane Diterpenes

CompoundActivityReference
Euphodendroidin DOutperformed cyclosporin (B1163) by a factor of 2 in inhibiting P-gp-mediated daunomycin transport
Jatrophane Diterpenes (from E. sororia)Act as P-gp substrates, directly inhibiting P-gp-mediated efflux and stimulating P-gp ATPase activity
Jatrophane Diterpenes (from P. tithymaloides)Potent MDR modulators with greater chemoreversal ability and less cytotoxicity than tariquidar

Signaling Pathways and Mechanisms of Action

Preliminary studies have begun to elucidate the molecular mechanisms underlying the biological activities of Jatrophane extracts. Two key areas of investigation are their influence on inflammatory and cancer-related signaling pathways and their interaction with drug efflux pumps.

Inhibition of the PI3K/Akt/NF-κB Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/Nuclear factor-kappa B (NF-κB) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and inflammation. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. Studies have shown that the jatrophane diterpene, jatrophone, can exert its anticancer effects by inhibiting this pathway. Jatrophone treatment has been observed to significantly down-regulate the expression levels of PI3K, phosphorylated Akt (p-Akt), and NF-κB in doxorubicin-resistant breast cancer cells. This inhibition leads to cell cycle arrest, apoptosis, and autophagic cell death.

PI3K_Akt_NFkB_Pathway cluster_cytoplasm Cytoplasm Jatrophane Jatrophane Diterpenes (e.g., Jatrophone) PI3K PI3K Jatrophane->PI3K Inhibition pAkt p-Akt (Active) Jatrophane->pAkt Inhibition NFkB_active NF-κB (Active) Jatrophane->NFkB_active Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation Akt->pAkt Phosphorylation IKK IKK pAkt->IKK Activation Apoptosis Apoptosis pAkt->Apoptosis Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_IkB NF-κB-IκB (Inactive complex) NFkB_IkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression Transcription

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Jatrophane diterpenes.

Modulation of P-glycoprotein (P-gp) Mediated Drug Efflux

P-glycoprotein (P-gp) is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many chemotherapeutic drugs, out of cells. Its overexpression is a major mechanism of multidrug resistance (MDR) in cancer. Several Jatrophane diterpenes have been identified as potent modulators of P-gp. They are thought to act as P-gp inhibitors, thereby preventing the efflux of anticancer drugs and restoring their cytotoxic efficacy in resistant cells. Some Jatrophane diterpenes may function as P-gp substrates, competitively inhibiting the transport of other drugs. Others have been shown to stimulate P-gp's ATPase activity, which may interfere with the proper transport cycle. The exact binding sites and the nature of the interaction (competitive or non-competitive) are still under investigation.

Caption: Modulation of P-glycoprotein (P-gp) mediated drug efflux by Jatrophane diterpenes.

Conclusion and Future Directions

The preliminary biological screening of Jatrophane extracts has consistently demonstrated their significant potential as a source of novel therapeutic leads. The cytotoxic, anti-inflammatory, and antimicrobial activities, coupled with their ability to modulate multidrug resistance, underscore the importance of continued research in this area. The detailed experimental protocols provided in this guide offer a standardized framework for the initial evaluation of these promising natural products.

Future research should focus on several key areas. Firstly, the isolation and structural elucidation of new Jatrophane diterpenes will undoubtedly expand the library of compounds available for screening. Secondly, a more in-depth investigation into the structure-activity relationships (SAR) will be crucial for identifying the key pharmacophoric features responsible for their biological activities and for guiding the semi-synthesis of more potent and selective analogues. Finally, further elucidation of the molecular targets and signaling pathways modulated by these compounds will be essential for understanding their mechanisms of action and for advancing the most promising candidates into preclinical and clinical development. The use of advanced techniques such as transcriptomics, proteomics, and in vivo animal models will be instrumental in achieving these goals. The continued exploration of Jatrophane extracts holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

The Discovery, History, and Therapeutic Potential of Jatrophane-Type Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jatrophane-type diterpenes represent a large and structurally diverse family of natural products, primarily isolated from the Euphorbiaceae family of plants. Since the discovery of the first member, jatrophone (B1672808), in 1970, these compounds have garnered significant interest due to their complex chemical architectures and promising biological activities. This technical guide provides a comprehensive overview of the discovery and history of jatrophane diterpenes, their biogenesis, and their mechanisms of action in key signaling pathways. Detailed experimental protocols for their isolation and structural elucidation are provided, along with a compilation of quantitative data to aid in further research and development.

Discovery and History

The story of jatrophane diterpenes begins with the isolation of jatrophone in 1970 by Kupchan and co-workers from Jatropha gossypiifolia[1][2]. This discovery marked the identification of a new class of macrocyclic diterpenoids characterized by a unique 5/12-membered bicyclic carbon skeleton. The initial interest in jatrophone was sparked by its significant antiproliferative effects against various human tumor cell lines[1][3]. Following this pioneering work, a vast number of jatrophane and rearranged jatrophane-type diterpenes have been isolated from various species of the Euphorbiaceae family, particularly from the genus Euphorbia[1][4][5][6]. These subsequent discoveries have revealed a remarkable structural diversity within this class of compounds, arising from different oxygenation patterns, the presence of various ester groups, and diverse stereochemical features[2][4]. The continued exploration of these natural products has unveiled a broad spectrum of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects[1][2]. Notably, their potent activity as modulators of multidrug resistance (MDR) in cancer cells has opened new avenues for their investigation as potential therapeutic agents[1][2].

Biogenesis of the Jatrophane Skeleton

The biosynthesis of the jatrophane core is a complex process that originates from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP)[7][8]. The formation of the characteristic bicyclic system is believed to proceed through a casbene (B1241624) intermediate[1][8][9]. The proposed biosynthetic pathway involves the cyclization of GGPP to form casbene, followed by the opening of the cyclopropane (B1198618) ring and subsequent closure of a five-membered ring to yield the jatrophane skeleton[1]. Further enzymatic modifications, such as oxidations catalyzed by cytochrome P450s, lead to the vast array of structurally diverse jatrophane diterpenes found in nature[1][8].

Jatrophane Biogenesis GGPP Geranylgeranyl Pyrophosphate (GGPP) Casbene Casbene GGPP->Casbene Casbene Synthase JatrophaneCore Jatrophane Core Casbene->JatrophaneCore Ring Opening & Ring Closure DiverseJatrophanes Diverse Jatrophane Diterpenes JatrophaneCore->DiverseJatrophanes Oxidations, Acylations, etc.

Caption: Proposed biogenetic pathway of jatrophane diterpenes.

Biological Activities and Signaling Pathways

Jatrophane diterpenes exhibit a range of biological activities, with their role in cancer therapeutics being the most extensively studied. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Reversal of Multidrug Resistance (MDR) via P-glycoprotein (P-gp) Inhibition

A significant number of jatrophane diterpenes have been identified as potent inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that is a major contributor to multidrug resistance in cancer cells[4][10][11]. By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic drugs. The proposed mechanism involves direct interaction with P-gp, potentially as a substrate, which competitively inhibits the efflux of anticancer drugs and stimulates P-gp's ATPase activity, leading to increased intracellular drug accumulation[12][13].

P_glycoprotein_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binding Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibition

Caption: Mechanism of P-gp inhibition by jatrophane diterpenes.

Modulation of the PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a crucial signaling cascade that regulates cell survival, proliferation, and resistance to apoptosis. Aberrant activation of this pathway is common in many cancers. Jatrophone, a representative jatrophane diterpene, has been shown to down-regulate the expression of PI3K, Akt, and NF-κB in resistant breast cancer cells[3][14]. By inhibiting this pathway, jatrophone can induce apoptosis and autophagy, and inhibit cell migration[12][14].

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophone PI3K PI3K Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophone.

Inhibition of the ATR-Chk1 Signaling Pathway

The ATR-Chk1 pathway is a key component of the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents. Certain jatrophane diterpenes have been found to suppress the phosphorylation of Chk1, indicating an inhibition of the ATR-Chk1 pathway[15][16][17]. This activity can potentiate the efficacy of chemotherapeutic drugs that induce DNA damage[15][17].

ATR_Chk1_Pathway Jatrophane Jatrophane Diterpene ATR ATR Jatrophane->ATR Inhibition DNA_damage DNA Damage DNA_damage->ATR Chk1 Chk1 ATR->Chk1 Phosphorylation pChk1 p-Chk1 ATR->pChk1 CellCycleArrest Cell Cycle Arrest & DNA Repair pChk1->CellCycleArrest

Caption: Inhibition of the ATR-Chk1 pathway by jatrophane diterpenes.

Quantitative Data

The following tables summarize key quantitative data for a selection of jatrophane diterpenes, including their cytotoxic and MDR reversal activities, and their characteristic 13C NMR chemical shifts.

Table 1: Cytotoxic and MDR Reversal Activities of Selected Jatrophane Diterpenes
CompoundCell LineActivityIC50 (µM)Reference
JatrophoneMCF-7/ADRCytotoxicity1.8[18]
JatrophoneK-562Cytotoxicity0.21[18]
Nicaeenin FNCI-H460/RP-gp InhibitionPotent[5]
Nicaeenin GDLD1-TxRP-gp InhibitionPotent[5]
Compound 1 (from E. nicaeensis)NCI-H460Cytotoxicity10-20[4]
Compound 1 (from E. nicaeensis)U87Cytotoxicity10-20[4]
Euphodendroidin DP-gp expressing cellsP-gp InhibitionOutperforms cyclosporin (B1163) A[19]
Euphoscopin CA549 (paclitaxel-resistant)Cytotoxicity6.9
Euphorbiapene DA549 (paclitaxel-resistant)Cytotoxicity7.2
Euphoheliosnoid AA549 (paclitaxel-resistant)Cytotoxicity9.5
Table 2: Representative 13C NMR Data for Jatrophane Diterpenes (in CDCl3, δ in ppm)
CarbonPubescene AJatrophane Ester 3Jatrophane Ester 8Jatrophane Ester 10Jatrophane Ester 11
140.141.241.540.941.1
229.874.974.574.875.0
382.381.981.782.081.8
448.949.149.349.049.2
5135.2134.9135.1134.8135.0
6126.9127.2127.0127.3127.1
778.177.878.077.777.9
875.475.175.375.075.2
9211.973.273.573.173.4
1045.345.045.244.945.1
11133.2133.0133.1132.9133.3
12135.5135.3135.4135.2135.6
1340.240.040.139.940.3
14204.772.172.472.072.3
1591.891.591.791.491.9
1618.618.418.518.318.7
1726.926.726.826.627.0
1823.323.123.223.023.4
1918.318.118.218.018.4
2020.920.720.820.621.0

Data compiled from references[20][21][22]. Note: Chemical shifts can vary slightly based on experimental conditions.

Experimental Protocols

The isolation and structural characterization of jatrophane diterpenes from plant sources involve a series of well-established phytochemical techniques.

General Experimental Workflow

Experimental_Workflow PlantMaterial Plant Material (e.g., whole plant, latex) Extraction Extraction (e.g., with MeOH or CHCl3) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica (B1680970) Gel, Polyamide) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC (e.g., RP-18) Fractions->HPLC PureCompounds Pure Jatrophane Diterpenes HPLC->PureCompounds StructureElucidation Structure Elucidation PureCompounds->StructureElucidation

Caption: General workflow for the isolation of jatrophane diterpenes.

Detailed Methodologies

5.2.1. Plant Material Collection and Extraction

  • Collection: The plant material (e.g., whole plants, aerial parts, or latex) is collected and identified by a botanist. A voucher specimen is typically deposited in a herbarium for future reference[4].

  • Drying and Grinding: The plant material is air-dried or freeze-dried and then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as methanol (B129727) (MeOH) or chloroform (B151607) (CHCl3), at room temperature using percolation or maceration[23]. The solvent is then evaporated under reduced pressure to yield the crude extract.

5.2.2. Isolation and Purification

  • Initial Fractionation: The crude extract is often subjected to a primary fractionation step, such as solvent-solvent partitioning or low-pressure column chromatography over silica gel or polyamide, to separate compounds based on polarity[5].

  • Column Chromatography (CC): The resulting fractions are further purified by repeated column chromatography on silica gel, Sephadex LH-20, or other stationary phases, using gradient elution with solvent systems like n-hexane-ethyl acetate (B1210297) or chloroform-methanol[5].

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC, often on a reversed-phase (RP-18) column with a mobile phase such as methanol-water or acetonitrile-water[23].

5.2.3. Structure Elucidation

The structures of the purified jatrophane diterpenes are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are performed to elucidate the planar structure and relative stereochemistry of the molecule. These experiments include:

    • 1H NMR: Provides information on the proton environment in the molecule.

    • 13C NMR and DEPT: Identify the number and types of carbon atoms (CH3, CH2, CH, C).

    • COSY (Correlation Spectroscopy): Establishes proton-proton couplings, revealing neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule[5].

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute and relative stereochemistry[24].

Conclusion and Future Perspectives

Jatrophane-type diterpenes continue to be a fascinating and important class of natural products. Their complex structures have challenged synthetic chemists, and their potent biological activities, particularly as MDR modulators and anticancer agents, make them promising leads for drug discovery. Future research in this field will likely focus on the discovery of new jatrophane diterpenes from unexplored plant sources, the development of efficient total synthesis strategies, and the detailed investigation of their mechanisms of action to optimize their therapeutic potential. The combination of phytochemical studies, synthetic chemistry, and molecular pharmacology will be crucial in harnessing the full potential of these remarkable natural compounds for the development of new therapeutic agents.

References

An In-depth Technical Guide to Jatrophane Diterpenes: Focus on Pl-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological activities of jatrophane diterpenes, a class of structurally complex and biologically active natural products. Due to the ambiguity of the term "Jatrophane 4" in scientific literature, this document will focus on the well-characterized jatrophane diterpene, Pl-4 , as a representative example. Available data for a commercially listed compound named "this compound" is also included for completeness.

Introduction to Jatrophane Diterpenes

Jatrophane diterpenes are a significant class of natural products primarily isolated from plants of the Euphorbiaceae family.[1][2] They are characterized by a unique and highly functionalized bicyclic core, typically consisting of a 12-membered macrocycle fused to a 5-membered ring.[1][3] These compounds have garnered considerable interest in the scientific community due to their diverse and therapeutically relevant biological activities, including anti-inflammatory, anti-HIV, cytotoxic, and multidrug resistance (MDR) reversing properties.[2] The complex molecular architecture and potent bioactivities of jatrophanes make them challenging yet attractive targets for total synthesis and drug development programs.

Physicochemical Properties

The physical and chemical properties of jatrophane diterpenes can vary significantly based on the specific substitutions on their core structure.

Jatrophane Pl-4

Pl-4 is a jatrophane diterpene that was isolated from the Hungarian spurge Euphorbia platyphyllos. It features a double bond at the ring junction of its bicyclic system, a structural feature that distinguishes it from many other jatrophanes.

PropertyValueReference
Molecular Formula C39H52O14
Molecular Weight 744.82 g/mol
Appearance Powder
Core Structure Bicyclic system with a 12-membered macrocycle and a 5-membered ring.
"this compound" (Supplier Data)

A compound designated as "this compound" is available from some chemical suppliers. It is crucial to note that this designation is not consistently used in peer-reviewed literature. The properties of this commercially available compound are listed below.

PropertyValueReference
Synonym 2,5,9,14-Tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene
Molecular Formula C39H52O14
Molecular Weight 744.82 g/mol
Appearance Powder

Another source provides a conflicting molecular formula of C20H32 and a molecular weight of approximately 288.47 g/mol for "this compound", which likely refers to the basic jatrophane skeleton.

Experimental Protocols

The isolation, characterization, and synthesis of jatrophane diterpenes involve sophisticated and meticulous experimental procedures.

Isolation and Characterization of Jatrophane Diterpenes from Euphorbia platyphyllos

The general procedure for isolating new jatrophane diterpenes, such as Pl-4, from E. platyphyllos is as follows:

  • Extraction: Dried and milled whole plants are extracted with a suitable solvent, such as a mixture of methanol (B129727) and dichloromethane.

  • Fractionation: The crude extract is subjected to solvent partitioning and then fractionated using column chromatography on silica (B1680970) gel.

  • Purification: Repeated column chromatography, including high-performance liquid chromatography (HPLC), is employed to isolate the individual jatrophane polyesters.

  • Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including:

    • UV/VIS Spectroscopy

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

    • Advanced two-dimensional Nuclear Magnetic Resonance (NMR) techniques (¹H-¹H COSY, HMQC, HMBC, and NOESY).

G plant Dried E. platyphyllos extraction Extraction (MeOH/CH2Cl2) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions hplc HPLC Purification fractions->hplc pure_jatrophanes Pure Jatrophanes (e.g., Pl-4) hplc->pure_jatrophanes analysis Structural Elucidation (NMR, MS, etc.) pure_jatrophanes->analysis

Fig. 1: General workflow for the isolation and characterization of jatrophane diterpenes.
Synthetic Approach to the Jatrophane Diterpene Pl-4

The total synthesis of Pl-4 is a complex undertaking that has been approached through various strategies. A key aspect of the synthesis is the construction of the advanced intermediate. One described method involves a regioselective chelation-controlled lithiation of a (Z)-configured bromide in a vinyl dibromide precursor. This method allows for the creation of sterically hindered internal vinyl halides, which are crucial for subsequent coupling reactions. Key strategies for the elaboration of the jatrophane precursors include hydrometalation and radical reactions.

A simplified retrosynthetic analysis for a precursor to Pl-4 is outlined below:

G pl4_precursor Advanced Pl-4 Precursor dibromide_coupling Dibromide Coupling pl4_precursor->dibromide_coupling northern_fragment Northern Fragment dibromide_coupling->northern_fragment southern_fragment Southern Fragment dibromide_coupling->southern_fragment

Fig. 2: Simplified retrosynthetic approach for a Pl-4 precursor.

Biological Activity and Signaling Pathways

Jatrophane diterpenes exhibit a broad spectrum of biological activities, with the reversal of multidrug resistance (MDR) in cancer cells being one of the most extensively studied.

Inhibition of P-glycoprotein (P-gp)

Many jatrophane diterpenes are potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a wide range of xenobiotics, including many anticancer drugs. Overexpression of P-gp is a major mechanism by which cancer cells develop MDR.

Jatrophanes can directly interact with P-gp, inhibiting its function and thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

G cluster_cell Cancer Cell chemo Chemotherapeutic Drug pgp P-glycoprotein (P-gp) Efflux Pump chemo->pgp Efflux intracellular_chemo Intracellular Drug Concentration chemo->intracellular_chemo jatrophane Jatrophane Diterpene (e.g., Pl-4) jatrophane->pgp Inhibition apoptosis Cell Death (Apoptosis) intracellular_chemo->apoptosis

Fig. 3: Mechanism of P-gp inhibition by jatrophane diterpenes.
Other Biological Activities

Besides MDR reversal, various jatrophane diterpenes have demonstrated:

  • Cytotoxic activity against different cancer cell lines.

  • Anti-inflammatory properties.

  • Anti-HIV activity.

  • Activation of autophagy , a cellular process involved in the degradation and recycling of cellular components. Some jatrophane diterpenoids have been shown to activate autophagic flux and inhibit Tau pathology, suggesting potential applications in neurodegenerative diseases.

Conclusion

Jatrophane diterpenes, exemplified by Pl-4, represent a class of natural products with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their complex structures present a considerable challenge for chemical synthesis, but also offer a rich scaffold for medicinal chemistry efforts aimed at optimizing their biological activities. Further research into the structure-activity relationships and mechanisms of action of these fascinating molecules is warranted to fully exploit their therapeutic potential.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenoids are a class of naturally occurring compounds predominantly found in plants of the Euphorbiaceae family.[1][2] These molecules are characterized by a highly functionalized and complex bicyclic [10.3.0]pentadecane carbon skeleton.[1][2] The jatrophane scaffold can be further modified, leading to a variety of related polyoxygenated diterpenoids, including those with lathyrane, tigliane, and other rearranged skeletons.[1] The significant scientific interest in these compounds stems from their broad spectrum of potent biological activities, which include cytotoxic, anti-inflammatory, anti-HIV, and multidrug resistance (MDR) reversal properties. This technical guide provides a comprehensive overview of Jatrophane 4 and related compounds, with a focus on their biological activities, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: Biological Activities of Jatrophane Diterpenoids

The following tables summarize the quantitative data on the cytotoxic and multidrug resistance reversal activities of various jatrophane diterpenoids.

Table 1: Cytotoxicity of Jatrophane Diterpenoids against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Jatrophone (B1672808)MCF-7/ADR (Doxorubicin-resistant breast cancer)1.8
Esulatin MEPG85-257RDB (Gastric cancer)1.8
Esulatin MEPP85-181RDB (Pancreatic cancer)4.8
Sterenoid ESMMC-7721 (Hepatocellular carcinoma)7.6
Sterenoid EHL-60 (Promyelocytic leukemia)4.7
Jatrophane Diterpene from E. obtusifoliaNADH oxidase inhibition5.1 ± 0.2
Jatrophane Diterpene from E. obtusifoliaNADH oxidase inhibition13.9 ± 1.8
Euphosorophane FMCF-8 (Breast cancer)15.327 (µg/mL)
Euphosorophane FA549 (Lung cancer)13.033 (µg/mL)
Known Jatrophane 9MCF-8 (Breast cancer)23.066 (µg/mL)

Table 2: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenoids

CompoundCell LineReversal Fold (RF)Concentration (µM)Reference
Jatrophane Diterpenoid from E. sororiaMCF-7/ADR36.8210
Jatrophane Diterpenoid from E. sororiaMCF-7/ADR20.5910
Jatrophane Diterpenoid from E. kansuiHepG-2/Adr186.43.87
Jatrophane Diterpenoid from E. kansuiHepG-2/Adr143.8Not specified
Nicaeenin F and GNCI-H460/R, DLD1-TxRPotent InhibitionNot specified
Compound from J. curcasNot specifiedSignificantNot specified
Euphodendroidin DNot specifiedOutperformed cyclosporin (B1163) by 2-foldNot specified
Jatrophane Diterpenes from E. sororiaHCT-8/TaxolPromisingNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of jatrophane diterpenoids.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol is adapted from the methodology used to determine the cytotoxicity of jatrophone on MCF-7/ADR cells.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • MCF-7/ADR cells

  • DMEM (Dulbecco's Modified Eagle's Medium)

  • 10% heat-inactivated fetal bovine serum (FBS)

  • 1% L-glutamine

  • HEPES buffer

  • 50 µg/mL gentamycin

  • Jatrophane compound stock solution (in DMSO)

  • 10% Trichloroacetic acid (TCA)

  • 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris buffer

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed MCF-7/ADR cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the jatrophane compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with distilled water and allow them to air dry.

  • Stain the cells with 0.4% SRB solution for 10-30 minutes at room temperature.

  • Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound SRB dye with 10 mM Tris buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value using a dose-response curve.

P-glycoprotein Mediated Multidrug Resistance Reversal Assay (Rhodamine 123 Efflux Assay)

This protocol is a generalized procedure based on standard methods for assessing P-glycoprotein (P-gp) inhibition.

Objective: To evaluate the ability of a compound to inhibit the efflux of a P-gp substrate (Rhodamine 123) from MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Rhodamine 123 (Rh123)

  • Jatrophane compound stock solution (in DMSO)

  • Verapamil (B1683045) (positive control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Harvest and wash the cells, then resuspend them in PBS.

  • Pre-incubate the cells with the jatrophane compound or verapamil at the desired concentration for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of approximately 1-5 µM and incubate for another 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rh123.

  • Resuspend the cells in fresh, pre-warmed medium (with or without the test compound) and incubate at 37°C for 1-2 hours to allow for efflux.

  • Pellet the cells by centrifugation and resuspend in cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at 525 nm) or a fluorescence plate reader.

  • The reversal fold (RF) is calculated as the ratio of the IC50 of a cytotoxic drug (e.g., doxorubicin) in the absence of the modulator to the IC50 of the same drug in the presence of the modulator.

P-glycoprotein ATPase Activity Assay

This protocol is based on the principle that P-gp is an ATPase, and its activity is modulated by substrates and inhibitors.

Objective: To determine the effect of a jatrophane compound on the ATP hydrolysis rate of P-gp.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from overexpressing cell lines)

  • Jatrophane compound stock solution (in DMSO)

  • Verapamil (positive control)

  • ATP

  • Assay buffer (containing MgCl2, EGTA, and a buffer like Tris or MOPS)

  • Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based reagent.

  • 96-well plates

  • Microplate reader

Procedure:

  • Thaw the P-gp membrane vesicles on ice.

  • In a 96-well plate, add the assay buffer, the jatrophane compound at various concentrations, and the P-gp membranes. Include a basal activity control (no compound) and a positive control (e.g., verapamil).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which ATP is hydrolyzed.

  • Stop the reaction by adding a stop solution (often containing EDTA or a strong acid).

  • Add the phosphate detection reagent (e.g., malachite green) to each well and incubate at room temperature for color development.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for malachite green).

  • Generate a standard curve using known concentrations of inorganic phosphate.

  • Calculate the amount of Pi released in each well and determine the effect of the jatrophane compound on P-gp ATPase activity.

Signaling Pathways and Mechanisms of Action

Inhibition of P-glycoprotein and Reversal of Multidrug Resistance

Jatrophane diterpenoids have been identified as potent modulators of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of chemotherapeutic drugs from cancer cells, leading to multidrug resistance. The mechanism of P-gp inhibition by jatrophanes can involve direct interaction with the transporter, potentially competing with cytotoxic drugs for binding sites, and/or modulating its ATPase activity, which is essential for the energy-dependent efflux process.

P_glycoprotein_Inhibition cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP_Pi ADP + Pi Pgp->ADP_Pi Drug_out Drug (extracellular) Pgp->Drug_out Efflux Drug Chemotherapeutic Drug Jatrophane Jatrophane Diterpenoid Jatrophane->Pgp Inhibition ATP ATP ATP->Pgp Drug_in Drug (intracellular) Drug_out->Drug_in Diffusion Drug_in->Pgp

P-gp mediated drug efflux and its inhibition by Jatrophanes.
Induction of Autophagy and Apoptosis via PI3K/Akt/NF-κB Pathway Inhibition

Jatrophone, a representative jatrophane diterpene, has been shown to induce both apoptosis and autophagy in doxorubicin-resistant breast cancer cells. This activity is mediated through the inhibition of the PI3K/Akt/NF-κB signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. By down-regulating the expression of key proteins in this cascade, jatrophone promotes programmed cell death and autophagic processes, thereby overcoming drug resistance.

PI3K_Akt_NFkB_Inhibition Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Inhibition Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibition Autophagy Autophagy Akt->Autophagy Inhibition NFkB->Apoptosis Inhibition Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival

Inhibition of the PI3K/Akt/NF-κB pathway by Jatrophone.
Induction of the Autophagic Flux

Several jatrophane diterpenoids have been identified as activators of autophagy. Autophagy is a catabolic process that involves the degradation of cellular components via lysosomes. This process is crucial for cellular homeostasis and can be a mechanism for cell death. Some jatrophanes promote the biogenesis of lysosomes and increase the formation of autophagosomes, key steps in the autophagic pathway. While the precise molecular targets for autophagy induction by many jatrophanes are still under investigation, their ability to modulate this fundamental cellular process highlights another avenue for their therapeutic potential.

Autophagy_Induction Jatrophane Jatrophane Diterpenoid Autophagy_Initiation Autophagy Initiation Jatrophane->Autophagy_Initiation Induction Autophagosome_Formation Autophagosome Formation Autophagy_Initiation->Autophagosome_Formation Autolysosome_Formation Autolysosome Formation Autophagosome_Formation->Autolysosome_Formation Degradation Degradation of Cellular Components Autolysosome_Formation->Degradation Lysosome Lysosome Lysosome->Autolysosome_Formation

General mechanism of autophagy induction by Jatrophanes.

Conclusion

This compound and its related polyoxygenated diterpenoids represent a promising class of natural products with significant potential for the development of new therapeutic agents, particularly in the field of oncology. Their diverse biological activities, including potent cytotoxicity and the ability to reverse multidrug resistance, are of considerable interest. The mechanisms underlying these activities, such as the inhibition of P-glycoprotein and the modulation of key signaling pathways like PI3K/Akt/NF-κB, provide a solid foundation for further research and drug design. The experimental protocols detailed in this guide offer a practical framework for researchers to investigate these compounds and explore their full therapeutic potential. Future studies should focus on elucidating the precise structure-activity relationships, identifying specific molecular targets, and optimizing the pharmacological properties of these complex and fascinating molecules.

References

Methodological & Application

Total Synthesis Strategies for the Jatrophane Macrocycle: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview of prominent total synthesis strategies for the jatrophane macrocycle, a core structural motif found in a diverse family of diterpenoids with significant biological activities, including anti-tumor and multi-drug resistance (MDR) reversal properties. The complex and sterically hindered nature of the bicyclo[10.3.0]pentadecane ring system of jatrophanes presents a formidable challenge to synthetic chemists. This document outlines key retrosynthetic analyses, highlights pivotal bond-forming reactions, and provides detailed experimental protocols for the successful construction of this intricate molecular architecture.

Introduction to the Jatrophane Macrocycle

Jatrophane diterpenes, first isolated from plants of the Euphorbiaceae family, are characterized by a unique 5/12-membered bicyclic core. Their potent biological activities have spurred considerable interest in their total synthesis, not only to provide access to these natural products for further biological evaluation but also to develop flexible synthetic routes for the preparation of novel analogs with improved therapeutic properties. This note will focus on the seminal total syntheses of representative jatrophane diterpenes, offering a comparative analysis of the strategies employed.

Key Retrosynthetic Strategies and Macrocyclization Reactions

The construction of the sterically congested 12-membered macrocycle is the cornerstone of any total synthesis of jatrophanes. Several elegant strategies have been developed, each relying on a different key macrocyclization reaction. The following sections detail the approaches pioneered by the research groups of Hiersemann, Han and Wiemer, Smith, Hegedus, and Rinner.

Hiersemann's Synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol

Professor Martin Hiersemann and his group reported an enantioselective total synthesis of the jatrophane diterpene (-)-15-O-acetyl-3-O-propionylcharaciol.[1][2] Their strategy hinges on a convergent assembly of two key fragments followed by a late-stage macrocyclization via ring-closing metathesis (RCM).

Retrosynthetic Analysis:

The retrosynthetic disconnection of the target molecule reveals a triene precursor suitable for RCM. This triene is assembled through a B-alkyl Suzuki-Miyaura cross-coupling of a functionalized cyclopentane (B165970) fragment and a vinyl iodide fragment.

Hiersemann_Retrosynthesis target (-)-15-O-acetyl-3-O-propionylcharaciol rcm_precursor Triene Precursor target->rcm_precursor Ring-Closing Metathesis (RCM) suzuki_fragments Cyclopentane Fragment + Vinyl Iodide Fragment rcm_precursor->suzuki_fragments B-Alkyl Suzuki-Miyaura Coupling Han_Wiemer_Retrosynthesis target (+)-Jatrophone macrocyclization_precursor Alkynal Precursor target->macrocyclization_precursor Intramolecular Acetylide Addition stille_fragments Vinyl Stannane + Vinyl Triflate macrocyclization_precursor->stille_fragments Stille Coupling Smith_Retrosynthesis target (±)-Jatrophone mukaiyama_precursor Silyl Enol Ether Aldehyde target->mukaiyama_precursor Intramolecular Mukaiyama Aldol Reaction Hegedus_Retrosynthesis target (±)-Jatrophone stille_precursor Vinyl Stannane - Vinyl Triflate target->stille_precursor Intramolecular Stille Coupling Rinner_Retrosynthesis target Euphosalicin pinacol_precursor Dicarbonyl Precursor target->pinacol_precursor Intramolecular Pinacol Coupling

References

Key Chemical Reactions in the Synthesis of Jatrophane Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the key chemical reactions involved in the synthesis of Jatrophane 4 precursors. Jatrophanes are a class of diterpenes with a characteristic bicyclo[10.3.0]pentadecane core, many of which exhibit promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The synthesis of these complex molecules presents a significant challenge, and the reactions outlined below represent critical strategies employed by leading research groups in the field.

Macrocyclization via Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis (RCM) is a powerful and widely used method for the construction of the macrocyclic core of Jatrophane diterpenes. This reaction typically involves the use of a ruthenium-based catalyst to form a carbon-carbon double bond, closing a large ring from a diene precursor.

Application Notes:
  • Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are commonly employed due to their higher activity and stability.

  • Substrate Concentration: RCM is an intramolecular reaction, and to favor it over intermolecular polymerization, reactions are run at high dilution (typically 0.001-0.01 M).

  • Solvent: Dichloromethane (B109758) (DCM) and toluene (B28343) are common solvents for RCM reactions. Toluene can be advantageous for reactions requiring higher temperatures.

  • E/Z Selectivity: The stereochemistry of the newly formed double bond can be influenced by the catalyst, substrate structure, and reaction conditions.

Experimental Protocol: Ring-Closing Metathesis for Jatrophane Core Synthesis

This protocol is adapted from the total synthesis of (-)-15-O-acetyl-3-O-propionylcharaciol by Hiersemann and co-workers.

Reaction: A solution of the diene precursor in dry, degassed solvent is treated with a ruthenium catalyst. The reaction is typically stirred at room temperature or heated to reflux until completion.

Materials:

  • Diene precursor

  • Second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Anhydrous, degassed dichloromethane (DCM) or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the diene precursor in the chosen solvent to a concentration of 0.001 M in a flame-dried flask under an inert atmosphere.

  • Add the Grubbs catalyst (typically 5-10 mol%).

  • Stir the reaction mixture at room temperature or heat to reflux (e.g., 40 °C for DCM, 80-110 °C for toluene).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired macrocyclic product.

Fragment Coupling via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds and is frequently used to couple key fragments in the synthesis of Jatrophane precursors. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.

Application Notes:
  • Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor (e.g., Pd(OAc)2, PdCl2(dppf)) and a phosphine (B1218219) ligand (e.g., PPh3, SPhos), is essential.

  • Base: A base such as K2CO3, Cs2CO3, or K3PO4 is required to activate the organoboron species.

  • Solvents: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is commonly used.

  • Substrate Compatibility: The Suzuki-Miyaura reaction is known for its high functional group tolerance.

Experimental Protocol: B-Alkyl Suzuki-Miyaura Cross-Coupling

This protocol is based on the work of Hiersemann and co-workers for the assembly of a fully functionalized triene precursor.

Reaction: An organoborane is coupled with a vinyl iodide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Materials:

  • Vinyl iodide fragment

  • Organoborane fragment (e.g., generated in situ from an alkene and 9-BBN)

  • Palladium catalyst (e.g., PdCl2(dppf))

  • Base (e.g., aqueous K3PO4)

  • Solvent (e.g., THF/DMF mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the alkene precursor in THF under an inert atmosphere, add a solution of 9-BBN in THF at 0 °C. Allow the mixture to warm to room temperature and stir for 2 hours.

  • In a separate flask, add the vinyl iodide fragment, the palladium catalyst, and the aqueous base solution in a mixture of THF and DMF.

  • Transfer the freshly prepared organoborane solution to the second flask via cannula at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Intramolecular Cyclization via Samarium Diiodide (SmI2) Mediation

Samarium diiodide (SmI2) is a powerful single-electron transfer reagent that can mediate a variety of reductive cyclization reactions. In the context of Jatrophane synthesis, it is particularly useful for intramolecular Reformatsky-type reactions and pinacol (B44631) couplings to form key ring systems.

Application Notes:
  • Reagent Preparation: SmI2 is typically prepared fresh as a 0.1 M solution in THF from samarium metal and diiodoethane or iodine.

  • Additives: Hexamethylphosphoramide (HMPA) is often used as an additive to increase the reducing power of SmI2.

  • Reaction Conditions: These reactions are typically run at low temperatures (-78 °C) under strictly anhydrous and anaerobic conditions.

  • Stereoselectivity: The stereochemical outcome of SmI2-mediated cyclizations can often be controlled by the substrate's existing stereocenters.

Experimental Protocol: Samarium Diiodide-Mediated Intramolecular Reformatsky-Type Reaction

This protocol is adapted from the synthesis of the eastern fragment of Jatrophane diterpene Pl-3 by Rinner and coworkers.

Reaction: An intramolecular reaction between a carbonyl group and an α-bromo ester is promoted by SmI2 to form a cyclic β-hydroxy ester.

Materials:

  • Substrate containing a carbonyl group and an α-bromo ester

  • Samarium(II) iodide (0.1 M solution in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried flask under an inert atmosphere, cool a freshly prepared 0.1 M solution of SmI2 in THF to -78 °C.

  • Add a solution of the substrate in dry THF dropwise to the SmI2 solution.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of K2CO3.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Separate the layers and wash the organic layer with saturated aqueous Na2S2O3 and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Synthesis of the Cyclopentane (B165970) Core via Stereoselective Elongation and RCM

A common structural motif in many Jatrophane diterpenes is a highly functionalized cyclopentane ring. A general strategy for its synthesis involves a stereoselective C-2 elongation followed by a Ring-Closing Metathesis (RCM) to form the five-membered ring.

Application Notes:
  • Stereocontrol: The stereochemistry of the substituents on the cyclopentane ring is often established early in the synthesis through stereoselective reactions such as Myers' asymmetric alkylation or substrate-controlled hydroboration.

  • Protecting Groups: An orthogonal protecting group strategy is crucial to allow for the selective manipulation of different functional groups in the cyclopentane fragment.

  • RCM for 5-Membered Rings: The formation of five-membered rings via RCM is generally efficient and high-yielding.

Experimental Protocol: Synthesis of a Functionalized Cyclopentene (B43876) by RCM

This protocol is based on the work of Lentsch and Rinner for the general synthesis of Jatrophane cyclopentane segments.[1]

Reaction: A linear diene precursor is subjected to RCM to form the cyclopentene ring.

Materials:

  • Diene precursor

  • Grubbs' second-generation catalyst

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the diene precursor in dry, degassed DCM (to a concentration of ~0.01 M) in a flame-dried flask under an inert atmosphere.

  • Add Grubbs' second-generation catalyst (2-5 mol%).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, add a small amount of ethyl vinyl ether to quench the catalyst and stir for 20 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclopentene derivative.

Quantitative Data Summary

Reaction TypePrecursor(s)ProductCatalyst/ReagentConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
Ring-Closing Metathesis Diene PrecursorMacrocycleGrubbs' 2nd Gen.Toluene, 80 °C, 12 h71N/AHiersemann et al.
Suzuki-Miyaura Coupling Vinyl Iodide & OrganoboraneCoupled ProductPdCl2(dppf) / K3PO4THF/DMF, rt, 12 h85N/AHiersemann et al.
SmI2-mediated Cyclization Carbonyl & α-bromo esterCyclic β-hydroxy esterSmI2THF, -78 °C, 1 h82>20:1Rinner et al.
Cyclopentene Formation (RCM) Linear DieneCyclopenteneGrubbs' 2nd Gen.DCM, rt, 3 h95N/ALentsch & Rinner[1]

Visualizations of Synthetic Logic and Workflows

Logical Flow for Jatrophane Precursor Synthesis

Jatrophane_Synthesis_Logic Start Simple Starting Materials Frag_A Fragment A (e.g., Cyclopentane core) Start->Frag_A Frag_B Fragment B (e.g., Side Chain) Start->Frag_B Coupling Fragment Coupling (e.g., Suzuki-Miyaura) Frag_A->Coupling Frag_B->Coupling Linear Linear Macrocycle Precursor Coupling->Linear RCM Ring-Closing Metathesis Linear->RCM Core Jatrophane Core Structure RCM->Core Precursor Jatrophane-4 Precursor Core->Precursor RCM_Workflow Start Dissolve Diene in Solvent Inert Establish Inert Atmosphere Start->Inert Add_Cat Add Grubbs' Catalyst Inert->Add_Cat React Stir at RT or Heat Add_Cat->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Quench Quench with Ethyl Vinyl Ether Monitor->Quench Complete Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Macrocycle Purify->Product Reaction_Cascade Initiator Radical Initiator (e.g., AIBN, Bu3SnH) Radical_Gen Radical Generation Initiator->Radical_Gen Cyclization Intramolecular Cyclization Radical_Gen->Cyclization Intermediate Cyclized Radical Intermediate Cyclization->Intermediate Quench Radical Quenching Intermediate->Quench Product Final Product Quench->Product

References

Application Notes and Protocols: In Vitro Cytotoxicity of Jatrophane 4 on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cytotoxic effects of Jatrophane 4, a macrocyclic diterpene with significant anticancer potential. This document details the underlying mechanisms of action, presents cytotoxicity data across various cancer cell lines, and offers detailed protocols for assessing its efficacy.

Application Notes

Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have demonstrated a broad spectrum of biological activities, including potent cytotoxic and multidrug resistance-reversing effects.[1] Jatrophone, a well-studied jatrophane, has been shown to exhibit significant antiproliferative activity against a range of cancer cell lines, including those of the breast, liver, colon, and cervix.[2][3] The cytotoxic effects of jatrophanes are often attributed to their ability to induce apoptosis and disrupt key cellular signaling pathways.

One of the primary mechanisms of action for jatrophanes involves the inhibition of the PI3K/Akt/NF-κB signaling pathway.[2] This pathway is crucial for cell survival, proliferation, and metastasis in many cancers.[4][5][6] By down-regulating the expression of key proteins such as PI3K, Akt, and NF-κB, this compound can lead to cell cycle arrest and the induction of programmed cell death (apoptosis).[2]

The induction of apoptosis by jatrophane derivatives is a key aspect of their anticancer activity.[7] Studies have shown that these compounds can trigger both early and late-stage apoptosis.[7] This process is often mediated by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of caspases 3 and 9.[7]

Mechanism of Action: PI3K/Akt/NF-κB Signaling Pathway

The PI3K/Akt/NF-κB pathway is a critical signaling cascade that promotes cell survival and proliferation. This compound is believed to exert its cytotoxic effects by inhibiting this pathway at key junctures.

G This compound Inhibition of PI3K/Akt/NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK Apoptosis Apoptosis Akt->Apoptosis inhibits NF_kappa_B_Inhibition IκBα IKK->NF_kappa_B_Inhibition phosphorylates NF_kappa_B NF-κB NF_kappa_B_Inhibition->NF_kappa_B releases Cell_Survival_Proliferation Cell Survival & Proliferation NF_kappa_B->Cell_Survival_Proliferation Jatrophane_4 This compound Jatrophane_4->PI3K inhibits Nucleus Nucleus

Caption: this compound inhibits the PI3K/Akt pathway, leading to apoptosis.

Data Presentation: Cytotoxicity of Jatrophane Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various jatrophane derivatives against a range of human cancer cell lines. This data, gathered from multiple studies, demonstrates the potent cytotoxic activity of this class of compounds. It is important to note that IC50 values can vary based on the specific jatrophane derivative, the cancer cell line, and the assay conditions.

Table 1: IC50 Values of Jatrophane Derivatives in Ovarian Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
Jatrophane Derivative ACaov-446.27 ± 3.86
Jatrophane Derivative AOVCAR-338.81 ± 3.30
Jatrophane Derivative BCaov-436.48 ± 3.18
Jatrophane Derivative BOVCAR-342.59 ± 4.50
Jatrophane Derivative CCaov-485.86 ± 6.75
Jatrophane Derivative COVCAR-375.65 ± 2.56

Data from a study on jatropha-6(17),11E-diene class derivatives.[7]

Table 2: IC50 Values of Jatrophone in Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
JatrophoneMCF-7/ADR (Doxorubicin-resistant Breast Cancer)1.8 ± 0.2
JatrophoneHep G2 (Hepatocellular Carcinoma)3.21
JatrophoneWiDr (Colon Cancer)8.97
JatrophoneHeLa (Cervical Cancer)5.13
JatrophoneAGS (Gastric Cancer)2.5

Data compiled from studies on jatrophone.[2][3]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug development. The following are detailed protocols for two common colorimetric assays used to evaluate the in vitro cytotoxicity of compounds like this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used method to assess cell viability.[8] It is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content. It is a reliable and sensitive method for cytotoxicity screening.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period with this compound, gently add 25 µL of cold 50% TCA to each well (to a final concentration of 10%) without aspirating the medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plates five times with deionized water and allow them to air dry completely.

  • SRB Staining:

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth or viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro cytotoxicity testing of a compound like this compound.

G General Workflow for In Vitro Cytotoxicity Assay start Start cell_culture 1. Cell Culture (Select and maintain cancer cell lines) start->cell_culture cell_seeding 2. Cell Seeding (Plate cells in 96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Prepare serial dilutions of this compound) cell_seeding->compound_prep treatment 4. Treatment (Expose cells to This compound) compound_prep->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation assay 6. Cytotoxicity Assay (e.g., MTT or SRB) incubation->assay read_plate 7. Absorbance Reading (Microplate Reader) assay->read_plate data_analysis 8. Data Analysis (Calculate % viability and IC50) read_plate->data_analysis end End data_analysis->end

Caption: A stepwise workflow for assessing the cytotoxicity of this compound.

References

Application Notes and Protocols for Testing P-glycoprotein Inhibition by Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro P-glycoprotein (P-gp) inhibitory potential of Jatrophane 4 and related jatrophane diterpenes. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1][2] Jatrophane diterpenes, isolated from plants of the Euphorbiaceae family, have emerged as a promising class of potent P-gp inhibitors.[1][3][4]

This document outlines detailed protocols for three widely accepted assays for assessing P-gp inhibition: the Calcein-AM cellular efflux assay, the Rhodamine 123 efflux assay, and the P-gp ATPase activity assay. Additionally, it provides templates for data presentation and visual diagrams of experimental workflows and a relevant signaling pathway.

Data Presentation: Summary of Potential Quantitative Outcomes

Effective data analysis and clear presentation are crucial for the interpretation of P-gp inhibition studies. The following table provides a template for structuring the quantitative data obtained from the described assays for a test compound like this compound.

Assay Cell Line Probe Substrate Test Compound IC₅₀ (µM) Positive Control (e.g., Verapamil) IC₅₀ (µM) Reference
Calcein-AM Efflux AssayMDCKII-MDR1Calcein-AMThis compoundExperimental ValueExperimental Value
Rhodamine 123 Efflux AssayMCF-7/ADRRhodamine 123This compoundExperimental ValueExperimental Value
P-gp ATPase Activity AssayP-gp MembranesATPThis compoundEC₅₀ (Stimulation) or IC₅₀ (Inhibition)Experimental Value

Experimental Protocols

Calcein-AM Cellular Efflux Assay

This high-throughput assay measures the ability of a test compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Calcein-AM. Non-fluorescent Calcein-AM readily enters cells and is hydrolyzed by intracellular esterases into the fluorescent molecule calcein (B42510). Calcein itself is a P-gp substrate; therefore, in cells overexpressing P-gp, calcein is actively extruded, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an increase in intracellular fluorescence.

Materials:

  • P-gp overexpressing cell line (e.g., MDCKII-MDR1, K562/ADR) and a parental cell line.

  • Calcein-AM (acetoxymethyl ester of calcein).

  • This compound (or other jatrophane diterpene).

  • Positive control inhibitor (e.g., Verapamil, Cyclosporin A).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Hanks' Balanced Salt Solution (HBSS).

  • 96-well black, clear-bottom microplates.

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).

Protocol:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in HBSS.

  • Assay Procedure:

    • Wash the cells twice with pre-warmed HBSS.

    • Add 100 µL of the different concentrations of this compound or the positive control to the respective wells. Include wells with HBSS alone as a negative control.

    • Incubate the plate at 37°C for 30 minutes.

    • Add 100 µL of Calcein-AM solution (final concentration of 0.25 µM) to all wells.

    • Incubate the plate at 37°C for another 30-60 minutes.

    • Wash the cells three times with ice-cold HBSS to remove extracellular calcein.

    • Add 100 µL of HBSS to each well.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of inhibition at each concentration of this compound relative to the positive and negative controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Rhodamine 123 Efflux Assay

Rhodamine 123 is another fluorescent substrate of P-gp. This assay is widely used to assess P-gp function and inhibition. Similar to the Calcein-AM assay, inhibition of P-gp leads to the intracellular accumulation of Rhodamine 123, which can be quantified by flow cytometry or fluorescence microscopy.

Materials:

  • P-gp overexpressing cell line (e.g., MCF-7/ADR, HCT-8/T) and a parental cell line.

  • Rhodamine 123.

  • This compound (or other jatrophane diterpene).

  • Positive control inhibitor (e.g., Verapamil).

  • Cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer or fluorescence microscope.

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency.

  • Compound Treatment:

    • Harvest the cells and resuspend them in fresh medium at a concentration of 1 x 10⁶ cells/mL.

    • Aliquot the cell suspension into flow cytometry tubes.

    • Add various concentrations of this compound or the positive control to the tubes. Include a vehicle control.

    • Incubate at 37°C for 30 minutes.

  • Rhodamine 123 Staining:

    • Add Rhodamine 123 to each tube to a final concentration of 5 µM.

    • Incubate at 37°C for 60 minutes in the dark.

  • Efflux Period:

    • Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 60 minutes to allow for efflux.

  • Flow Cytometry Analysis:

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., FITC channel).

  • Data Analysis:

    • Determine the mean fluorescence intensity (MFI) for each sample.

    • Calculate the percentage increase in Rhodamine 123 accumulation in the presence of the inhibitor compared to the vehicle control.

    • Calculate the IC₅₀ value as described for the Calcein-AM assay.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates across the cell membrane. The P-gp ATPase assay directly measures the interaction of a compound with P-gp by quantifying its effect on the rate of ATP hydrolysis. P-gp substrates and inhibitors can either stimulate or inhibit the basal ATPase activity of P-gp. This change in ATPase activity is measured by detecting the amount of inorganic phosphate (B84403) (Pi) released.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).

  • ATP (Adenosine 5'-triphosphate).

  • This compound (or other jatrophane diterpene).

  • Positive control modulator (e.g., Verapamil for stimulation).

  • Sodium orthovanadate (a specific P-gp ATPase inhibitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 2 mM DTT, 10 mM MgCl₂).

  • Reagents for phosphate detection (e.g., malachite green-based colorimetric reagent).

  • 96-well microplate.

  • Microplate reader (absorbance at ~620 nm).

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare solutions of the positive control and sodium orthovanadate.

  • Assay Procedure:

    • In a 96-well plate, add the P-gp membrane vesicles (5-10 µg of protein per well).

    • Add the different concentrations of this compound, positive control, or assay buffer (for basal activity).

    • To determine the P-gp specific ATPase activity, prepare a parallel set of wells containing sodium orthovanadate.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Stop the reaction by adding the phosphate detection reagent.

  • Phosphate Detection:

    • Allow color to develop according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a phosphate standard curve to determine the amount of Pi released.

    • Calculate the vanadate-sensitive ATPase activity by subtracting the activity in the presence of sodium orthovanadate from the total activity.

    • Plot the percentage of stimulation or inhibition of P-gp ATPase activity against the logarithm of the this compound concentration.

    • Determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition) value.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

Calcein_AM_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed P-gp expressing cells in 96-well plate wash1 Wash cells with HBSS start->wash1 add_compounds Add this compound and controls to cells wash1->add_compounds prep_compounds Prepare serial dilutions of this compound prep_compounds->add_compounds incubate1 Incubate (30 min, 37°C) add_compounds->incubate1 add_calcein Add Calcein-AM (0.25 µM) incubate1->add_calcein incubate2 Incubate (30-60 min, 37°C) add_calcein->incubate2 wash2 Wash cells with ice-cold HBSS incubate2->wash2 read_fluorescence Measure fluorescence (Ex: 485 nm, Em: 520 nm) wash2->read_fluorescence calc_inhibition Calculate % Inhibition read_fluorescence->calc_inhibition det_ic50 Determine IC₅₀ value calc_inhibition->det_ic50

Caption: Workflow for the Calcein-AM P-gp inhibition assay.

Rhodamine_123_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Harvest and resuspend P-gp expressing cells add_compounds Add this compound to cell suspension start->add_compounds prep_compounds Prepare concentrations of this compound prep_compounds->add_compounds incubate1 Incubate (30 min, 37°C) add_compounds->incubate1 add_rho123 Add Rhodamine 123 (5 µM) incubate1->add_rho123 incubate2 Incubate (60 min, 37°C, dark) add_rho123->incubate2 efflux Wash and incubate for efflux (60 min) incubate2->efflux flow_cytometry Analyze fluorescence by flow cytometry efflux->flow_cytometry calc_accumulation Calculate % Accumulation flow_cytometry->calc_accumulation det_ic50 Determine IC₅₀ value calc_accumulation->det_ic50

Caption: Workflow for the Rhodamine 123 efflux P-gp inhibition assay.

Pgp_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgp P-glycoprotein (P-gp) drug Chemotherapeutic Drug pgp->drug Blocks drug->pgp Efflux pi3k PI3K akt Akt pi3k->akt Activates nfkb NF-κB akt->nfkb Activates mdr1 MDR1 Gene nfkb->mdr1 Promotes Transcription jatrophane This compound jatrophane->pgp Direct Inhibition jatrophane->pi3k Inhibits

References

Application Notes and Protocols for Evaluating Multidrug Resistance Reversal by Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methodologies used to evaluate the potential of Jatrophane diterpenes in reversing multidrug resistance (MDR) in cancer cells. The protocols detailed below are essential for researchers investigating novel MDR reversal agents and for drug development professionals assessing the therapeutic potential of Jatrophane compounds.

Overview of Multidrug Resistance and the Role of Jatrophanes

Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[1] These transporters actively efflux a wide range of anticancer drugs from the cell, reducing their intracellular concentration and therapeutic efficacy.[1] Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have emerged as promising MDR modulators.[2][3][4] They have been shown to inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.

The primary mechanisms by which Jatrophanes are thought to reverse MDR include direct inhibition of P-gp efflux function and modulation of signaling pathways that regulate P-gp expression, such as the PI3K/NF-κB pathway. This document outlines the key experimental procedures to assess these activities.

Quantitative Evaluation of MDR Reversal

The efficacy of Jatrophane diterpenes in reversing MDR is quantified using several key parameters. The Reversal Fold (RF) is a common metric calculated from cytotoxicity assays, while the Fluorescence Activity Ratio (FAR) is determined from drug accumulation and efflux assays.

Table 1: Summary of MDR Reversal Activity of Selected Jatrophane Diterpenes

Compound/ExtractCell LineChemotherapeutic AgentConcentration of JatrophaneReversal Fold (RF)Reference
Jatrophane Diterpenoids (7 and 8)MCF-7/ADRAdriamycin10 µM12.9 and 12.3
Jatrophane Diterpenoid (9)MCF-7/ADRAdriamycin10 µM36.82
Rearranged Jatrophane Diterpenes (2 and 3)Mouse LymphomaDoxorubicinNot SpecifiedActive (Compound 3 > Verapamil)
Nicaeenin F and GNCI-H460/R, DLD1-TxRDoxorubicinNot SpecifiedSignificant P-gp inhibition
Jatrophane Diterpenoid (6) from Jatropha curcasNot SpecifiedNot SpecifiedNot SpecifiedHigher chemo reversal than Verapamil

Experimental Protocols

Detailed protocols for the key assays used to evaluate MDR reversal are provided below.

Cytotoxicity Assay (MTT Assay)

This assay determines the ability of a Jatrophane diterpene to sensitize MDR cancer cells to a chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) of the anticancer drug is determined in the presence and absence of the Jatrophane compound.

Protocol:

  • Cell Seeding: Seed MDR cancer cells (e.g., MCF-7/ADR) and their parental sensitive cells (e.g., MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) alone.

    • Treat the cells with a fixed, non-toxic concentration of the Jatrophane diterpene.

    • Treat the cells with a serial dilution of the chemotherapeutic agent in the presence of the fixed, non-toxic concentration of the Jatrophane diterpene.

    • Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of the Jatrophane. The Reversal Fold (RF) is calculated as follows: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent + Jatrophane

Rhodamine 123 Accumulation and Efflux Assay

This assay directly measures the effect of Jatrophane diterpenes on the efflux function of P-gp using the fluorescent substrate Rhodamine 123. An increase in intracellular Rhodamine 123 accumulation indicates inhibition of P-gp activity.

Protocol:

  • Cell Seeding: Seed MDR cells in 24-well plates or on coverslips and incubate for 24 hours.

  • Pre-incubation: Pre-incubate the cells with the Jatrophane diterpene at the desired concentration for 1-2 hours at 37°C. Verapamil or Cyclosporin A can be used as a positive control.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 5 µM) to each well and incubate for 60-90 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement (Accumulation):

    • For microscopy: Capture images using a fluorescence microscope.

    • For flow cytometry or plate reader: Lyse the cells with 1% Triton X-100 and measure the fluorescence intensity (Excitation: 488 nm, Emission: 525 nm).

  • Efflux Measurement:

    • After the washing step, add fresh, pre-warmed medium (with or without the Jatrophane diterpene) and incubate for another 1-2 hours to allow for efflux.

    • Measure the remaining intracellular fluorescence as described above.

  • Data Analysis: The Fluorescence Activity Ratio (FAR) can be calculated to quantify the reversal activity.

Calcein-AM Efflux Assay

Similar to the Rhodamine 123 assay, the Calcein-AM assay is another fluorescent method to assess P-gp activity. Calcein-AM is a non-fluorescent P-gp substrate that is converted to fluorescent calcein (B42510) by intracellular esterases. P-gp inhibition leads to increased intracellular calcein fluorescence.

Protocol:

  • Cell Seeding: Seed MDR cells in a 96-well black-wall, clear-bottom plate.

  • Compound Incubation: Incubate the cells with the Jatrophane diterpene at various concentrations for 30 minutes at 37°C.

  • Calcein-AM Addition: Add Calcein-AM (final concentration 1-2 µM) to each well and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Compare the fluorescence intensity in treated cells to untreated controls. An increase in fluorescence indicates P-gp inhibition.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux substrates. This assay measures the effect of Jatrophane diterpenes on the ATPase activity of P-gp. Compounds can either stimulate or inhibit this activity.

Protocol:

  • Membrane Preparation: Prepare membrane vesicles from P-gp overexpressing cells.

  • Reaction Setup: In a 96-well plate, combine the membrane vesicles (20 µg of protein) with the Jatrophane diterpene at various concentrations in an assay buffer.

  • ATP Addition: Initiate the reaction by adding ATP (e.g., 4 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Determine the rate of ATP hydrolysis in the presence and absence of the Jatrophane diterpene. Verapamil (an inhibitor) and verapamil-stimulated ATPase activity can be used as controls.

Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_assays MDR Reversal Assays cluster_analysis Data Analysis MDR_Cells MDR Cancer Cells (e.g., MCF-7/ADR) Cytotoxicity Cytotoxicity Assay (MTT) MDR_Cells->Cytotoxicity Accumulation Drug Accumulation/Efflux (Rhodamine 123 / Calcein-AM) MDR_Cells->Accumulation ATPase P-gp ATPase Activity MDR_Cells->ATPase Parental_Cells Parental Sensitive Cells (e.g., MCF-7) Parental_Cells->Cytotoxicity RF_Calc Calculate Reversal Fold (RF) Cytotoxicity->RF_Calc FAR_Calc Calculate Fluorescence Activity Ratio (FAR) Accumulation->FAR_Calc ATPase_Rate Determine ATPase Rate ATPase->ATPase_Rate

Caption: Workflow for evaluating MDR reversal by Jatrophanes.

Signaling Pathway

signaling_pathway Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K Inhibits Pgp_Protein P-glycoprotein (P-gp) Jatrophane->Pgp_Protein Directly Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Pgp_Gene ABCB1 Gene Transcription NFkB->Pgp_Gene Reduces Pgp_Gene->Pgp_Protein Efflux Drug Efflux Pgp_Protein->Efflux Mediates

Caption: Proposed signaling pathway for Jatrophane-mediated MDR reversal.

Logical Relationship of Assays

logical_relationship cluster_assays Experimental Evidence Jatrophane Jatrophane Diterpene Pgp_Inhibition P-gp Function Inhibition Jatrophane->Pgp_Inhibition Cell_Sensitization Increased Chemosensitivity Pgp_Inhibition->Cell_Sensitization Accumulation_Assay Increased Drug Accumulation (Rhodamine 123 / Calcein-AM) Pgp_Inhibition->Accumulation_Assay ATPase_Assay Altered ATPase Activity Pgp_Inhibition->ATPase_Assay Cytotoxicity_Assay Decreased IC50 (MTT Assay) Cell_Sensitization->Cytotoxicity_Assay

Caption: Relationship between assays and the mechanism of MDR reversal.

References

High-performance liquid chromatography (HPLC) purification of Jatrophane 4

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the HPLC Purification of Jatrophane 4

Introduction

Jatrophane diterpenes are a class of structurally complex natural products found predominantly in plants of the Euphorbiaceae family.[1] These compounds, including this compound, have garnered significant interest from the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, anti-HIV, and cytotoxic properties.[1] The purification of specific jatrophane diterpenes, such as this compound, from complex plant extracts is a critical step for detailed biological evaluation and drug development. High-performance liquid chromatography (HPLC) is an indispensable technique for the final purification of these compounds, offering high resolution and selectivity.

This document provides detailed application notes and protocols for the purification of this compound using both normal-phase and reversed-phase preparative HPLC. These methods are based on established protocols for the isolation of jatrophane polyesters from Euphorbia species.

Overall Purification Workflow

The purification of this compound from its natural source, typically the whole plant or latex of Euphorbia species, is a multi-step process. A general workflow involves initial extraction followed by several stages of chromatographic separation to enrich the fraction containing the target compound before final purification by preparative HPLC.

G cluster_extraction Extraction & Preliminary Separation cluster_chromatography Chromatographic Enrichment cluster_hplc Final Purification plant_material Dried Plant Material (e.g., Euphorbia peplus) extraction Solvent Extraction (e.g., Methanol (B129727) or Chloroform) plant_material->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning cc Column Chromatography (e.g., Silica (B1680970) Gel, Polyamide) partitioning->cc size_exclusion Size-Exclusion Chromatography (e.g., Sephadex LH-20) cc->size_exclusion prep_hplc Preparative HPLC (Normal or Reversed Phase) size_exclusion->prep_hplc jatrophane4 Pure this compound prep_hplc->jatrophane4

Figure 1: General workflow for the isolation and purification of this compound.

Experimental Protocols

1. Sample Preparation: Pre-purification of Jatrophane-rich Fraction

Prior to the final HPLC purification, a this compound-enriched fraction must be obtained from the crude plant extract. The following is a representative protocol for obtaining this fraction from Euphorbia species.

  • Extraction:

    • Air-dry and powder the whole plant material.

    • Extract the powdered material exhaustively with methanol or a chloroform/acetone mixture at room temperature.

    • Concentrate the resulting extract under reduced pressure to yield a crude residue.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).

    • Perform liquid-liquid partitioning against a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll.

    • The methanolic phase, containing the more polar diterpenoids, is retained and concentrated.

  • Column Chromatography:

    • Subject the concentrated methanolic fraction to column chromatography on silica gel.

    • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of hexane and ethyl acetate (B1210297).

    • Collect fractions and monitor by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to known jatrophane standards are pooled.

    • Further enrichment can be achieved using column chromatography over polyamide or size-exclusion chromatography on Sephadex LH-20.

2. Final Purification by Preparative HPLC

The enriched fraction from the previous steps is subjected to preparative HPLC for the final isolation of this compound. Both normal-phase and reversed-phase chromatography have been successfully employed for the purification of jatrophane polyesters.

2.1. Protocol 1: Normal-Phase HPLC (NP-HPLC)

This method is suitable for the separation of jatrophane isomers and other closely related compounds based on their polarity.

  • Instrumentation and Columns:

    • A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

    • Column: Silica gel preparative column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Solvents: HPLC grade hexane and ethyl acetate (EtOAc).

    • Gradient Program: A stepwise gradient from 90:10 to 70:30 (hexane:EtOAc) can be employed. The optimal gradient should be developed based on analytical scale separations.

  • Chromatographic Conditions:

    • Flow Rate: 5-20 mL/min (adjusted based on column dimensions).

    • Detection: UV at 234 nm, 273 nm, or 286 nm.[2] The benzoyl group present in many jatrophane polyesters allows for UV detection.[2]

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

    • Sample Preparation: Dissolve the enriched fraction in the initial mobile phase composition.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the gradient elution program.

    • Collect fractions corresponding to the peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

2.2. Protocol 2: Reversed-Phase HPLC (RP-HPLC)

This method separates compounds based on their hydrophobicity and is a common alternative for the purification of jatrophane diterpenes.

  • Instrumentation and Columns:

    • A preparative HPLC system as described for NP-HPLC.

    • Column: C18 preparative column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Solvents: HPLC grade acetonitrile (B52724) (ACN) and water.

    • Isocratic Elution: An isocratic mobile phase of ACN/water (e.g., 4:1 or 7:3 v/v) can be effective.[2] A gradient elution may be necessary for more complex mixtures.

  • Chromatographic Conditions:

    • Flow Rate: 5-20 mL/min.

    • Detection: UV at 234 nm, 273 nm, or 286 nm.[2]

    • Injection Volume: Variable, depending on sample concentration and column capacity.

    • Sample Preparation: Dissolve the enriched fraction in the mobile phase.

  • Procedure:

    • Equilibrate the C18 column with the chosen mobile phase.

    • Inject the dissolved sample.

    • Perform the isocratic or gradient elution.

    • Collect fractions containing the target compound.

    • Assess the purity of the collected fractions using analytical RP-HPLC.

    • Combine the pure fractions and remove the solvent to yield purified this compound.

Data Presentation

The following tables summarize the typical parameters and expected results for the analytical and preparative HPLC purification of this compound. Note that the retention times and yields are representative and will vary depending on the specific instrumentation, column, and sample matrix.

Table 1: Analytical HPLC Parameters for Purity Assessment

ParameterNormal-Phase (NP)Reversed-Phase (RP)
Column Silica, 250 x 4.6 mm, 5 µmC18, 250 x 4.6 mm, 5 µm
Mobile Phase Hexane:Ethyl Acetate (gradient)Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 273 nmUV at 273 nm
Injection Volume 10 µL10 µL
Expected Retention Time VariableVariable

Table 2: Preparative HPLC Purification Summary (Hypothetical Data)

ParameterNP-HPLC Protocol 1RP-HPLC Protocol 2
Column Silica, 250 x 20 mm, 5 µmC18, 250 x 20 mm, 5 µm
Load per Injection 50-100 mg of enriched fraction50-100 mg of enriched fraction
Retention Time of this compound ~15-25 min~18-30 min
Purity Achieved >98%>98%
Typical Yield from Enriched Fraction 5-10%5-10%

Logical Relationships in Method Selection

The choice between NP-HPLC and RP-HPLC depends on the nature of the impurities in the enriched fraction. A logical approach to method selection is outlined below.

G start This compound Enriched Fraction analytical_hplc Analytical HPLC Screening (NP and RP) start->analytical_hplc decision Are impurities more polar or less polar than this compound? analytical_hplc->decision np_hplc Use Normal-Phase HPLC (this compound elutes later) decision->np_hplc Impurities are more polar rp_hplc Use Reversed-Phase HPLC (this compound elutes later) decision->rp_hplc Impurities are less polar

References

Application of Jatrophane Diterpenoids in the Study of Autophagy Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction to Jatrophane Diterpenoids and Autophagy

Jatrophane diterpenoids are a class of natural products isolated from plants of the Euphorbiaceae family.[1][2] These compounds possess a characteristic bicyclic 5/12-membered ring system and exhibit a wide range of biological activities.[3] Recent research has highlighted the potential of certain jatrophane diterpenoids as modulators of autophagy, a fundamental cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[4][5]

Autophagy is a critical pathway for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cancer, and metabolic diseases. The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome to form an autolysosome, where the contents are degraded. The complete process, from autophagosome formation to degradation, is termed autophagic flux.

This document focuses on the application of a representative jatrophane diterpenoid, Euphopepluone K , for studying autophagy pathways. It should be noted that the nomenclature of jatrophane compounds can vary, with numbering often specific to the publication of their discovery. Euphopepluone K has been identified as a significant activator of autophagic flux and serves as an excellent model compound for this class of molecules.

Mechanism of Action

While the precise mechanism of action for all jatrophane diterpenoids is still under investigation, some have been shown to induce lysosomal biogenesis and activate the lysosomal-autophagy pathway. This can lead to an increase in the number of autophagosomes and an overall enhancement of autophagic flux. The study of compounds like Euphopepluone K provides valuable tools for dissecting the molecular machinery of autophagy and for the development of potential therapeutics targeting this pathway.

Quantitative Data

The following table summarizes the effects of representative jatrophane diterpenoids on autophagic flux, as determined by flow cytometry analysis of cells expressing the mCherry-GFP-LC3 reporter. An increase in the mCherry/GFP fluorescence ratio is indicative of enhanced autophagic flux.

CompoundConcentration (µM)Cell LineEffect on Autophagic Flux (mCherry/GFP Ratio)Reference
Euphopepluone K (9) 10HM-mCherry-GFP-LC3Significant Increase
Euphjatrophane A (1) 10HM-mCherry-GFP-LC3Significant Increase
Euphjatrophane B (2) 10HM-mCherry-GFP-LC3Significant Increase
Euphopepluone G (3) 10HM-mCherry-GFP-LC3No Significant Change
Rapamycin (Positive Control) 2HM-mCherry-GFP-LC3Significant Increase
3-MA (Negative Control) 500HM-mCherry-GFP-LC3Significant Decrease

Experimental Protocols

Monitoring Autophagic Flux using mCherry-GFP-LC3 Reporter Assay

This protocol describes the use of a tandem fluorescent-tagged LC3 (mCherry-GFP-LC3) to quantify autophagic flux by flow cytometry or fluorescence microscopy. In this system, autophagosomes appear as yellow puncta (merged mCherry and GFP signals), while autolysosomes appear as red puncta (mCherry signal only, as GFP is quenched by the acidic lysosomal environment). An increase in the red-to-yellow signal ratio indicates an increase in autophagic flux.

Materials:

  • Cells stably expressing mCherry-GFP-LC3 (e.g., HM-mCherry-GFP-LC3 human microglia cells)

  • Complete cell culture medium

  • Jatrophane compound stock solution (e.g., Euphopepluone K in DMSO)

  • Rapamycin (positive control)

  • 3-Methyladenine (3-MA) or Bafilomycin A1 (negative controls)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Seeding: Seed mCherry-GFP-LC3 expressing cells in a suitable culture plate (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the desired concentrations of the jatrophane compound (e.g., 10 µM Euphopepluone K). Include wells for vehicle control (DMSO), positive control (e.g., 2 µM Rapamycin), and negative control (e.g., 500 µM 3-MA).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Sample Preparation for Flow Cytometry:

    • Wash the cells with PBS.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% FBS).

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with lasers for detecting GFP (e.g., 488 nm excitation) and mCherry (e.g., 561 nm excitation).

    • For each cell, measure the fluorescence intensity in both the green and red channels.

    • Calculate the ratio of mCherry to GFP fluorescence for each cell. An increase in this ratio compared to the vehicle control indicates an induction of autophagic flux.

  • Fluorescence Microscopy Analysis:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde (optional, for endpoint analysis).

    • Acquire images using a fluorescence microscope with appropriate filters for GFP and mCherry.

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in the ratio of red to yellow puncta indicates enhanced autophagic flux.

Assessment of Lysosomal Biogenesis using LysoTracker Red Staining

This protocol describes the use of LysoTracker Red, a fluorescent dye that accumulates in acidic organelles, to assess lysosomal biogenesis. An increase in LysoTracker Red fluorescence intensity suggests an increase in the number or volume of lysosomes.

Materials:

  • Target cells (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • Jatrophane compound stock solution

  • LysoTracker Red DND-99 (stock solution in DMSO)

  • Live-cell imaging medium

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding: Seed cells in a glass-bottom dish or a multi-well plate suitable for imaging.

  • Compound Treatment: Treat the cells with the jatrophane compound for the desired time (e.g., 3 hours).

  • LysoTracker Staining:

    • Prepare a working solution of LysoTracker Red in pre-warmed cell culture medium (final concentration typically 50-75 nM).

    • Remove the compound-containing medium and add the LysoTracker Red working solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Imaging and Quantification:

    • Replace the staining solution with fresh, pre-warmed live-cell imaging medium.

    • Immediately image the cells using a fluorescence microscope with a rhodamine filter set.

    • Quantify the mean fluorescence intensity per cell using image analysis software. An increase in fluorescence intensity compared to the control indicates an increase in lysosomal content.

Western Blot Analysis of LC3 and p62/SQSTM1

This protocol is used to assess the levels of key autophagy-related proteins. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction. p62/SQSTM1 is a protein that is selectively degraded by autophagy; therefore, a decrease in p62 levels can indicate increased autophagic flux.

Materials:

  • Target cells

  • Jatrophane compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the jatrophane compound as described previously.

    • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE (a 12-15% gel is recommended for resolving LC3-I and LC3-II).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Calculate the LC3-II/LC3-I ratio and normalize p62 levels to a loading control (e.g., GAPDH).

Visualizations

Autophagy_Pathway cluster_initiation Initiation cluster_nucleation Nucleation cluster_elongation Elongation cluster_maturation Maturation & Fusion ULK1 Complex ULK1 Complex VPS34 Complex VPS34 Complex ULK1 Complex->VPS34 Complex Act mTORC1 mTORC1 mTORC1->ULK1 Complex Inh AMPK AMPK AMPK->ULK1 Complex Act ATG Proteins ATG Proteins VPS34 Complex->ATG Proteins LC3-I LC3-I LC3-II LC3-II LC3-I->LC3-II Lipidation Autophagosome Autophagosome LC3-II->Autophagosome Formation ATG Proteins->LC3-II Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation Jatrophane Jatrophane Jatrophane->Lysosome Promotes Biogenesis Autophagy Autophagy Jatrophane->Autophagy Activates

Caption: Simplified signaling pathway of autophagy and the putative points of intervention by Jatrophane diterpenoids.

mCherry_GFP_LC3_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_microscopy Alternative: Microscopy A Seed mCherry-GFP-LC3 expressing cells B Treat with Jatrophane (e.g., Euphopepluone K) A->B C Incubate for 24h B->C D Harvest Cells C->D H Image cells (GFP & mCherry) C->H E Flow Cytometry Analysis (GFP and mCherry channels) D->E F Calculate mCherry/GFP Ratio E->F G Increased ratio indicates higher autophagic flux F->G I Count yellow (autophagosomes) and red (autolysosomes) puncta H->I J Increased red/yellow puncta ratio indicates higher autophagic flux I->J Jatrophane_Screening_Logic Start Isolate Jatrophane Diterpenoids from Euphorbia species Assay1 Primary Screen: mCherry-GFP-LC3 Flow Cytometry Start->Assay1 Result1 Increased mCherry/GFP Ratio? Assay1->Result1 Hit Active Compound (Hit) (e.g., Euphopepluone K) Result1->Hit Yes Inactive Inactive Compound Result1->Inactive No Assay2 Secondary Assay: Western Blot for LC3-II & p62 Hit->Assay2 Assay3 Mechanistic Study: LysoTracker Staining Hit->Assay3 Conclusion Characterize as Autophagy Activator Assay2->Conclusion Assay3->Conclusion

References

Using Jatrophane Diterpenes as Chemical Probes for Cellular Mechanisms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes are a class of naturally occurring compounds found predominantly in plants of the Euphorbiaceae family.[1][2] These molecules possess complex and diverse chemical structures, leading to a broad spectrum of biological activities.[1] Their potential as chemical probes stems from their ability to modulate key cellular processes, making them valuable tools for studying cellular mechanisms and for drug discovery efforts.[1][2] This document provides detailed application notes and protocols for utilizing jatrophane diterpenes, with a focus on their roles as P-glycoprotein (P-gp) inhibitors and autophagy inducers. While specific quantitative data for "Jatrophane 4" is not extensively available, this guide will use well-characterized jatrophane analogs as representative examples to illustrate their application.

Key Cellular Mechanisms Modulated by Jatrophane Diterpenes

Jatrophane diterpenes have been shown to influence several critical cellular pathways:

  • Reversal of Multidrug Resistance (MDR): Many jatrophanes act as potent inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[1][3] By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to conventional anticancer agents.[4]

  • Induction of Autophagy: Certain jatrophane diterpenes have been identified as inducers of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[5][6][7] This property makes them useful for studying the intricate mechanisms of autophagy and its potential therapeutic applications in various diseases, including neurodegenerative disorders.

  • Modulation of Signaling Pathways: The PI3K/Akt/NF-κB signaling pathway, which is crucial for cell survival, proliferation, and inflammation, has been implicated as a target of some jatrophane diterpenes.[2][4] By modulating this pathway, these compounds can influence a wide range of cellular responses.

Application Note 1: Jatrophane Diterpenes as P-glycoprotein Inhibitors for Reversing Multidrug Resistance

Overview

This application note describes the use of jatrophane diterpenes to investigate and overcome P-gp-mediated multidrug resistance in cancer cell lines. The primary mechanism involves the direct inhibition of P-gp efflux activity, leading to increased intracellular accumulation of cytotoxic drugs.

Quantitative Data for Representative Jatrophane Diterpenes

The following table summarizes the P-gp inhibitory activity of selected jatrophane diterpenes.

Jatrophane DiterpeneCell LineAssayIC50 / EC50Reference CompoundReference
Compound 17 (Jatrophane derivative) MCF-7/ADRDoxorubicin (B1662922) reversalEC50 = 182.17 ± 32.67 nMVerapamil[4]
Euphodendroidin D P-gp-mediated daunomycin transportP-gp Inhibition~2-fold more potent than Cyclosporin ACyclosporin A[8]
Nicaeenin F & G NCI-H460/R, DLD1-TxRP-gp InhibitionPotent P-gp inhibitorsDex-VER[9]
Experimental Protocol: Rhodamine 123 Exclusion Assay

This protocol is designed to assess the P-gp inhibitory activity of a jatrophane diterpene by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR, NCI-H460/R) and the corresponding parental sensitive cell line (e.g., MCF-7, NCI-H460).

  • Jatrophane diterpene of interest.

  • Rhodamine 123 (stock solution in DMSO).

  • Verapamil or Cyclosporin A (positive control P-gp inhibitor).

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • 96-well black, clear-bottom microplate.

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed the P-gp-overexpressing and parental cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the jatrophane diterpene and the positive control (e.g., Verapamil) in serum-free medium.

    • Remove the culture medium from the wells and wash once with PBS.

    • Add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a negative control.

  • Rhodamine 123 Staining:

    • Prepare a working solution of Rhodamine 123 in serum-free medium (final concentration typically 1-5 µM).

    • Add 100 µL of the Rhodamine 123 working solution to all wells.

    • Incubate the plate at 37°C in a CO2 incubator for 60-90 minutes, protected from light.

  • Washing:

    • Carefully aspirate the medium containing the compounds and Rhodamine 123.

    • Wash the cells three times with ice-cold PBS to remove extracellular dye.

  • Fluorescence Measurement:

    • Add 100 µL of PBS to each well.

    • Measure the intracellular fluorescence using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm) or by flow cytometry.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the fold increase in Rhodamine 123 accumulation in the presence of the jatrophane diterpene compared to the untreated control.

    • Plot the fluorescence intensity against the compound concentration and determine the EC50 value.

Visualization of Experimental Workflow

P_gp_Inhibition_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed P-gp expressing and parental cells adhere Overnight incubation for adherence seed_cells->adhere add_jatrophane Add Jatrophane Diterpene (and controls) adhere->add_jatrophane add_rho123 Add Rhodamine 123 add_jatrophane->add_rho123 incubate Incubate (37°C) add_rho123->incubate wash Wash with ice-cold PBS incubate->wash measure Measure intracellular fluorescence wash->measure calculate Calculate fold increase in fluorescence measure->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Workflow for Rhodamine 123 exclusion assay.

Application Note 2: Investigating Autophagy Induction by Jatrophane Diterpenes

Overview

This application note details the use of jatrophane diterpenes to study the induction of autophagy. The primary readout for autophagy induction is the monitoring of autophagosome formation, which can be visualized by the punctate localization of microtubule-associated protein 1A/1B-light chain 3 (LC3).

Quantitative Data for Representative Jatrophane Diterpenes
Jatrophane DiterpeneCell LineAssayObservationReference
Euphopepluanone K HM mCherry-GFP-LC3Autophagic fluxSignificant activation of autophagic flux[6]
Euphjatrophanes H-L & others HM mCherry-GFP-LC3Autophagic fluxSignificant increase in autophagic flux[7]
Experimental Protocol: LC3 Puncta Formation Assay

This protocol describes the detection of autophagy induction by fluorescence microscopy of cells expressing a fluorescently-tagged LC3 protein.

Materials:

  • Cell line stably expressing GFP-LC3 or mCherry-GFP-LC3 (e.g., HeLa, MEF).

  • Jatrophane diterpene of interest.

  • Rapamycin or starvation medium (positive controls for autophagy induction).

  • Bafilomycin A1 or Chloroquine (inhibitors of autophagosome-lysosome fusion, for flux assays).

  • Cell culture medium, FBS, and antibiotics.

  • Glass-bottom dishes or coverslips for imaging.

  • 4% Paraformaldehyde (PFA) for fixing.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed GFP-LC3 expressing cells onto glass-bottom dishes or coverslips and allow them to grow to 50-70% confluency.

  • Compound Treatment:

    • Treat cells with the jatrophane diterpene at various concentrations for a defined period (e.g., 6-24 hours).

    • Include positive controls (Rapamycin or starvation) and a vehicle control.

    • For autophagic flux analysis, co-treat a set of wells with Bafilomycin A1 (100 nM) for the last 2-4 hours of the jatrophane treatment.

  • Cell Fixation and Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (optional, for antibody staining).

    • Stain with DAPI for 5 minutes to visualize nuclei.

    • Wash three times with PBS.

  • Imaging and Quantification:

    • Mount the coverslips onto glass slides with mounting medium.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates autophagosome formation.

    • In the autophagic flux experiment, a further increase in puncta in the presence of Bafilomycin A1 confirms an increase in autophagic activity.

  • Data Analysis:

    • Count the number of puncta in at least 50 cells per condition.

    • Perform statistical analysis to determine the significance of the increase in LC3 puncta compared to the control.

Visualization of Autophagy Induction Pathway

Autophagy_Induction Jatrophane Jatrophane Diterpene Cellular_Stress Cellular Stress Jatrophane->Cellular_Stress ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) Cellular_Stress->ULK1_Complex activates PI3K_Complex Class III PI3K Complex (Vps34, Beclin-1, Vps15, ATG14L) ULK1_Complex->PI3K_Complex activates Phagophore Phagophore Formation PI3K_Complex->Phagophore initiates LC3_Lipidation LC3-I to LC3-II Conversion (Lipidation) Phagophore->LC3_Lipidation recruits Autophagosome Autophagosome LC3_Lipidation->Autophagosome drives elongation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome

Caption: Simplified overview of the autophagy pathway.

Application Note 3: Probing the PI3K/Akt/NF-κB Signaling Pathway with Jatrophane Diterpenes

Overview

This application note provides a framework for investigating the modulatory effects of jatrophane diterpenes on the PI3K/Akt/NF-κB signaling pathway. This pathway is often dysregulated in cancer and inflammatory diseases.

Experimental Protocol: Western Blot Analysis

This protocol outlines the steps to measure the phosphorylation status of key proteins in the PI3K/Akt/NF-κB pathway following treatment with a jatrophane diterpene.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa).

  • Jatrophane diterpene of interest.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against: phospho-Akt (Ser473), total Akt, phospho-p65 (NF-κB), total p65, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the jatrophane diterpene at various concentrations and for different time points. Include a vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Visualization of the PI3K/Akt/NF-κB Pathway

PI3K_Akt_NFkB_Pathway Jatrophane Jatrophane Diterpene PI3K PI3K Jatrophane->PI3K inhibits (?) PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt phosphorylation Ikk IKK pAkt->Ikk activates IkB IκB Ikk->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression promotes Cell_Response Cellular Responses (Survival, Proliferation) Gene_Expression->Cell_Response

Caption: Overview of the PI3K/Akt/NF-κB signaling pathway.

Conclusion

Jatrophane diterpenes represent a versatile class of chemical probes for interrogating fundamental cellular processes. Their ability to modulate P-glycoprotein, induce autophagy, and potentially influence key signaling pathways like PI3K/Akt/NF-κB makes them invaluable tools for cell biology research and drug discovery. The protocols and data presented here provide a foundation for researchers to explore the diverse biological activities of these fascinating natural products. Further investigation into the specific mechanisms of action of individual jatrophane diterpenes, including this compound, will undoubtedly uncover new insights into cellular function and may lead to the development of novel therapeutic agents.

References

Development of Jatrophane Derivatives for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in drug discovery due to their complex molecular architecture and broad spectrum of biological activities.[1][2] These activities include potent anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal effects.[1][2] The development of semi-synthetic derivatives of natural jatrophanes has opened new avenues for enhancing their therapeutic potential and elucidating structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the synthesis, characterization, and bioactivity assessment of jatrophane derivatives.

Data Presentation: Bioactivity of Jatrophane Derivatives

The following tables summarize the quantitative data on the bioactivity of various jatrophane derivatives from published studies, allowing for a clear comparison of their potency.

Table 1: Cytotoxic Activity of Jatrophane Derivatives

CompoundCell LineIC50 (µM)Reference
JatrophoneMCF-7/ADR1.8[3]
Euphoheliphane ARenal Cancer Cell Lines< 50
Euphoheliphane BRenal Cancer Cell Lines< 50
Euphoheliphane CRenal Cancer Cell Lines< 50
Jatrophane Derivative 1NCI-H460, U8710 - 20
Jatrophane Derivative 1DLD1> 50
Jatrophane Derivative 2Various Cancer Cell Lines> 50
Sterenoid ESMMC-7721, HL-607.6, 4.7
Compound 4 (from E. stracheyi)HL-60, A-549, SMMC-7721, MCF-7, SW48010.28 - 29.70

Table 2: Anti-inflammatory Activity of Jatrophane Derivatives

CompoundAssayIC50 (µM)Reference
Jatrophane Derivative 5NO Production Inhibition (LPS-stimulated RAW264.7)16.86 - 32.49
Jatrophane Derivative 8NO Production Inhibition (LPS-stimulated RAW264.7)16.86 - 32.49
Jatrophane Derivative 9NO Production Inhibition (LPS-stimulated RAW264.7)16.86 - 32.49
Jatrophane Derivative 10NO Production Inhibition (LPS-stimulated RAW264.7)16.86 - 32.49
Jatrophane Derivative 11NO Production Inhibition (LPS-stimulated RAW264.7)16.86 - 32.49
Jatrophane Derivative 13NO Production Inhibition (LPS-stimulated RAW264.7)16.86 - 32.49
L-NMMA (Positive Control)NO Production Inhibition (LPS-stimulated RAW264.7)21.90
Japodagrone Intermediate (2a)NO Production Inhibition1.56

Table 3: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Derivatives

CompoundCell LineActivity MetricValueReference
Jatrophane Derivative 17MCF-7/ADREC50 (nM)182.17 ± 32.67
Jatrophane Derivative 7MCF-7/ADRReversal Fold (RF) at 10 µM12.9
Jatrophane Derivative 8MCF-7/ADRReversal Fold (RF) at 10 µM12.3
Jatrophane Derivative 9MCF-7/ADRReversal Fold (RF) at 10 µM36.82
Verapamil (B1683045) (Positive Control)MCF-7/ADRReversal Fold (RF) at 10 µM13.7
Rearranged Jatrophane 37Mouse Lymphoma (ABCB1-transfected)FAR at 40 µg/mL40.3
Rearranged Jatrophane 38Mouse Lymphoma (ABCB1-transfected)FAR at 40 µg/mL30.7

Experimental Protocols

Detailed methodologies for the synthesis and key bioactivity assays are provided below.

Representative Synthesis of a Jatrophane Core Structure

While the total synthesis of complex jatrophane diterpenes is a challenging multi-step process, this protocol outlines a representative strategy focusing on the key macrocyclization step, a crucial transformation in constructing the jatrophane skeleton. This protocol is a generalized representation and may require significant optimization for specific derivatives.

Objective: To construct the 12-membered macrocyclic core of a jatrophane derivative.

Key Reaction: Palladium-catalyzed carbonylative coupling of a vinyl triflate with a vinyl stannane (B1208499).

Materials:

  • Advanced acyclic precursor containing a vinyl triflate and a vinyl stannane moiety

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Carbon monoxide (CO) gas

  • Anhydrous solvent (e.g., THF or toluene)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Protocol:

  • Preparation of the Acyclic Precursor: Synthesize the acyclic precursor containing the vinyl triflate and vinyl stannane functionalities through a multi-step sequence. This typically involves the synthesis of two key fragments followed by their coupling.

  • Setup for Macrocyclization: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the acyclic precursor in the chosen anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Carbon Monoxide Purge: Purge the reaction flask with carbon monoxide gas, and then maintain a positive pressure of CO (e.g., using a balloon) throughout the reaction.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to isolate the jatrophane macrocycle.

  • Further Functionalization: The synthesized jatrophane core can then undergo further chemical modifications to introduce various functional groups, leading to a library of derivatives for bioactivity screening.

cluster_synthesis Representative Synthesis Workflow Fragment_A Fragment A Synthesis Coupling Fragment Coupling Fragment_A->Coupling Fragment_B Fragment B Synthesis Fragment_B->Coupling Acyclic_Precursor Acyclic Precursor Coupling->Acyclic_Precursor Macrocyclization Macrocyclization (e.g., Pd-catalyzed coupling) Acyclic_Precursor->Macrocyclization Jatrophane_Core Jatrophane Core Macrocyclization->Jatrophane_Core Functionalization Further Functionalization Jatrophane_Core->Functionalization Derivative_Library Derivative Library Functionalization->Derivative_Library

A representative workflow for the synthesis of Jatrophane derivatives.
Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of jatrophane derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Jatrophane derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the jatrophane derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To evaluate the anti-inflammatory potential of jatrophane derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: In response to inflammatory stimuli like LPS, macrophages produce nitric oxide (NO), a key inflammatory mediator. The stable end product of NO, nitrite (B80452) (NO2-), can be quantified in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS from E. coli

  • Jatrophane derivatives dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of jatrophane derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NMMA).

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant and 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition compared to the LPS-stimulated vehicle control. Calculate the IC50 value.

MDR Reversal Assessment: Rhodamine 123 Efflux Assay

Objective: To assess the ability of jatrophane derivatives to reverse P-glycoprotein (P-gp) mediated multidrug resistance by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.

Principle: P-gp is an efflux pump that actively transports various substrates, including the fluorescent dye Rhodamine 123, out of the cell. In MDR cancer cells overexpressing P-gp, the intracellular accumulation of Rhodamine 123 is low. P-gp inhibitors will block this efflux, leading to increased intracellular fluorescence.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (MCF-7)

  • Complete cell culture medium

  • Jatrophane derivatives dissolved in DMSO

  • Rhodamine 123

  • Verapamil (positive control for P-gp inhibition)

  • Flow cytometer or fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed the MDR and sensitive cells in appropriate culture vessels (e.g., 24-well plates or tubes for flow cytometry).

  • Compound Pre-incubation: Pre-incubate the cells with various concentrations of jatrophane derivatives or verapamil for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 1-2 hours.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement:

    • Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer.

    • Microplate Reader: Lyse the cells with a lysis buffer and measure the fluorescence of the lysate in a black 96-well plate.

  • Data Analysis: Calculate the fluorescence accumulation ratio (FAR) by dividing the mean fluorescence intensity of treated MDR cells by that of untreated MDR cells. A higher FAR indicates greater inhibition of P-gp.

cluster_workflow Bioactivity Assessment Workflow Start Jatrophane Derivative Library Cytotoxicity Cytotoxicity Assay (MTT) Start->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Production) Start->Anti_inflammatory MDR_Reversal MDR Reversal Assay (Rhodamine 123 Efflux) Start->MDR_Reversal Data_Analysis Data Analysis (IC50 / EC50 Determination) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis MDR_Reversal->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

A general workflow for the bioactivity assessment of Jatrophane derivatives.

Signaling Pathway Modulation

Jatrophane derivatives have been shown to exert their biological effects by modulating key intracellular signaling pathways. A prominent example is the PI3K/Akt/NF-κB pathway, which is crucial for cell survival, proliferation, and inflammation. Inhibition of this pathway by jatrophane derivatives can lead to apoptosis in cancer cells and a reduction in inflammatory responses.

cluster_pathway PI3K/Akt/NF-κB Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates IKK IKK Akt->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) Nucleus->Gene_Transcription Initiates Jatrophane Jatrophane Derivatives Jatrophane->PI3K Jatrophane->Akt Jatrophane->NFkB

Inhibition of the PI3K/Akt/NF-κB pathway by Jatrophane derivatives.

Conclusion

The development of novel jatrophane derivatives holds significant promise for the discovery of new therapeutic agents. The protocols and data presented herein provide a framework for researchers to synthesize, evaluate, and optimize these complex natural products for enhanced bioactivity. A systematic approach, combining chemical synthesis with robust biological assays, is essential for advancing our understanding of jatrophane diterpenes and harnessing their full therapeutic potential.

References

Application Notes and Protocols for the In Vivo Assessment of Jatrophane 4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Jatrophane 4 in animal models. The protocols outlined below are designed to assess the acute toxicity, anti-inflammatory, analgesic, and pharmacokinetic profile of this novel jatrophane diterpene.

Compound Information
  • Compound Name: this compound

  • Chemical Name: [(2R,3R,4S,5R,7S,8S,9S,13S,14S,15R)-2,5,9,14-tetraacetoxy-3-benzoyloxy-8,15-dihydroxy-7-isobutyroyloxyjatropha-6(17),11E-diene][1]

  • Chemical Class: Jatrophane Diterpene[1]

  • Reported Activities of Jatrophane Diterpenes: Anti-inflammatory, cytotoxic, anti-HIV, and multidrug resistance-reversing activities.[2][3]

Section 1: Acute Oral Toxicity Assessment (OECD 423)

This protocol is designed to determine the acute oral toxicity of this compound and to classify the substance according to the Globally Harmonised System (GHS).[4]

Experimental Protocol
  • Animal Model: Healthy, nulliparous, non-pregnant female Sprague-Dawley rats, 8-12 weeks old, weighing 180-220g. Acclimatize animals for at least 5 days before the experiment.

  • Housing: House animals in polycarbonate cages under standard laboratory conditions (22 ± 3°C, 50-60% humidity, 12h light/dark cycle) with free access to standard pellet diet and water.

  • Vehicle Selection: Based on the physicochemical properties of this compound, a suitable vehicle should be selected. A common starting point for poorly soluble compounds is a suspension in 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Dose Administration: Administer this compound orally via gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% CMC)

    • Group 2: this compound (starting dose, e.g., 300 mg/kg)

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer a single oral dose of this compound or vehicle.

    • Observe animals for clinical signs of toxicity continuously for the first 30 minutes, then periodically for the first 24 hours, and daily thereafter for 14 days.

    • Record body weight on days 0, 7, and 14.

    • At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy.

  • Data Collection: Record mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and gross pathological findings.

Data Presentation

Table 1: Acute Oral Toxicity Data for this compound

GroupDose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Signs of ToxicityBody Weight Change (Day 0-14)Gross Necropsy Findings
Vehicle Control03
This compound3003
This compound20003

Experimental Workflow

G cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Data Analysis acclimatization Animal Acclimatization (>=5 days) fasting Overnight Fasting acclimatization->fasting admin Oral Administration (Day 0) fasting->admin dosing_prep This compound Formulation dosing_prep->admin obs_short Short-term Observation (24h) admin->obs_short obs_long Long-term Observation (14 days) obs_short->obs_long bw_measure Body Weight Measurement (Days 0, 7, 14) obs_long->bw_measure necropsy Gross Necropsy (Day 14) obs_long->necropsy data_analysis Toxicity Assessment bw_measure->data_analysis necropsy->data_analysis

Acute Oral Toxicity Workflow

Section 2: Anti-Inflammatory Activity Assessment

This protocol utilizes the carrageenan-induced paw edema model in rats, a classic model of acute inflammation.

Experimental Protocol
  • Animal Model: Male Wistar rats (150-180g). Acclimatize for at least one week.

  • Housing: As described in Section 1.

  • Vehicle: As determined in Section 1.

  • Experimental Groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Administer vehicle, Indomethacin, or this compound orally 60 minutes before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Calculate the percentage inhibition of edema for each treated group compared to the control group.

Data Presentation

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

GroupDose (mg/kg)Paw Volume Increase (mL) at 1hPaw Volume Increase (mL) at 2hPaw Volume Increase (mL) at 3hPaw Volume Increase (mL) at 4h% Inhibition of Edema at 3h
Vehicle Control-0
Indomethacin10
This compound25
This compound50
This compound100

Signaling Pathway

G cluster_inflammation Inflammatory Cascade Carrageenan Carrageenan Injection Cell_damage Cellular Damage Carrageenan->Cell_damage Mediators1 Release of Histamine, Serotonin, Bradykinin (Early Phase) Cell_damage->Mediators1 COX2 COX-2 Upregulation Cell_damage->COX2 Inflammation Edema, Hyperalgesia, Erythema Mediators1->Inflammation Mediators2 Release of Prostaglandins, Leukotrienes (Late Phase) PGE2 Prostaglandin E2 Synthesis COX2->PGE2 PGE2->Inflammation Jatrophane4 This compound Jatrophane4->COX2 Inhibition?

Carrageenan-Induced Inflammation Pathway

Section 3: Analgesic Activity Assessment

Two common models are used to assess central and peripheral analgesic activity.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This test evaluates the ability of a compound to reduce visceral pain.

  • Animal Model: Male Swiss albino mice (20-25g).

  • Housing: As described in Section 1.

  • Experimental Groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Aspirin, 100 mg/kg, p.o.)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Administer vehicle, Aspirin, or this compound orally 30 minutes before the acetic acid injection.

    • Inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg).

    • Immediately place the mouse in an observation chamber.

    • Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each treated group compared to the control group.

Hot Plate Test (Central Analgesia)

This method assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.

  • Animal Model: Male Swiss albino mice (20-25g).

  • Housing: As described in Section 1.

  • Apparatus: Hot plate analgesiometer set at a constant temperature of 55 ± 0.5°C.

  • Experimental Groups (n=6 per group):

    • Group 1: Vehicle control

    • Group 2: Positive control (Morphine, 5 mg/kg, s.c.)

    • Group 3-5: this compound (e.g., 25, 50, 100 mg/kg, p.o.)

  • Procedure:

    • Measure the basal reaction time (latency to paw licking or jumping) for each mouse on the hot plate. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Administer vehicle, Morphine, or this compound.

    • Measure the reaction time at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: Calculate the percentage increase in reaction latency for each treated group compared to their basal latency.

Data Presentation

Table 3: Analgesic Activity of this compound

TestGroupDose (mg/kg)Mean Writhing Count (± SEM)% Inhibition of WrithingMean Reaction Latency (s) at 60 min (± SEM)% Increase in Latency at 60 min
Acetic Acid WrithingVehicle Control-0--
Aspirin100--
This compound25--
This compound50--
This compound100--
Hot PlateVehicle Control---0
Morphine5--
This compound25--
This compound50--
This compound100--

Section 4: Pharmacokinetic Study

This protocol provides a framework for determining the basic pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Experimental Protocol
  • Animal Model: Male Sprague-Dawley rats (200-250g) with jugular vein cannulation for serial blood sampling.

  • Housing: Single-housed after surgery, under conditions described in Section 1.

  • Formulation:

    • IV Formulation: Solubilize this compound in a suitable vehicle for intravenous administration (e.g., a mixture of Solutol HS 15, ethanol, and water).

    • PO Formulation: As determined in Section 1.

  • Experimental Groups (n=4 per group):

    • Group 1: this compound (1 mg/kg, IV bolus)

    • Group 2: this compound (10 mg/kg, oral gavage)

  • Procedure:

    • Administer the dose to each rat.

    • Collect serial blood samples (approx. 0.2 mL) from the jugular vein cannula at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA).

    • IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO time points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Process blood samples to obtain plasma by centrifugation (e.g., 4000 rpm for 10 min at 4°C).

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.

  • Data Analysis:

    • Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation

Table 4: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)-
Tmax (h)-
AUC(0-t) (ngh/mL)
AUC(0-inf) (ngh/mL)
t1/2 (h)
CL (mL/h/kg)
Vdss (L/kg)
F (%)-

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Pharmacokinetic Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_dose IV Dosing (1 mg/kg) blood_collection Serial Blood Collection IV_dose->blood_collection PO_dose PO Dosing (10 mg/kg) PO_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage lcms LC-MS/MS Analysis storage->lcms pk_calc PK Parameter Calculation lcms->pk_calc report Final Report pk_calc->report

Pharmacokinetic Study Workflow

References

Application Note: Quantitative Analysis of Jatrophane 4 in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methodologies for the quantification of Jatrophane 4, a representative jatrophane diterpene, in plant extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). An additional protocol for Ultra-High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS) is included for higher sensitivity and selectivity.

Introduction

Jatrophane diterpenes are a large and structurally diverse class of natural products found predominantly in the Euphorbiaceae family, particularly in the genera Jatropha and Euphorbia.[1][2][3] These compounds have garnered significant interest due to their wide range of biological activities, including cytotoxic, anti-inflammatory, and multidrug resistance-reversing properties.[1][4] Accurate and precise quantification of specific jatrophanes, such as this compound, in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.

This application note details a validated HPLC-DAD method, adapted from a similar diterpenoid analysis in Jatropha species, for the reliable quantification of this compound. Additionally, a general UHPLC-MS/MS protocol is provided for instances requiring lower detection limits and enhanced specificity.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is based on a validated protocol for the analysis of diterpenes in Jatropha extracts and is suitable for the quantification of this compound.

Experimental Protocol

1. Sample Preparation

  • Plant Material: Dry the plant material (e.g., roots, leaves, stems) at 40°C and grind into a fine powder.

  • Extraction:

    • Macerate 10 g of the powdered plant material with 100 mL of a dichloromethane:acetone (2:1) mixture at room temperature for 24 hours.

    • Filter the extract and concentrate under reduced pressure using a rotary evaporator.

    • For HPLC analysis, accurately weigh 10 mg of the dried extract and dissolve it in 10 mL of methanol (B129727) (HPLC grade).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Standard Solution Preparation

  • Prepare a stock solution of this compound standard (assuming availability of a purified standard) at a concentration of 1 mg/mL in methanol.

  • Generate a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 5 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

  • Instrument: HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 reverse-phase column (e.g., AccQ-Tag, 4.6 x 150 mm, 4 µm).

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

  • Gradient Elution:

    • 0-35 min: 50% B to 100% B (linear gradient)

    • 35-40 min: Hold at 100% B

    • 40-43 min: 100% B to 50% B (linear gradient)

    • 43-65 min: Hold at 50% B (equilibration)

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 5 µL.

  • Detection: Diode-Array Detector (DAD) set at 254 nm. Data should be acquired over a range of 200-400 nm to check for peak purity.

4. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the plant extract using the linear regression equation derived from the calibration curve.

Method Validation Summary

The following table summarizes the expected performance of the HPLC-DAD method, based on validation data for a similar diterpenoid analysis.

ParameterResult
Linearity (R²)≥ 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantification (LOQ)~1.5 µg/mL
Precision (%RSD)< 2.5%
Accuracy (% Recovery)102 - 108%
Reproducibility (%RSD)Retention Time: < 4.5%; Peak Area: < 10.5%

Visualization of HPLC Workflow

HPLC_Workflow Plant Powdered Plant Material Extraction Solvent Extraction (DCM:Acetone) Plant->Extraction Filtration1 Filtration & Concentration Extraction->Filtration1 Extract Dry Plant Extract Filtration1->Extract Dissolution Dissolve in Methanol & Syringe Filter Extract->Dissolution Sample Prepared Sample for HPLC Dissolution->Sample HPLC HPLC-DAD Analysis Sample->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: General workflow for sample preparation and HPLC-DAD analysis of this compound.

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For higher sensitivity and selectivity, especially for complex matrices or trace-level quantification, a UHPLC-MS/MS method is recommended. This protocol is a general guideline, and specific parameters should be optimized for the particular instrument and this compound standard.

Experimental Protocol

1. Sample and Standard Preparation

  • Prepare samples and standard solutions as described in the HPLC-DAD method, but use LC-MS grade solvents and dilute to a lower concentration range appropriate for the instrument's sensitivity (e.g., 1-1000 ng/mL).

2. UHPLC Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole (QQQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A fast gradient, for example, 5% B to 95% B in 5-10 minutes, should be optimized.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-2 µL.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Optimization: Infuse a standard solution of this compound to determine the optimal precursor ion and product ions, as well as cone voltage and collision energy.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MRM Transition 1 (Quantitative): Precursor Ion [M+H]⁺ → Most abundant product ion

    • MRM Transition 2 (Qualitative): Precursor Ion [M+H]⁺ → Second most abundant product ion

  • Source Parameters: Optimize gas flow, gas temperature, and capillary voltage according to the instrument manufacturer's recommendations.

Visualization of UHPLC-MS/MS Logic

MS_Logic cluster_source ESI Source cluster_ms Mass Spectrometer cluster_products J4 This compound (in eluent) J4_ion [M+H]⁺ J4->J4_ion Ionization Q1 Q1: Precursor Ion Selection [M+H]⁺ J4_ion->Q1 q2 q2: Collision Cell (Fragmentation) Q1->q2 Collision Energy Q3 Q3: Product Ion Selection q2->Q3 P1 Product Ion 1 q2->P1 P2 Product Ion 2 q2->P2 Detector Detector Q3->Detector

Caption: Logical flow of this compound analysis by tandem mass spectrometry (MS/MS).

Conclusion

The described HPLC-DAD method provides a robust and reliable approach for the quantification of this compound in plant extracts, suitable for most research and quality control applications. For analyses requiring higher sensitivity and specificity, the UHPLC-MS/MS protocol offers a powerful alternative. Proper method validation according to ICH guidelines is essential before implementation for routine analysis. The choice of method will depend on the specific research question, the complexity of the plant matrix, and the available instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Jatrophane Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Jatrophane diterpenes, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common low-yield steps in Jatrophane total synthesis?

A1: Based on published synthetic routes, several steps are frequently reported as challenging and may result in suboptimal yields. These include:

  • Macrocyclization: The formation of the large carbocyclic ring, often via Ring-Closing Metathesis (RCM), can be low-yielding due to competing oligomerization, catalyst decomposition, or unfavorable pre-cyclization conformations.

  • Fragment Coupling Reactions: Key C-C bond formations, such as Suzuki-Miyaura or Stille couplings to connect complex fragments, can be sensitive to steric hindrance and reaction conditions.

  • Hydrozirconation of Alkynes: The regioselective hydrozirconation of propargylic and homopropargylic alcohols to form vinyl iodides is often reported with modest and sometimes poorly reproducible yields[1].

  • Stereoselective Aldol (B89426) Reactions: Achieving high diastereoselectivity in Mukaiyama or other aldol reactions to set key stereocenters in acyclic precursors can be challenging.

Q2: How can I minimize the formation of oligomeric byproducts during macrocyclization?

A2: Oligomerization is a common side reaction in macrocyclization resulting from intermolecular reactions competing with the desired intramolecular cyclization. To favor the formation of the monomeric macrocycle, the reaction should be conducted under high-dilution conditions. This is typically achieved by the slow addition of the acyclic precursor solution to a larger volume of solvent containing the catalyst, using a syringe pump. This maintains a low instantaneous concentration of the substrate, thus minimizing intermolecular reactions.

Q3: Are there specific protecting group strategies that are more successful for Jatrophane synthesis?

A3: The choice of protecting groups is critical and should be planned carefully to ensure orthogonality and stability throughout the synthetic sequence. For hydroxyl groups, silyl (B83357) ethers (e.g., TBS, TES, TIPS) are commonly employed due to their varying steric bulk and ease of cleavage under specific conditions. For diols, cyclic acetals or silyl ethers can be effective. It is crucial to consider the compatibility of the protecting groups with the reagents used in subsequent steps, particularly with organometallic reagents and strong bases or acids.

Q4: My RCM reaction to form the macrocycle is not working. What are the first things I should check?

A4: If your Ring-Closing Metathesis (RCM) is failing, consider the following:

  • Catalyst Choice: The choice of the ruthenium catalyst is critical. Second-generation Grubbs (GII) or Hoveyda-Grubbs (HGII) catalysts are generally more robust and reactive than the first-generation catalyst. For sterically demanding or electron-deficient olefins, specialized catalysts may be required.

  • Solvent Purity: The solvent (typically dichloromethane (B109758) or toluene) must be anhydrous and thoroughly deoxygenated, as oxygen and water can deactivate the catalyst.

  • Substrate Purity: Impurities in the diene precursor can poison the catalyst. Ensure your starting material is of high purity.

  • Temperature: While many RCM reactions proceed at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve yields, but be mindful of potential catalyst decomposition at higher temperatures.

Troubleshooting Guides

Low Yield in Ring-Closing Metathesis (RCM) for Macrocyclization

This guide addresses common issues encountered during the RCM step for the formation of the Jatrophane macrocycle.

Troubleshooting Workflow

RCM_Troubleshooting start Low RCM Yield catalyst_check Is the catalyst appropriate and active? start->catalyst_check conditions_check Are the reaction conditions optimal? start->conditions_check substrate_issue Is there an issue with the substrate? start->substrate_issue decomposition Is catalyst decomposition observed? catalyst_check->decomposition no_reaction Is starting material recovered? catalyst_check->no_reaction solution_catalyst Screen different catalysts (GII, HGII, etc.). Increase catalyst loading incrementally. catalyst_check->solution_catalyst oligomerization Are oligomers the main byproduct? conditions_check->oligomerization solution_conditions Ensure rigorous anhydrous and anaerobic conditions. Optimize temperature and reaction time. conditions_check->solution_conditions solution_substrate Re-purify the diene precursor. Consider structural modifications to reduce strain. substrate_issue->solution_substrate solution_decomposition Use a more stable catalyst (e.g., HGII). Lower the reaction temperature. decomposition->solution_decomposition solution_no_reaction Increase temperature. Use a more reactive catalyst. no_reaction->solution_no_reaction solution_oligomerization Employ high-dilution conditions (syringe pump addition). oligomerization->solution_oligomerization Hydrozirconation_Optimization start Low Yield of Branched Vinyl Iodide standard_conditions Standard Hydrozirconation (Cp₂Zr(H)Cl) start->standard_conditions alkoxide_formation Alkoxide-Directed Hydrozirconation standard_conditions->alkoxide_formation Deprotonation with MeLi additive_effect Effect of Additives alkoxide_formation->additive_effect Addition of ZnCl₂ improved_regioselectivity Improved Regioselectivity for Branched Product additive_effect->improved_regioselectivity Inhibits isomerization Mukaiyama_Diastereoselectivity start Poor Diastereoselectivity enol_ether_geometry E/Z Geometry of Silyl Enol Ether start->enol_ether_geometry lewis_acid Choice of Lewis Acid start->lewis_acid temperature Reaction Temperature start->temperature chelation Chelation Control start->chelation high_diastereoselectivity High Diastereoselectivity enol_ether_geometry->high_diastereoselectivity lewis_acid->high_diastereoselectivity temperature->high_diastereoselectivity chelation->high_diastereoselectivity

References

Technical Support Center: Optimization of Extraction Protocols for Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of jatrophane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting jatrophane diterpenes?

A1: The most frequently employed methods for extracting jatrophane diterpenes are conventional solvent extraction techniques. Maceration is the most common, accounting for approximately 62% of extractions, followed by reflux with solvents (13%), Soxhlet extraction (8%), hot solvent extraction (5%), and percolation (2%)[1][2]. Newer, more efficient methods like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are also being utilized to improve yields and reduce the use of organic solvents[1][3].

Q2: Which solvents are most effective for jatrophane diterpene extraction?

A2: Jatrophane diterpenes have low to moderate polarity, making them soluble in a range of organic solvents. Commonly used solvents include n-hexane, petroleum ether, chloroform, and dichloromethane (B109758) for initial extraction from plant material[1]. Methanol (B129727) and ethanol (B145695) are also used, particularly in subsequent purification steps. The choice of solvent can significantly impact the extraction efficiency and the profile of extracted compounds.

Q3: Why is the yield of my jatrophane diterpene extraction low?

A3: Low yields can be attributed to several factors:

  • Incomplete Extraction: The chosen solvent or method may not be efficiently penetrating the plant matrix to dissolve the target compounds.

  • Compound Degradation: Jatrophane diterpenes can be sensitive to heat, light, or extreme pH levels, which can cause them to degrade during the extraction process. Prolonged exposure to high temperatures, such as in Soxhlet extraction, can be detrimental to thermolabile compounds.

  • Low Natural Abundance: The concentration of the specific jatrophane diterpene of interest may be inherently low in the source material.

  • Suboptimal Solvent Choice: A solvent that is too polar or non-polar for the target jatrophane diterpenes will result in poor solubilization and consequently, a low yield.

Q4: How can I improve the purity of my crude jatrophane diterpene extract?

A4: Jatrophane diterpenes often occur as complex mixtures of structurally similar compounds. A multi-step purification protocol is typically necessary to isolate pure compounds. This often involves a combination of techniques such as:

  • Solvent Partitioning: An acid-base partitioning can be effective for separating jatrophane diterpenes from other classes of compounds.

  • Column Chromatography: This is a crucial step for separating individual diterpenes. Common stationary phases include silica (B1680970) gel and polyamide.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often used to isolate highly pure compounds.

Q5: Are there greener alternatives to traditional solvent extraction methods?

A5: Yes, modern techniques like ultrasound-assisted extraction (UAE) and supercritical fluid extraction (SFE) are considered greener alternatives. They offer several advantages, including reduced solvent consumption, lower energy usage, shorter extraction times, and improved yields. SFE, in particular, uses non-toxic and environmentally benign supercritical fluids like carbon dioxide.

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Steps
Inadequate cell wall disruption - Ensure the plant material is finely ground to increase the surface area for solvent penetration. - Consider using ultrasound-assisted extraction (UAE), as the acoustic cavitation helps to break down cell walls.
Suboptimal solvent selection - Experiment with a range of solvents with varying polarities to find the optimal one for your target jatrophane diterpene. - Consider using a sequence of solvents, starting with a non-polar solvent to remove oils and then a more polar solvent for the diterpenes.
Insufficient extraction time or temperature - For maceration, increase the extraction time and ensure adequate agitation. - For UAE, optimize the sonication time and temperature. However, be cautious of potential thermal degradation.
Compound degradation - Avoid prolonged exposure to high temperatures. If using heat, perform extractions under a vacuum to lower the solvent's boiling point. - Protect the extract from light by using amber glassware. - Maintain a neutral pH during extraction unless performing a specific acid-base extraction.
Issue 2: High Levels of Impurities in the Crude Extract
Potential Cause Troubleshooting Steps
Co-extraction of undesired compounds - Perform a preliminary extraction with a non-polar solvent like n-hexane to remove fats and waxes before extracting the jatrophane diterpenes with a more polar solvent. - Employ a multi-step purification protocol, including solvent partitioning and multiple column chromatography steps.
Presence of chlorophyll - Chlorophyll can be removed by column chromatography on Sephadex LH-20 or by using a paraffin-impregnated silica gel column.
Complex mixture of similar diterpenes - Utilize preparative HPLC with a high-resolution column for the final purification step to separate structurally similar jatrophane diterpenes.

Data Presentation: Comparison of Extraction Methods

Note: The following quantitative data is based on studies of other diterpenes or related compounds and serves as an illustrative guide. Optimal conditions and yields for specific jatrophane diterpenes will need to be determined empirically.

Table 1: Comparison of Diterpene Extraction Yields (Illustrative)

Extraction Method Solvent Extraction Time Temperature Relative Yield Increase (vs. Maceration) Reference
MacerationAcetone3 hoursRoom Temp.-
Ultrasound-Assisted Extraction (UAE)Acetone30 minutes40°C~1.1x
Soxhlet ExtractionMethanol6 hoursBoiling Point>1.5x (for paclitaxel)

Table 2: Typical Parameters for Modern Extraction Techniques (for Terpenoids)

Method Parameter Typical Range Comments Reference
Ultrasound-Assisted Extraction (UAE) Frequency20 - 50 kHzHigher frequencies can enhance extraction but may also lead to degradation.
Amplitude40 - 80%Higher amplitude increases cavitation intensity.
Temperature30 - 60°CBalances extraction efficiency and thermal stability of the compounds.
Time15 - 60 minSignificantly shorter than conventional methods.
Supercritical Fluid Extraction (SFE) Pressure100 - 350 barHigher pressure increases the solvent power of CO2.
Temperature40 - 60°CAffects both solvent density and compound volatility.
Co-solvent5 - 20% EthanolIncreases the polarity of supercritical CO2, enhancing the extraction of moderately polar compounds.
Flow Rate8 - 20 g/min Influences the mass transfer rate.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Jatrophane Diterpenes
  • Preparation of Plant Material: Dry the plant material at a temperature between 40-50°C and grind it into a fine powder.

  • Extraction:

    • Place the powdered plant material in an extraction vessel.

    • Add a suitable solvent (e.g., methanol or ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

    • Apply ultrasound at a set frequency (e.g., 20 kHz) and amplitude (e.g., 60%) for a specified duration (e.g., 30 minutes). Maintain the temperature using a cooling bath if necessary.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

Protocol 2: Multi-Step Purification of Jatrophane Diterpenes
  • Defatting:

    • Suspend the concentrated crude extract in a methanol-water mixture (e.g., 75:25 v/v).

    • Perform liquid-liquid partitioning against a non-polar solvent like n-hexane to remove fats and chlorophyll.

  • Initial Chromatographic Separation:

    • Concentrate the methanol-water fraction and subject it to column chromatography.

    • Option A (Silica Gel): Use a silica gel column and elute with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297).

    • Option B (Polyamide): Use a polyamide column and elute with a methanol-water gradient.

  • Fraction Analysis:

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing jatrophane diterpenes.

  • Final Purification by Preparative HPLC:

    • Pool the fractions rich in the target compounds and concentrate them.

    • Perform final purification using preparative HPLC on a silica or reversed-phase column with an appropriate solvent system (e.g., hexane:ethyl acetate or acetonitrile:water) to obtain the pure jatrophane diterpenes.

Mandatory Visualization

ExtractionWorkflow PlantMaterial Dried & Powdered Plant Material Maceration Maceration PlantMaterial->Maceration Traditional UAE Ultrasound-Assisted Extraction (UAE) PlantMaterial->UAE Modern SFE Supercritical Fluid Extraction (SFE) PlantMaterial->SFE Modern Filtration Filtration & Concentration Maceration->Filtration UAE->Filtration SFE->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Defatting Defatting (Liquid-Liquid Partitioning) CrudeExtract->Defatting DefattedExtract Defatted Extract Defatting->DefattedExtract ColumnChromatography Column Chromatography (Silica Gel / Polyamide) DefattedExtract->ColumnChromatography Fractions Diterpene-Rich Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure Jatrophane Diterpene PrepHPLC->PureCompound TroubleshootingLowYield LowYield Problem: Low Yield Cause1 Incomplete Extraction LowYield->Cause1 Cause2 Compound Degradation LowYield->Cause2 Cause3 Suboptimal Solvent LowYield->Cause3 Solution1a Finer Grinding of Plant Material Cause1->Solution1a Solution Solution1b Use UAE to Enhance Cell Disruption Cause1->Solution1b Solution Solution2a Avoid High Temperatures Cause2->Solution2a Solution Solution2b Protect from Light & Control pH Cause2->Solution2b Solution Solution3 Solvent Optimization (Polarity Gradient) Cause3->Solution3 Solution

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Jatrophane 4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Jatrophane 4.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the solubilization of this compound for in vitro and in vivo studies.

Problem Possible Cause Recommended Solution
This compound precipitates out of solution upon addition to aqueous buffer. The aqueous concentration of the organic co-solvent is too low to maintain solubility.1. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Start with a higher concentration and titrate down to the lowest effective concentration that maintains solubility and is tolerated by the experimental system. 2. Prepare a more concentrated stock solution in 100% organic solvent and use a smaller volume for dilution into the aqueous medium. 3. Consider using a different co-solvent or a combination of co-solvents.
Low and variable results in biological assays. Poor solubility leads to inconsistent concentrations of the active compound. Precipitation may be occurring in the assay medium.1. Visually inspect the assay wells for any signs of precipitation. 2. Implement a solubility enhancement technique such as cyclodextrin (B1172386) complexation or the use of a non-ionic surfactant to improve and stabilize the concentration of this compound. 3. Filter the final working solution through a 0.22 µm filter before use to remove any undissolved particles.
Difficulty in preparing a stock solution of sufficient concentration. This compound has limited solubility even in common organic solvents.1. Test a range of pharmaceutically acceptable organic solvents to find one with optimal solvency. This compound is reported to have moderate solubility in ethanol (B145695) and dichloromethane[1]. 2. Gentle heating and sonication can aid in dissolution, but care must be taken to avoid degradation of the compound.
Inconsistent results between experimental batches. Variability in the preparation of the this compound solution.1. Standardize the protocol for solution preparation, including the source and purity of solvents, mixing times, and temperatures. 2. Prepare a large batch of the stock solution, aliquot, and store under appropriate conditions (e.g., -20°C or -80°C) to ensure consistency across multiple experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a jatrophane-type diterpene, a class of natural products found in plants of the Euphorbiaceae family[1]. These compounds, including this compound, are of significant interest due to their complex structures and a wide range of promising biological activities, such as cytotoxic and multidrug resistance-reversing effects[2][3][4]. However, jatrophane diterpenes are typically lipophilic and exhibit poor solubility in aqueous solutions, which is a major obstacle for their evaluation in biological assays and their development as therapeutic agents.

Q2: What are the initial steps to solubilize this compound for in vitro experiments?

A2: The most common initial approach is to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.

  • Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO) or ethanol. This compound is noted to have moderate solubility in ethanol and dichloromethane.

  • Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) in the organic solvent to minimize the volume added to the aqueous medium.

  • Dilution: The final concentration of the organic solvent in the aqueous medium should be kept as low as possible (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays.

Q3: What are more advanced methods to improve the aqueous solubility of this compound?

A3: Several formulation strategies can significantly enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Co-solvents: Using water-miscible organic solvents to increase the solubility of hydrophobic drugs.

  • Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its apparent water solubility.

  • Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the hydrophobic drug, where the lipophilic drug molecule is encapsulated within the cyclodextrin cavity.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.

  • Nanoencapsulation: Encapsulating the drug within nanoparticles (e.g., liposomes, polymeric nanoparticles) to improve its solubility, stability, and delivery.

Q4: How do I choose the right solubilization technique for my experiment?

A4: The choice of technique depends on several factors, including the requirements of your experimental system (e.g., in vitro vs. in vivo), the desired concentration of this compound, and the tolerance of your assay to the excipients used. The following table provides a general guideline:

Technique Typical Application Advantages Considerations
Co-solvents In vitro screening, initial studiesSimple, quick, and cost-effective.Potential for solvent toxicity at higher concentrations.
Surfactants In vitro and in vivo studiesHigh solubilization capacity.Can interfere with biological membranes and some assays. Potential for toxicity.
Cyclodextrins In vitro and in vivo studiesGenerally low toxicity, can improve stability.Solubilization capacity is dependent on the fit between the drug and the cyclodextrin cavity.
Solid Dispersions Oral formulations for in vivo studiesSignificant enhancement of dissolution and bioavailability.Requires more complex formulation development.
Nanoencapsulation In vivo drug delivery, targeted therapyProtects the drug from degradation, can enable targeted delivery, improves bioavailability.Complex formulation and characterization are required.

Quantitative Data on Solubility Enhancement (Illustrative)

Solubilization Technique Solvent System Expected this compound Solubility Comments
None Aqueous Buffer (e.g., PBS, pH 7.4)Very Low (< 1 µg/mL)Likely to precipitate, leading to inaccurate results.
Co-solvent 1% DMSO in Aqueous BufferLow (1-10 µg/mL)Dependent on the final DMSO concentration. Higher percentages may be needed but could be cytotoxic.
Co-solvent 5% Ethanol in Aqueous BufferLow to Moderate (5-50 µg/mL)Ethanol is often better tolerated than DMSO in some cell-based assays.
Surfactant 1% Tween® 80 in Aqueous BufferModerate to High (> 50 µg/mL)The concentration of surfactant should be above its critical micelle concentration (CMC).
Cyclodextrin 5% HP-β-CD in Aqueous BufferModerate to High (> 50 µg/mL)The degree of solubility enhancement depends on the binding constant between this compound and the cyclodextrin.

Note: The values presented are estimates and the actual solubility of this compound in these systems must be determined experimentally.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 100% DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).

    • Use gentle vortexing or sonication in a water bath to aid dissolution. Ensure the solution is clear.

  • Preparation of Working Solution:

    • Serially dilute the stock solution with the aqueous experimental buffer (e.g., PBS, cell culture medium) to the final desired concentration.

    • Ensure the final concentration of DMSO is kept to a minimum, ideally below 0.5% (v/v), to avoid solvent-induced effects.

    • Always add the stock solution to the aqueous buffer while vortexing to facilitate rapid dispersion and minimize precipitation.

Protocol 2: Solubilization using Cyclodextrin (HP-β-CD) Complexation
  • Preparation of Cyclodextrin Solution:

    • Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer (e.g., 10% w/v).

    • Stir the solution until the HP-β-CD is completely dissolved.

  • Complexation:

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the suspension at room temperature for 24-48 hours to allow for complex formation.

  • Preparation of Working Solution:

    • After the incubation period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.

    • The clear filtrate contains the soluble this compound-cyclodextrin complex.

    • The concentration of solubilized this compound in the filtrate should be determined analytically (e.g., by HPLC-UV).

    • This stock solution can then be diluted as needed with the aqueous buffer.

Protocol 3: Solubilization using a Surfactant (Tween® 80)
  • Preparation of Surfactant Solution:

    • Prepare a solution of Tween® 80 in the desired aqueous buffer at a concentration above its critical micelle concentration (CMC), for example, 1% (w/v).

  • Solubilization:

    • Add this compound powder to the surfactant solution.

    • Stir or sonicate the mixture until the compound is dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Preparation of Working Solution:

    • Filter the solution through a 0.22 µm filter to remove any undissolved material.

    • Determine the concentration of this compound in the filtrate using a suitable analytical method.

    • Use this stock solution for further dilutions in the experimental medium.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubilization Solubilization Method cluster_final Final Working Solution start This compound (Solid) solvent Select Organic Solvent (e.g., DMSO, Ethanol) start->solvent dissolve Dissolve this compound (Vortex/Sonicate) solvent->dissolve stock Concentrated Stock Solution dissolve->stock method Choose Solubilization Technique stock->method cosolvent Co-solvent Dilution method->cosolvent cyclodextrin Cyclodextrin Complexation method->cyclodextrin surfactant Surfactant Micellization method->surfactant dilute Dilute to Final Concentration in Aqueous Buffer cosolvent->dilute cyclodextrin->dilute surfactant->dilute filter Filter (0.22 µm) dilute->filter final Ready-to-use this compound Solution filter->final

Caption: General experimental workflow for the solubilization of this compound.

decision_tree start Start: this compound is poorly soluble q1 Is this for a simple in vitro screen? start->q1 cosolvent Use Co-solvent Method (e.g., DMSO, Ethanol) q1->cosolvent Yes q2 Is solvent toxicity a concern or is higher concentration needed? q1->q2 No cyclodextrin Use Cyclodextrin Complexation q2->cyclodextrin Yes surfactant Use Surfactant Micellization q2->surfactant If cyclodextrin is not effective q3 Is this for an in vivo oral formulation? q2->q3 No solid_dispersion Consider Solid Dispersion q3->solid_dispersion Yes nano Consider Nanoencapsulation q3->nano For advanced delivery

Caption: Decision tree for selecting a suitable solubilization method for this compound.

References

Stability studies of the Jatrophane 4 molecule under lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for guidance and is based on the general chemical properties of Jatrophane diterpenes and standard pharmaceutical stability testing protocols. As of the date of this document, specific public stability data for "Jatrophane 4" is unavailable. The experimental data and degradation pathways presented are hypothetical and illustrative.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the this compound molecule?

A1: this compound, as a complex macrocyclic diterpenoid with multiple ester functionalities, is primarily susceptible to degradation through hydrolysis of its ester groups. Other potential degradation pathways include oxidation, isomerization, and photodegradation. The stability is significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For short-term storage of solutions, use anhydrous aprotic solvents and store at low temperatures. Avoid aqueous solutions and protic solvents for prolonged periods.

Q3: My this compound sample shows multiple peaks on the chromatogram even before starting my experiment. What could be the cause?

A3: This could be due to several reasons:

  • Pre-existing impurities: The initial sample may contain impurities from the isolation or synthesis process.

  • Degradation during storage: Improper storage conditions may have led to partial degradation of the molecule.

  • Solvent interaction: The solvent used for analysis might be causing on-column degradation or the formation of solvates.

  • Isomers: The presence of stable conformational isomers (atropisomers) could also result in multiple peaks.

It is crucial to establish a baseline purity profile of the new batch of this compound before initiating stability studies.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for quantifying this compound and its degradation products.[1][2] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for the identification and structural elucidation of degradation products.[2][3] Spectroscopic methods such as NMR and IR can also be employed to characterize degradation products.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Solution
  • Symptom: Significant loss of this compound peak and appearance of new peaks within a short time after dissolution.

  • Possible Causes & Solutions:

    • Solvent-Induced Degradation:

      • Cause: Use of protic solvents (e.g., methanol, ethanol, water) or solvents with trace amounts of acid or base can catalyze hydrolysis of the ester groups.

      • Solution: Use freshly distilled, anhydrous aprotic solvents (e.g., acetonitrile (B52724), THF, dichloromethane). Prepare solutions immediately before use.

    • Temperature Effects:

      • Cause: this compound may be thermally labile in solution.

      • Solution: Keep solutions at a low temperature (2-8°C) and protect from direct light, even during sample preparation.

    • pH Effects:

      • Cause: Traces of acid or base in the glassware or solvent can accelerate degradation.

      • Solution: Use silanized glassware to minimize surface-catalyzed reactions. Ensure the pH of the solvent is neutral.

Issue 2: Inconsistent Results in Photostability Studies
  • Symptom: High variability in the extent of degradation between replicate photostability experiments.

  • Possible Causes & Solutions:

    • Inconsistent Light Exposure:

      • Cause: Variations in the distance from the light source, light intensity, or exposure time.

      • Solution: Ensure a calibrated and standardized light source is used as per ICH Q1B guidelines. Maintain a fixed distance and orientation of the samples relative to the light source.

    • Sample Container Effects:

      • Cause: The material of the sample container (e.g., certain plastics) may not be inert or may not provide uniform light transmission.

      • Solution: Use quartz cuvettes or other containers with high and uniform light transmittance.

    • Temperature Fluctuation:

      • Cause: The light source may generate heat, leading to thermal degradation in addition to photodegradation.

      • Solution: Conduct photostability studies in a temperature-controlled chamber.

Data Presentation: Summary of Forced Degradation Studies

The following tables summarize hypothetical data from forced degradation studies on this compound. The goal of these studies is to achieve 5-20% degradation to reveal potential degradation products.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl in 1:1 ACN:H₂O246018.5DP-H1, DP-H2
Basic Hydrolysis 0.01 M NaOH in 1:1 ACN:H₂O22522.1DP-H1, DP-H3
Oxidative 3% H₂O₂ in 1:1 ACN:H₂O82515.3DP-O1, DP-O2
Thermal Solid State48809.8DP-T1
Photolytic Solution in ACN122512.6DP-P1

DP = Degradation Product; H = Hydrolysis; O = Oxidative; T = Thermal; P = Photolytic

Table 2: Purity Analysis by HPLC After Forced Degradation

Stress ConditionThis compound Peak Area (%)DP-H1 (%)DP-H2 (%)DP-H3 (%)DP-O1 (%)DP-O2 (%)DP-T1 (%)DP-P1 (%)
Control (T=0) 99.8<0.1<0.1<0.1<0.1<0.1<0.1<0.1
Acidic Hydrolysis 81.312.25.1-----
Basic Hydrolysis 77.715.8-4.9----
Oxidative 84.5---9.74.2--
Thermal 90.0-----8.5-
Photolytic 87.2------11.3

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

  • Acidic Hydrolysis:

    • Add 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.2 M HCl.

    • Incubate the vial at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.2 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Hydrolysis:

    • Add 1 mL of the stock solution to a vial.

    • Add 1 mL of 0.02 M NaOH.

    • Keep the vial at room temperature (25°C).

    • Withdraw aliquots at 0, 0.5, 1, and 2 hours.

    • Neutralize the aliquots with an equivalent amount of 0.02 M HCl.

    • Dilute with mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Mandatory Visualization

Hypothetical_Degradation_Pathway J4 This compound H1 DP-H1 (Hydrolyzed Ester A) J4->H1 Acid/Base H2 DP-H2 (Hydrolyzed Ester B) J4->H2 Acid H3 DP-H3 (Hydrolyzed Ester C) J4->H3 Base O1 DP-O1 (Epoxide) J4->O1 Oxidation (H₂O₂) T1 DP-T1 (Isomer) J4->T1 Heat P1 DP-P1 (Cyclized Product) J4->P1 Light O2 DP-O2 (Hydroxylated) O1->O2 Further Oxidation

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL in ACN) aliquot Aliquot Stock for Each Stress Condition prep_stock->aliquot acid Acidic Hydrolysis (0.1 M HCl, 60°C) base Basic Hydrolysis (0.01 M NaOH, 25°C) oxid Oxidation (3% H₂O₂, 25°C) photo Photolysis (ICH Q1B Light Source) sampling Sample at Timepoints, Neutralize/Quench acid->sampling base->sampling oxid->sampling photo->sampling hplc Analyze by Stability-Indicating HPLC-UV Method sampling->hplc lcms Identify Degradants by LC-MS hplc->lcms report Quantify Degradation & Report Data lcms->report

Caption: Workflow for forced degradation studies.

Troubleshooting_Tree start Unexpected Degradation of this compound? q_solvent Is the solvent anhydrous and aprotic? start->q_solvent a_solvent_no Use fresh, anhydrous aprotic solvent. q_solvent->a_solvent_no No q_temp Was the sample kept cool and dark? q_solvent->q_temp Yes end Re-run experiment. a_solvent_no->end a_temp_no Store at 2-8°C, protected from light during handling. q_temp->a_temp_no No q_glassware Is glassware inert? q_temp->q_glassware Yes a_temp_no->end a_glassware_no Use silanized glassware. q_glassware->a_glassware_no No q_glassware->end Yes a_glassware_no->end

Caption: Troubleshooting unexpected sample degradation.

References

Technical Support Center: High-Purity Jatrophane Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification techniques for high-purity Jatrophane diterpenoids. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting Jatrophane diterpenoids from plant material?

A1: The most common methods for extracting Jatrophane diterpenoids, which are typically of low to moderate polarity, involve the use of organic solvents.[1] Maceration is the most frequently reported technique, followed by reflux, Soxhlet extraction, and percolation.[1] Common solvents used for extraction include n-hexane, petroleum ether, dichloromethane, and chloroform.[1] These solvents are effective for both the initial soaking of plant material and subsequent liquid-liquid partitioning steps.[1]

Q2: What are the most effective chromatographic techniques for isolating Jatrophane diterpenoids?

A2: A multi-step chromatographic approach is typically necessary to isolate pure Jatrophane diterpenoids due to the complexity of the crude extract.[2] This often involves a combination of the following techniques:

  • Column Chromatography (CC): Often used as the initial purification step to fractionate the crude extract. Polyamide and silica (B1680970) gel are common stationary phases.

  • Vacuum Liquid Chromatography (VLC): A faster alternative to traditional column chromatography for initial fractionation.

  • Preparative Thin-Layer Chromatography (TLC): Useful for small-scale purification of fractions obtained from column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase (NP) and reversed-phase (RP) HPLC are crucial for the final purification steps to obtain high-purity compounds. Semi-preparative HPLC is frequently employed for isolating individual Jatrophanes.

Q3: How are the structures of isolated Jatrophane diterpenoids typically elucidated?

A3: The structural elucidation of Jatrophane diterpenoids relies on a combination of modern spectroscopic techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, NOESY) NMR experiments are essential for determining the carbon skeleton and relative stereochemistry.

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • X-ray Crystallography: In some cases, single-crystal X-ray diffraction can be used to unambiguously determine the absolute configuration of the molecule.

Q4: What are some of the major challenges in purifying Jatrophane diterpenoids?

A4: The purification of Jatrophane diterpenoids can be challenging due to several factors:

  • Structural Complexity and Diversity: Jatrophanes exist as a large family of closely related isomers and analogues, making their separation difficult.

  • Low Abundance: The concentration of individual Jatrophanes in the plant extract can be very low.

  • Co-eluting Impurities: The presence of other secondary metabolites with similar polarities can complicate the purification process.

  • Instability: Some diterpenoids can be sensitive to heat, light, or pH, leading to degradation during purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of crude extract Inefficient extraction solvent or method.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol).- Increase extraction time or temperature (if compound is stable).- Employ a more exhaustive extraction method like Soxhlet extraction.
Poor separation in column chromatography - Inappropriate stationary phase.- Incorrect solvent system polarity.- Column overloading.- If compounds are very nonpolar, consider using silica gel. For more polar compounds, polyamide may be effective.- Perform TLC analysis to optimize the solvent system before running the column.- Reduce the amount of crude extract loaded onto the column.
Co-elution of compounds in HPLC - Suboptimal mobile phase or gradient.- Unsuitable column chemistry.- Adjust the mobile phase composition and gradient profile. An isocratic elution might provide better resolution for closely eluting peaks.- Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best selectivity for your compounds of interest.
Peak tailing or broadening in HPLC - Column degradation.- Secondary interactions between the analyte and stationary phase.- Sample overload.- Flush the column with a strong solvent or replace it if necessary.- Add a small amount of an acid (e.g., formic acid, TFA) or base (e.g., triethylamine) to the mobile phase to suppress ionization.- Inject a smaller sample volume or a more dilute sample.
Compound degradation during purification - Sensitivity to pH, light, or temperature.- Work at lower temperatures and protect samples from light.- Use buffered mobile phases in HPLC to maintain a stable pH.- Minimize the duration of the purification process.
Difficulty in achieving high purity (>99%) Presence of a closely related structural isomer.- Employ orthogonal separation techniques (e.g., NP-HPLC followed by RP-HPLC).- Consider preparative chiral chromatography if the impurity is a stereoisomer.- Recrystallization can be an effective final purification step if a suitable solvent is found.

Experimental Protocols

General Extraction and Fractionation Protocol
  • Extraction:

    • Air-dry and powder the plant material (e.g., whole plants, roots, or leaves).

    • Macerate the powdered material with an appropriate organic solvent (e.g., 95% ethanol (B145695) or a mixture of chloroform/methanol) at room temperature for an extended period (e.g., 3 x 72 hours).

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol).

    • Evaporate the solvents from each fraction to yield the respective sub-extracts.

  • Initial Column Chromatography:

    • Subject the most promising sub-extract (based on TLC analysis) to column chromatography over silica gel or polyamide.

    • Elute the column with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and/or methanol).

    • Collect fractions and monitor by TLC to pool similar fractions.

HPLC Purification Protocol
  • Analytical Method Development:

    • Develop an analytical HPLC method to resolve the target Jatrophane from impurities. A typical starting point for RP-HPLC is a C18 column with a mobile phase of acetonitrile (B52724) and water.

    • Optimize the gradient, flow rate, and detection wavelength. A Diode Array Detector (DAD) is useful for monitoring peak purity.

  • Semi-Preparative HPLC:

    • Scale up the analytical method to a semi-preparative HPLC system.

    • Inject the enriched fraction from column chromatography.

    • Collect the peak corresponding to the target Jatrophane.

    • Evaporate the solvent to obtain the purified compound.

  • Purity Analysis:

    • Assess the purity of the isolated compound using the analytical HPLC method.

    • Confirm the structure using NMR and MS analysis.

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Elucidation plant_material Powdered Plant Material maceration Maceration with Organic Solvent plant_material->maceration crude_extract Crude Extract maceration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning sub_extracts Sub-Extracts (e.g., Hexane, EtOAc) partitioning->sub_extracts cc Column Chromatography (Silica/Polyamide) sub_extracts->cc fractions Collected Fractions cc->fractions prep_hplc Semi-Preparative HPLC fractions->prep_hplc pure_jatrophane High-Purity Jatrophane prep_hplc->pure_jatrophane hplc_purity Analytical HPLC (Purity Check) pure_jatrophane->hplc_purity nmr_ms NMR & MS (Structure Elucidation) pure_jatrophane->nmr_ms

Caption: General experimental workflow for the purification of Jatrophane diterpenoids.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Low Purity after Initial CC coelution Co-elution of Isomers/Analogs? start->coelution degradation Compound Degradation? start->degradation optimize_hplc Optimize HPLC Conditions (Column, Mobile Phase, Gradient) coelution->optimize_hplc Yes mild_conditions Use Milder Conditions (Lower Temp, Protect from Light) degradation->mild_conditions Yes orthogonal_hplc Orthogonal HPLC (NP -> RP) crystallization Attempt Crystallization orthogonal_hplc->crystallization optimize_hplc->orthogonal_hplc mild_conditions->optimize_hplc end_node High-Purity Jatrophane crystallization->end_node

Caption: Troubleshooting decision tree for achieving high-purity Jatrophane.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Jatrophane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for jatrophane synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricate landscape of jatrophane chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My macrocyclization via Ring-Closing Metathesis (RCM) is sluggish and gives low yields. What are the common causes and solutions?

A1: Sluggish RCM reactions in jatrophane synthesis can be attributed to several factors:

  • Steric Hindrance: The complex and often sterically demanding nature of jatrophane precursors can impede the approach of the bulky metathesis catalyst.

  • Catalyst Inhibition: The presence of certain functional groups, particularly unprotected hydroxyl or amino groups, can coordinate to the metal center of the catalyst, leading to inhibition or decomposition. Traces of impurities in solvents, such as morpholine (B109124) in toluene (B28343), have also been shown to inhibit the catalyst.[1]

  • Substrate Aggregation: At higher concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization.

Troubleshooting Steps:

  • Catalyst Selection: For sterically hindered substrates, consider using a more active catalyst such as the Grubbs second or third-generation catalysts, or the Hoveyda-Grubbs catalysts.

  • Protecting Group Strategy: Ensure all potentially coordinating functional groups are appropriately protected. Silyl (B83357) ethers (e.g., TBS, TIPS) for hydroxyl groups are common choices.

  • Solvent Purity: Use freshly distilled, high-purity solvents. Acid-washing of solvents like toluene can remove inhibitory impurities.[1]

  • Reaction Conditions:

    • Concentration: Perform the reaction under high dilution conditions (typically 0.001–0.01 M) to favor the intramolecular cyclization.

    • Temperature: While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition and side reactions. Optimization of the reaction temperature is crucial.

    • Additives: In some cases, the addition of a co-catalyst or scavenger can be beneficial. For instance, titanium(IV) isopropoxide can act as a Lewis acid to chelate interfering functional groups.

Q2: I am observing significant formation of a transannular reaction product during my attempts to functionalize the jatrophane core. How can I prevent this?

A2: The flexible nature of the 12-membered macrocycle in the jatrophane skeleton makes it prone to transannular reactions, where a reactive center on one side of the ring interacts with another part of the ring. Common transannular side reactions include:

  • Transannular[2][3]-Hydride Shift: This can occur in the presence of a carbocation or a radical, leading to an unexpected redox outcome. For example, the reduction of an exocyclic olefin can be accompanied by the unanticipated oxidation of a remote C-H bond.[4]

  • Transannular Ene Reaction: An enol or enolate can react with a transannular double bond, leading to the formation of a new carbon-carbon bond and a bicyclic or tricyclic system.[5]

  • Transannular Diels-Alder Reaction: A diene and a dienophile within the macrocycle can undergo an intramolecular [4+2] cycloaddition to form complex polycyclic structures.[6]

  • Transannular Etherification: A hydroxyl group can attack a transannular double bond or epoxide, leading to the formation of an undesired cyclic ether.[6]

Mitigation Strategies:

  • Conformational Control: The conformation of the macrocycle plays a critical role. The choice of solvent and temperature can influence the conformational equilibrium. Non-polar solvents often favor more compact conformations that may facilitate transannular reactions, while polar solvents may disrupt intramolecular hydrogen bonding and favor more extended conformations.

  • Protecting Groups: The strategic use of bulky protecting groups can restrict the conformational flexibility of the macrocycle, thereby disfavoring the transition state required for the transannular reaction.

  • Reaction Sequencing: Carefully plan the order of synthetic steps. It may be advantageous to perform sensitive functionalizations before macrocyclization or to introduce functionalities that disfavor the transannular reaction pathway. For example, converting a ketone to a ketal can prevent enolate formation and subsequent transannular reactions.

Troubleshooting Guides

Issue 1: Competing Conjugate Addition and Cyclization Reactions

Problem: During the planned intramolecular coupling of an advanced intermediate containing both an aldehyde and an enone moiety, significant formation of side products arising from competing conjugate addition and undesired cyclization is observed, while the desired reaction shows low reactivity.[5]

Root Cause Analysis:

The presence of multiple reactive functional groups (aldehyde and enone) in a flexible macrocyclic precursor can lead to a variety of undesired intramolecular reactions. The enone moiety is susceptible to nucleophilic attack (conjugate addition), and the aldehyde may have diminished reactivity due to steric hindrance or unfavorable electronic effects.

Suggested Solutions & Experimental Protocols:

  • Modification of the Substrate: If the enone functionality is not essential for the desired cyclization, it can be temporarily masked or removed.

    • Protocol: Reduce the enone to the corresponding allylic alcohol and protect it as a silyl ether (e.g., TBS ether). This eliminates the electrophilic enone system, preventing conjugate addition. After the desired cyclization, the allylic alcohol can be re-oxidized to the enone if necessary.

  • Alternative Cyclization Strategies: If the aldehyde reactivity is inherently low, consider alternative coupling strategies that do not rely on this functionality.

Data Presentation:

StrategyPrecursorKey TransformationDesired Product YieldSide Product Formation
Initial ApproachIntermediate with aldehyde and enoneIntramolecular aldehyde-alkyne couplingLow to noneSignificant conjugate addition and cyclization products
Modified ApproachEnone reduced and protected as TBS etherIntramolecular aldehyde-alkyne couplingStill unsuccessful due to low aldehyde reactivityConjugate addition eliminated

Logical Relationship Diagram:

G cluster_0 Troubleshooting Competing Reactions A Problem: Low yield of desired product, high yield of side products B Root Cause: Competing conjugate addition and low aldehyde reactivity A->B is caused by C Solution 1: Modify Substrate B->C leads to D Solution 2: Alternative Cyclization B->D leads to E Outcome 1: Side reactions eliminated, but desired reaction still fails C->E results in F Outcome 2: Successful cyclization D->F may result in G cluster_1 Mechanism of Transannular Etherification Start Jatrophane Precursor (Silyl Ether and Epoxide) Deprotection Silyl Ether Deprotection (e.g., TBAF) Start->Deprotection Intermediate Intermediate with Free Hydroxyl and Epoxide Deprotection->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Proximity-driven Product Tetracyclic Ether (Side Product) Attack->Product G cluster_2 Minimizing Skeletal Rearrangements Start Jatrophane Core Condition_Check Are acidic or basic conditions required? Start->Condition_Check Yes Yes Condition_Check->Yes No No Condition_Check->No Proceed Proceed with caution Yes->Proceed Use_Neutral Use neutral conditions if possible No->Use_Neutral Buffer Use buffered or mild reagents (e.g., PPTS, 2,6-lutidine) Proceed->Buffer Desired Desired Functionalized Jatrophane Use_Neutral->Desired Protect Protect sensitive functionalities (e.g., epoxides, dienes) Buffer->Protect Low_Temp Perform reaction at low temperature Protect->Low_Temp Monitor Monitor reaction closely by TLC/LC-MS Low_Temp->Monitor Monitor->Desired

References

Technical Support Center: Scaling Up the Isolation of Jatrophane 4 for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and scale-up of Jatrophane 4. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for obtaining the quantities of this compound necessary for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for isolating this compound?

A1: this compound and other jatrophane diterpenes are predominantly isolated from plants belonging to the Euphorbiaceae family.[1][2] Species of the Jatropha and Euphorbia genera are particularly rich sources.[1] For instance, this compound has been successfully isolated from the branches of Jatropha curcas.

Q2: What level of purity is required for this compound in preclinical studies?

A2: For preclinical toxicology studies, the purity of the compound, also known as the active pharmaceutical ingredient (API), should ideally be 99% or higher.[3] It is crucial that the batch of this compound used in these safety studies has a well-characterized and consistent impurity profile, as this same batch may be used for early clinical trials.[3][4] Regulatory bodies like the FDA require thorough documentation of the compound's purity, stability, and chemical characteristics under Good Laboratory Practices (GLP).[5][6]

Q3: What are the main challenges when scaling up the isolation of this compound?

A3: Scaling up the isolation of this compound presents several challenges:

  • Increased Solvent and Reagent Consumption: Larger quantities of plant material necessitate significantly more solvents for extraction and chromatography, leading to higher costs and waste disposal concerns.

  • Time and Labor: Manual extraction and purification methods that are feasible at the lab scale become time-consuming and labor-intensive at larger scales.

  • Maintaining Resolution in Chromatography: Achieving the same level of separation and purity in large-scale chromatography as in analytical HPLC can be difficult.[7]

  • Compound Stability: The stability of this compound during prolonged extraction and purification processes at a larger scale needs to be considered.

  • Consistency: Ensuring batch-to-batch consistency in terms of yield and purity is critical for preclinical studies.[8]

  • Presence of Co-eluting Impurities: Jatrophane diterpenes often occur as complex mixtures of structurally similar compounds, making their separation challenging.[1][2] The presence of phorbol (B1677699) esters in some Jatropha species can also complicate purification.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the isolation and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction method.Consider alternative extraction techniques such as ultrasound-assisted or supercritical fluid extraction, which can improve yields.[9]
Inappropriate solvent-to-solid ratio.Optimize the solvent-to-solid ratio. Increasing the ratio can enhance extraction efficiency, but there is an optimal point beyond which further increases may not significantly improve the yield.[10][11][12]
Improper particle size of plant material.Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for solvent penetration.
Poor Separation in Column Chromatography Inappropriate stationary or mobile phase.Experiment with different solvent systems (e.g., gradients of hexane (B92381), ethyl acetate (B1210297), and methanol) and adsorbents (e.g., silica (B1680970) gel, alumina).[1][13]
Column overloading.Reduce the amount of crude extract loaded onto the column relative to the amount of stationary phase.
Flow rate is too fast.Decrease the flow rate of the mobile phase to allow for better equilibration and separation.
Co-elution of this compound with Other Compounds Presence of structurally similar jatrophane diterpenes.Employ sequential chromatographic steps using different separation principles (e.g., normal-phase followed by reversed-phase chromatography).[14] Preparative HPLC can provide higher resolution for separating closely related compounds.[7]
Complex extract matrix.Consider a preliminary fractionation step, such as liquid-liquid extraction, to simplify the mixture before column chromatography.[9]
Inconsistent Purity Between Batches Variability in plant material.Source plant material from a consistent geographical location and harvest at the same time of year. Proper identification and vouchering of the plant species are essential.
Non-standardized protocols.Strictly adhere to established and validated protocols for extraction and purification for each batch.
Loss of Compound During Solvent Removal Degradation of this compound due to excessive heat.Use a rotary evaporator at a controlled, low temperature to remove solvents. For heat-sensitive compounds, freeze-drying (lyophilization) may be an alternative.

Experimental Protocols

Protocol 1: Large-Scale Extraction of this compound from Jatropha curcas

This protocol is a generalized procedure based on common solvent extraction methods.[9]

  • Preparation of Plant Material:

    • Air-dry the branches of Jatropha curcas in a well-ventilated area, protected from direct sunlight.

    • Grind the dried plant material into a coarse powder using an industrial mill.

  • Extraction:

    • Pack the powdered plant material into a large-scale Soxhlet extractor or a percolation vessel.

    • Extract the material with n-hexane at a solvent-to-solid ratio of approximately 6:1 (v/w) for 6-8 hours.[12]

    • Alternatively, perform maceration by soaking the plant material in n-hexane for 24-48 hours with periodic agitation.[9]

  • Concentration:

    • Filter the resulting extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a large-scale rotary evaporator at a temperature not exceeding 45°C to obtain the crude hexane extract.

Protocol 2: Multi-Step Chromatographic Purification of this compound

This protocol outlines a typical multi-step process for purifying this compound from a crude extract.

  • Initial Fractionation by Vacuum Liquid Chromatography (VLC):

    • Pre-adsorb the crude hexane extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a VLC column packed with silica gel.

    • Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., starting with 100% n-hexane and gradually introducing ethyl acetate).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values to a this compound standard, if available.

  • Column Chromatography:

    • Combine the fractions of interest from the VLC.

    • Subject the combined fractions to repeated column chromatography over silica gel.

    • Use a shallower solvent gradient (e.g., a hexane-ethyl acetate gradient with small incremental changes in polarity) to achieve better separation.

  • Final Purification by Preparative HPLC:

    • For fractions that still contain impurities, perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC).[7]

    • A common system would be a C18 reversed-phase column with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water.

    • Monitor the elution by UV detection and collect the peak corresponding to this compound.

    • Confirm the purity of the final compound using analytical HPLC and its identity through spectroscopic methods such as NMR and Mass Spectrometry.[2][15]

Data Presentation

Table 1: Comparison of Extraction Methods for Diterpenes from Jatropha Species

Extraction MethodCommon SolventsRelative YieldAdvantagesDisadvantages
Maceration Methanol, Ethanol, n-HexaneModerateSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yields compared to other methods.[9]
Soxhlet Extraction n-Hexane, Petroleum EtherHighEfficient for exhaustive extraction.[12]Can degrade thermolabile compounds, requires large solvent volumes.
Ultrasound-Assisted Extraction (UAE) Ethanol, MethanolHighFaster extraction, reduced solvent consumption, improved yield.[9]Requires specialized equipment.
Supercritical Fluid Extraction (SFE) Supercritical CO2HighEnvironmentally friendly ("green"), selective.[9]High initial equipment cost.

Note: Yields are relative and can vary significantly based on the plant part, geographical source, and specific experimental conditions.

Table 2: Typical Parameters for Scaling Up this compound Isolation

ParameterLaboratory Scale (100 g plant material)Pilot/Preclinical Scale (1-5 kg plant material)Key Considerations for Scale-Up
Solvent Volume (Extraction) 0.5 - 1 L6 - 30 LSolvent-to-solid ratio should be optimized; higher ratios may be needed for efficient large-scale extraction.[10][12]
Column Chromatography (Silica Gel) 200 - 500 g5 - 20 kgMaintaining a proper ratio of sample to adsorbent is crucial for good separation.
Solvent Volume (Chromatography) 2 - 5 L50 - 200 LSolvent recycling systems can be implemented to reduce costs and waste.
Processing Time DaysWeeksAutomation and parallel processing can help to reduce the overall timeline.

Visualizations

experimental_workflow cluster_extraction Extraction and Concentration cluster_purification Purification cluster_analysis Quality Control plant_material Dried & Powdered Plant Material (e.g., Jatropha curcas) extraction Large-Scale Extraction (e.g., Soxhlet, Maceration) plant_material->extraction Solvent (e.g., n-hexane) concentration Solvent Removal (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract vlc Vacuum Liquid Chromatography (VLC) crude_extract->vlc column_chrom Silica Gel Column Chromatography vlc->column_chrom Semi-purified Fractions prep_hplc Preparative HPLC column_chrom->prep_hplc Enriched Fractions jatrophane_4 Pure this compound (>99% Purity) prep_hplc->jatrophane_4 analytics Analytical HPLC, NMR, MS jatrophane_4->analytics Purity & Structural Confirmation

Caption: Workflow for Scaling Up this compound Isolation.

troubleshooting_logic start Low Yield or Purity? check_extraction Review Extraction Protocol start->check_extraction Low Yield check_chromatography Review Chromatography Protocol start->check_chromatography Low Purity optimize_ratio Optimize Solvent:Solid Ratio check_extraction->optimize_ratio optimize_solvent Optimize Solvent System & Gradient check_chromatography->optimize_solvent check_loading Check Column Loading check_chromatography->check_loading add_step Add Purification Step (e.g., Prep HPLC) optimize_solvent->add_step Still Impure success Achieved Target Yield & Purity optimize_solvent->success Improved change_method Consider Alternative Extraction Method optimize_ratio->change_method Still Low optimize_ratio->success Improved change_method->success check_loading->optimize_solvent add_step->success

Caption: Troubleshooting Logic for this compound Isolation.

References

Technical Support Center: Enhancing the Potency of Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working on enhancing the potency of jatrophane diterpenes, with a focus on their role as multidrug resistance (MDR) modulators.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which jatrophane diterpenes enhance the potency of chemotherapeutic drugs?

A1: Jatrophane diterpenes primarily act as inhibitors of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[1][2] P-gp is a key protein responsible for multidrug resistance (MDR) in cancer cells, as it actively pumps a wide range of cytotoxic drugs out of the cell, reducing their intracellular concentration and efficacy.[2] By inhibiting the P-gp efflux pump, jatrophanes increase the accumulation of chemotherapeutic agents inside cancer cells, thereby restoring their sensitivity to these drugs.[3][4]

Q2: What structural features of the jatrophane skeleton are crucial for its P-gp inhibitory activity?

A2: Structure-activity relationship (SAR) studies have highlighted the importance of the substitution pattern at various positions on the jatrophane core.[1][5] Specifically, modifications at positions C-2, C-3, C-5, and C-14 have been shown to significantly influence the P-gp inhibitory potency.[1][5] The lipophilicity of the molecule also plays a role in its activity.[1]

Q3: Are there any known downstream signaling pathways affected by jatrophane diterpenes?

A3: Yes, some jatrophane derivatives have been shown to modulate intracellular signaling pathways. For instance, certain analogs can inhibit the phosphoinositide 3-kinase (PI3K)/serine-threonine kinase (Akt) pathway, which is often overactive in cancer and contributes to drug resistance.[3] Jatrophone, a specific jatrophane diterpene, has been shown to down-regulate the expression of PI3K, AKT, and NF-κB in doxorubicin-resistant breast cancer cells.[6]

Q4: What are the typical starting materials for the structural modification of jatrophane diterpenes?

A4: Natural jatrophanes isolated from plants of the Euphorbiaceae family, such as Euphorbia dendroides and Euphorbia helioscopia, are common starting materials.[1][5] For example, euphornin, which can be isolated in large quantities, can be hydrolyzed to provide a core structure for further acylation at the 14-OH position.[5] Total synthesis of the jatrophane skeleton is also a viable, though complex, alternative.[7][8]

Q5: What are some common chemical reactions used to modify the jatrophane structure?

A5: Common structural modifications include esterification, hydrolysis, hydrogenation, and epoxidation of the core jatrophane skeleton.[4] Acylation of hydroxyl groups, particularly at C-14, with various alkyl or aryl acyl groups has been a successful strategy to generate potent MDR modulators.[5]

Troubleshooting Guides

Problem 1: Inconsistent results in the rhodamine 123 (Rho123) efflux assay.
  • Possible Cause 1: Variation in cell density.

    • Solution: Ensure that a consistent number of cells are seeded in each well. Perform a cell count before seeding and create a standardized cell suspension.

  • Possible Cause 2: Fluctuation in incubation times.

    • Solution: Use a multichannel pipette for simultaneous addition of compounds and a timer to ensure precise incubation periods for all wells.

  • Possible Cause 3: Photobleaching of rhodamine 123.

    • Solution: Protect the plate from light during incubation and reading. Minimize the exposure time of the wells to the excitation light of the plate reader.

  • Possible Cause 4: Compound precipitation.

    • Solution: Visually inspect the wells for any signs of precipitation after adding the test compound. If precipitation is observed, consider using a lower concentration or a different solvent system (e.g., with a small, non-toxic percentage of DMSO).

Problem 2: High variability in cytotoxicity (MTT) assays.
  • Possible Cause 1: Uneven cell distribution in the microplate.

    • Solution: After seeding, gently swirl the plate in a figure-eight motion to ensure a uniform monolayer of cells. Avoid letting the plate sit on the bench for an extended period before placing it in the incubator.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: To minimize evaporation and temperature gradients, do not use the outer wells of the plate for experimental data. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

  • Possible Cause 3: Interference of the test compound with the MTT formazan (B1609692) crystals.

    • Solution: Run a control experiment with the test compound in cell-free medium to check for any direct reaction with MTT. If there is an interaction, consider using an alternative cytotoxicity assay such as the sulforhodamine B (SRB) assay.[6]

Problem 3: Difficulty in synthesizing jatrophane derivatives.
  • Possible Cause 1: Low yield in acylation reactions at C-14.

    • Solution: Ensure that the starting material is completely dry, as water can interfere with the reaction. Optimize the reaction conditions, including the choice of coupling agent, base, and solvent. Consider using protecting groups for other reactive hydroxyl groups on the jatrophane core.

  • Possible Cause 2: Challenges in achieving stereoselectivity.

    • Solution: The complex three-dimensional structure of the jatrophane skeleton can pose stereochemical challenges. The use of stereoselective catalysts and chiral auxiliaries may be necessary. Refer to literature on the total synthesis of jatrophanes for strategies to control stereochemistry.[8]

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of C-14 Acylated Jatrophane Derivatives [5]

CompoundC-14 Acyl GroupReversal Fold (RF) at 20 µM
6 n-Butyryl> 300
16 4-Methoxybenzoyl> 300
20 4-(Trifluoromethyl)benzoyl> 300
22 4-Methylbenzoyl> 300
23 4-Ethylbenzoyl> 300

Data suggests that introducing an alkyl acyl group with 4 carbons or an aryl acyl group with electron-donating groups at C-14 is favorable for MDR reversal activity.[5]

Table 2: P-gp Inhibitory Activity of Jatrophane Polyesters from Euphorbia dendroides [1]

CompoundSubstitution PatternRelative Inhibition (%)
Euphodendroidin D (4) 2-Ac, 3-Nic, 5-Bz200
Cyclosporin (B1163) A (Reference) -100

This data highlights the significant P-gp inhibitory activity of euphodendroidin D, which was twice as potent as the reference inhibitor cyclosporin A.[1]

Experimental Protocols

Protocol 1: P-gp Mediated Rhodamine 123 (Rho123) Efflux Assay

This assay measures the ability of a test compound to inhibit the P-gp mediated efflux of the fluorescent substrate rhodamine 123 from MDR cancer cells.

Materials:

  • P-gp overexpressing cancer cell line (e.g., MCF-7/ADR, NCI-H460/R)[4][9]

  • Parental sensitive cell line (e.g., MCF-7, NCI-H460)[4][9]

  • Rhodamine 123 (Rho123)

  • Test jatrophane derivatives

  • Verapamil or Cyclosporin A (positive control)[3]

  • Culture medium (e.g., DMEM or RPMI-1640)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the test jatrophane derivatives at various concentrations, the positive control (e.g., 10 µM Verapamil), or vehicle control (e.g., 0.1% DMSO). Incubate for 30 minutes.

  • Rho123 Loading: Add Rho123 to each well to a final concentration of 5 µM and incubate for an additional 60 minutes at 37°C in the dark.

  • Efflux Period: Remove the medium containing the compounds and Rho123. Wash the cells twice with ice-cold PBS. Add fresh, pre-warmed medium and incubate for another 60 minutes at 37°C to allow for efflux.

  • Fluorescence Measurement: After the efflux period, remove the medium and wash the cells with ice-cold PBS. Add 100 µL of cell lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and gently shake for 5 minutes.

  • Data Acquisition: Measure the intracellular fluorescence of Rho123 using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

  • Data Analysis: The increase in intracellular Rho123 fluorescence in the presence of the test compound compared to the vehicle control indicates P-gp inhibition.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of jatrophane derivatives on cell viability.

Materials:

  • Cancer cell line of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Test jatrophane derivatives

  • Doxorubicin (B1662922) or Paclitaxel (positive control)

  • Culture medium

  • DMSO

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test jatrophane derivatives for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.

Mandatory Visualizations

G cluster_cytoplasm Cytoplasm Pgp P-gp Efflux Pump GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival NFkB->Proliferation promotes Drug Chemotherapeutic Drug Drug->Pgp efflux Drug->Apoptosis induces Jatrophane Jatrophane Derivative Jatrophane->Pgp inhibits Jatrophane->PI3K inhibits GrowthFactor Growth Factor GrowthFactor->GrowthFactorReceptor binds

Caption: PI3K/Akt/NF-κB signaling pathway and P-gp inhibition by jatrophane derivatives.

G start Start: Isolate or Synthesize Jatrophane Core Structure modification Structural Modification (e.g., Acylation at C-14) start->modification purification Purification & Characterization (HPLC, NMR, MS) modification->purification in_vitro_screening In Vitro Screening purification->in_vitro_screening cytotoxicity Cytotoxicity Assay (MTT) in_vitro_screening->cytotoxicity mdr_reversal MDR Reversal Assay (Rho123 Efflux) in_vitro_screening->mdr_reversal data_analysis Data Analysis (IC50, SAR) cytotoxicity->data_analysis mdr_reversal->data_analysis potent_analog Potent Analog Identified data_analysis->potent_analog Potent? Yes not_potent Not Potent: Return to Modification Step data_analysis->not_potent Potent? No further_studies Further Mechanistic & In Vivo Studies potent_analog->further_studies not_potent->modification

Caption: Experimental workflow for developing potent jatrophane analogs as MDR modulators.

References

Technical Support Center: Addressing Resistance Mechanisms to Jatrophane 4 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to Jatrophane 4 in cancer cell experiments. All experimental protocols are detailed, and quantitative data is presented for comparative analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a jatrophane diterpene, a class of natural products found in plants of the Euphorbiaceae family.[1] Its primary anticancer mechanism of action is the modulation of P-glycoprotein (P-gp), a drug efflux pump encoded by the ABCB1 gene.[2][3][4] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby overcoming multidrug resistance (MDR).[2] Some jatrophanes also exhibit direct cytotoxic effects by inducing apoptosis and autophagy, and have been shown to inhibit the PI3K/Akt/NF-κB signaling pathway.

Q2: My cancer cells are showing reduced sensitivity to this compound treatment. What are the potential resistance mechanisms?

While this compound is often used to overcome resistance, cancer cells can develop resistance to it through several potential mechanisms:

  • Alterations in P-glycoprotein: Mutations in the ABCB1 gene could alter the structure of P-gp, preventing this compound from binding effectively.

  • Upregulation of Alternative ABC Transporters: Cancer cells may compensate for P-gp inhibition by overexpressing other efflux pumps, such as Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which may not be as sensitive to this compound.

  • Metabolic Inactivation: The cancer cells may develop or upregulate metabolic pathways that chemically modify and inactivate this compound, reducing its effective concentration.

  • Alterations in Downstream Signaling Pathways: Since some jatrophanes inhibit the PI3K/Akt/NF-κB pathway, alterations in this pathway that lead to its constitutive activation could confer resistance to the direct cytotoxic effects of this compound.

Q3: How can I experimentally verify if my cells are developing resistance to this compound?

You can perform a series of experiments to characterize the resistance phenotype:

  • Dose-Response Curve Shift: A rightward shift in the dose-response curve of this compound in your cell line compared to the parental, sensitive cell line indicates a decrease in sensitivity. This can be quantified by an increase in the IC50 value.

  • P-gp Functionality Assay: Use a Rhodamine 123 efflux assay to determine if P-gp function is restored in the presence of this compound in your resistant cells. A lack of Rhodamine 123 accumulation would suggest a P-gp-related resistance mechanism.

  • Expression Analysis of ABC Transporters: Use qPCR or Western blotting to measure the expression levels of ABCB1 (P-gp), ABCC1 (MRP1), and ABCG2 (BCRP) in your resistant cells compared to the sensitive parental line. Upregulation of any of these transporters could indicate a bypass resistance mechanism.

  • Analysis of the PI3K/Akt/NF-κB Pathway: Use Western blotting to examine the phosphorylation status of key proteins in this pathway (e.g., Akt, p65) in the presence and absence of this compound. Constitutive activation in the resistant line would suggest a signaling-based resistance.

Troubleshooting Guides

Issue 1: Inconsistent results in the MTT cytotoxicity assay.

Potential Cause Troubleshooting Step
Incomplete formazan (B1609692) solubilization Ensure complete dissolution of formazan crystals by vigorous pipetting or extending the incubation time with the solubilizing agent.
"Edge effect" in 96-well plates Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Cell clumping Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting.
This compound precipitating in media Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells and that this compound is fully dissolved before adding to the media.
Contamination Regularly check for microbial contamination in cell cultures and reagents.

Issue 2: High background or low signal in the Rhodamine 123 efflux assay.

Potential Cause Troubleshooting Step
Sub-optimal Rhodamine 123 concentration Titrate the Rhodamine 123 concentration to find the optimal balance between signal intensity and cytotoxicity for your specific cell line.
Insufficient incubation time Optimize the incubation time for both Rhodamine 123 loading and efflux to ensure measurable differences between control and treated cells.
Photobleaching of Rhodamine 123 Protect the cells from light as much as possible during the experiment.
Cell loss during washing steps Be gentle during washing steps, especially with non-adherent or loosely adherent cells. Consider using V-bottom plates for suspension cells to facilitate pelleting.
Instrument settings not optimized Ensure that the flow cytometer or fluorescence microscope settings (laser power, filters, and detector gain) are optimized for Rhodamine 123 detection.

Quantitative Data

Table 1: Cytotoxicity of Various Jatrophane Diterpenes in Sensitive and Multidrug-Resistant (MDR) Cancer Cell Lines.

Compound Cell Line Resistance Phenotype IC50 (µM) Reference
Jatrophane 1NCI-H460Sensitive10 - 20
Jatrophane 1NCI-H460/RMDR (P-gp overexpression)10 - 20
Jatrophane 1U87Sensitive10 - 20
Jatrophane 1U87-TxRMDR10 - 20
Jatrophane 1DLD1Sensitive> 50
Jatrophane 1DLD1-TxRMDR> 50
Jatrophane 2U87Sensitive~ 20
JatrophoneMCF-7/ADRMDR (Doxorubicin-resistant)1.8
Euphorbia Factor L3A549Sensitive34.04 ± 3.99

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is for determining the IC50 value of this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well and pipette up and down to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Rhodamine 123 Efflux Assay

This protocol assesses P-gp function by measuring the intracellular accumulation of the P-gp substrate, Rhodamine 123.

Materials:

  • Sensitive and potentially resistant cancer cell lines

  • Culture medium (serum-free for the assay)

  • Rhodamine 123 stock solution (in DMSO)

  • This compound

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in serum-free culture medium at a concentration of 1 x 10^6 cells/mL.

  • Aliquot the cell suspension into flow cytometry tubes.

  • Add this compound at the desired concentration to the test samples. Include a vehicle control, a positive control (Verapamil), and an unstained control.

  • Incubate for 30 minutes at 37°C.

  • Add Rhodamine 123 to all tubes (except the unstained control) to a final concentration of 1 µM.

  • Incubate for 60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (excitation at 488 nm, emission at ~525 nm).

  • Increased fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

Visualizations

Jatrophane4_Resistance_Workflow Experimental Workflow for Investigating this compound Resistance cluster_observation Initial Observation cluster_hypothesis Hypothesize Resistance Mechanisms cluster_experiments Experimental Verification cluster_outcomes Potential Outcomes & Next Steps Reduced_Sensitivity Reduced Sensitivity to this compound Pgp_Alteration P-gp Alteration Reduced_Sensitivity->Pgp_Alteration Alt_ABC Alternative ABC Transporter Upregulation Reduced_Sensitivity->Alt_ABC Metabolism Metabolic Inactivation Reduced_Sensitivity->Metabolism Signaling Signaling Pathway Alteration Reduced_Sensitivity->Signaling Rho123 Rhodamine 123 Efflux Assay Pgp_Alteration->Rho123 Expression qPCR / Western Blot (ABC Transporters) Alt_ABC->Expression Pathway_Analysis Western Blot (PI3K/Akt Pathway) Metabolism->Pathway_Analysis IC50_Shift IC50 Shift -> Confirm Resistance Metabolism->IC50_Shift Signaling->Pathway_Analysis Dose_Response Dose-Response Assay (MTT) Dose_Response->IC50_Shift No_Rho123_Accum No Rho123 Accumulation -> P-gp Alteration Rho123->No_Rho123_Accum Alt_ABC_Up MRP1/BCRP Upregulation -> Bypass Mechanism Expression->Alt_ABC_Up Pathway_Active Constitutive PI3K/Akt Activation -> Signaling Resistance Pathway_Analysis->Pathway_Active PI3K_Akt_NFkB_Pathway This compound and the PI3K/Akt/NF-κB Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) IKK IKK Akt->IKK Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival, Anti-apoptosis) Nucleus->Gene_Expression Jatrophane4 This compound Jatrophane4->PI3K Inhibition Jatrophane4->Akt Inhibition

References

Validation & Comparative

Unlocking the Potential of Jatrophane Analogs: A Comparative Guide to their Structure-Activity Relationship in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Jatrophane 4 analogs, focusing on their structure-activity relationships (SAR) in cytotoxicity and multidrug resistance (MDR) reversal. This document summarizes key quantitative data, details experimental protocols, and visualizes essential biological pathways and workflows to facilitate further research and development in this promising area of oncology.

Jatrophane diterpenes, a class of natural products primarily isolated from plants of the Euphorbiaceae family, have garnered significant interest in drug discovery due to their complex structures and diverse biological activities.[1] These activities include anti-inflammatory, anti-HIV, and notably, cytotoxic and multidrug resistance-reversing effects.[1] This guide focuses on the SAR of this compound analogs, providing a comparative analysis of their performance against various cancer cell lines and in overcoming MDR, a major obstacle in cancer chemotherapy.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is profoundly influenced by their structural modifications. Key determinants of activity include the substitution pattern at various positions on the jatrophane skeleton, the conformation of the macrocyclic ring, and the nature of the ester groups.[2][3]

Cytotoxic Activity

The cytotoxic effects of this compound analogs have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
JatrophoneMCF-7/ADR (doxorubicin-resistant breast cancer)1.8[4]
Esulatin M (5)EPG85-257RDB (resistant gastric cancer)1.8[2]
Esulatin M (5)EPP85-181RDB (resistant pancreatic cancer)4.8[2]

Table 1: Cytotoxicity of Selected Jatrophane Analogs. This table highlights the potent cytotoxic activity of specific Jatrophane analogs against resistant cancer cell lines.

Multidrug Resistance (MDR) Reversal Activity

A significant therapeutic potential of this compound analogs lies in their ability to reverse MDR in cancer cells. This is often achieved by inhibiting the function of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic drugs out of cancer cells. The reversal fold (RF) indicates how many times the cytotoxicity of a standard anticancer drug is increased in the presence of the MDR modulator.

Compound/AnalogCancer Cell LineReversal Fold (RF)Concentration (µM)Reference
Compound 9 (from Euphorbia sororia)MCF-7/ADR36.8210.0[5][6]
Compound 7 (from Euphorbia esula)MCF-7/ADR12.910[5][6]
Compound 8 (from Euphorbia esula)MCF-7/ADR12.310[5][6]
Verapamil (Positive Control)MCF-7/ADR13.710[5][6]

Table 2: Multidrug Resistance Reversal Activity of Jatrophane Analogs. This table showcases the efficacy of certain Jatrophane analogs in sensitizing resistant cancer cells to chemotherapeutic agents, with some compounds showing activity comparable to or exceeding the known MDR modulator verapamil.

Key Structure-Activity Relationship Insights

Several SAR studies have shed light on the structural requirements for the biological activities of Jatrophane analogs:

  • Flexibility of the Macrocyclic Ring: A high conformational flexibility of the twelve-membered ring in some jatrophanes appears to be favorable for the modulation of P-gp.[2]

  • Substitution Patterns: The nature and position of ester groups significantly influence both cytotoxicity and MDR reversal activity. For instance, lipophilicity and the size of the ester group at C(7) can be proportional to the MDR reversing activity.[1]

  • Specific Functional Groups: The presence of certain functionalities, such as an epoxy group, can contribute to potent P-gp modulation.[2]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound analogs

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

MDR Reversal Assessment: Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from MDR cancer cells.

Materials:

  • This compound analogs

  • P-gp overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Rhodamine 123

  • Verapamil or other known P-gp inhibitor (positive control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture the P-gp overexpressing and parental cell lines to 80-90% confluency. Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: Aliquot the cell suspensions into flow cytometry tubes. Add the this compound analogs at various concentrations to the tubes containing the P-gp overexpressing cells. Include a vehicle control and a positive control (verapamil). Incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add rhodamine 123 to all tubes to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark.

  • Efflux Period: Centrifuge the cells, remove the supernatant, and resuspend the cells in fresh, pre-warmed medium (without rhodamine 123 but with the test compounds/controls). Incubate for 60-120 minutes at 37°C to allow for efflux of the dye.

  • Flow Cytometry Analysis: After the efflux period, place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of rhodamine 123 in the cells using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).

  • Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. The reversal of P-gp activity is indicated by an increase in the MFI in the treated P-gp overexpressing cells compared to the untreated P-gp overexpressing cells. The reversal fold can be calculated by comparing the IC50 of a cytotoxic drug in the absence and presence of the Jatrophane analog.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key processes.

SAR_Workflow cluster_discovery Discovery & Isolation cluster_modification Chemical Modification cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis A Natural Source (e.g., Euphorbia species) B Extraction & Isolation of Jatrophane Diterpenes A->B C Isolation of This compound B->C D Synthesis of Analogs C->D E Cytotoxicity Assays (e.g., MTT) D->E F MDR Reversal Assays (e.g., Rhodamine 123 Efflux) D->F G Data Analysis (IC50, RF values) E->G F->G H Structure-Activity Relationship Determination G->H I Lead Compound Identification H->I

Caption: General workflow for Structure-Activity Relationship (SAR) studies of Jatrophane analogs.

Caption: Mechanism of P-glycoprotein-mediated multidrug resistance and its inhibition by Jatrophane analogs.

References

Unveiling the Potential of Jatrophanes in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comparative Analysis of Jatrophane Diterpenes and Established MDR Modulators for Researchers, Scientists, and Drug Development Professionals.

The emergence of multidrug resistance (MDR) in cancer cells presents a formidable challenge to effective chemotherapy. A key mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a broad spectrum of anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy. The development of MDR modulators, compounds that can inhibit the function of these efflux pumps, is a critical strategy to resensitize resistant cancer cells to chemotherapy. Among the promising new classes of natural product-derived MDR modulators are jatrophane diterpenes, a group of compounds isolated from plants of the Euphorbiaceae family.

This guide provides a comparative overview of the efficacy of specific jatrophane diterpenes with established MDR modulators, namely Verapamil, Cyclosporin A, and Tariquidar. The comparison is based on available experimental data on their ability to reverse MDR in various cancer cell lines. While a specific compound designated "Jatrophane 4" was not identified as a standardized name in the reviewed literature, this guide will focus on well-characterized jatrophane derivatives for which quantitative data is available.

Quantitative Comparison of MDR Modulator Efficacy

The efficacy of MDR modulators is typically evaluated by their ability to increase the cytotoxicity of a chemotherapeutic agent in resistant cells. This is often quantified by the half-maximal inhibitory concentration (IC50) of the anticancer drug in the presence and absence of the modulator, and the reversal fold (RF), which is the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the modulator. Another key parameter is the modulator's own intrinsic cytotoxicity, as low toxicity is crucial for clinical applications.

ModulatorCell LineChemotherapeutic AgentModulator Concentration (µM)IC50 of Chemo Agent (µM)Reversal Fold (RF)Reference
Jatrophane Derivative (Compound 6 from Jatropha curcas) Not SpecifiedNot SpecifiedNot SpecifiedData Not AvailableSignificant reversal, higher than Verapamil
Nicaeenin G (Jatrophane Diterpenoid) NCI-H460/RDoxorubicin (DOX)Not SpecifiedData Not AvailableSignificantly stronger sensitization than Dex-VER
Jatrophane Derivatives (Compounds 19, 25, 26) HepG2/ADR, MCF-7/ADRAdriamycin (ADR)Not SpecifiedData Not AvailableGreater chemoreversal ability than Tariquidar
Verapamil SGC-7901Doxorubicin (ADM)Not SpecifiedIC50 of ADM alone vs. with VER6.77
Cyclosporin A MDR-CEM (VBL100)Calcein-AM3.4Data Not AvailableNot Applicable
Tariquidar (XR9576) K562/DOXDoxorubicin (DOX)1.0Data Not AvailablePotentiates cytotoxicity

Note: Direct comparison of IC50 and RF values across different studies should be done with caution due to variations in cell lines, chemotherapeutic agents, and experimental conditions. The table above highlights the reported potential of jatrophane derivatives in comparison to established modulators.

Signaling Pathways and Mechanisms of Action

The primary mechanism by which these modulators reverse MDR is through the inhibition of P-glycoprotein. This can occur through competitive or non-competitive binding to the transporter, thereby blocking the efflux of chemotherapeutic drugs. Some modulators may also affect the ATPase activity of P-gp, which is essential for its transport function. More advanced modulators may also influence signaling pathways that regulate P-gp expression, such as the PI3K/Akt pathway.

MDR_Pathway cluster_cell Cancer Cell Chemo_in Chemotherapeutic Drug (e.g., Doxorubicin) Pgp P-glycoprotein (P-gp) Chemo_in->Pgp Binds Cell_Death Apoptosis/ Cell Death Chemo_in->Cell_Death Induces Chemo_out Drug Efflux Pgp->Chemo_out Pumps out ADP ADP + Pi Pgp->ADP MDR_Modulator MDR Modulator (e.g., Jatrophane) MDR_Modulator->Pgp Inhibits ATP ATP ATP->Pgp Powers

Figure 1. Simplified signaling pathway of P-glycoprotein-mediated multidrug resistance and its inhibition by MDR modulators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of MDR modulators.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7/ADR) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the chemotherapeutic agent (e.g., doxorubicin) in the presence or absence of the MDR modulator (e.g., a jatrophane derivative) at a non-toxic concentration. Include wells with the modulator alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of the drug that inhibits 50% of cell growth) using a dose-response curve. The reversal fold (RF) is calculated as IC50 (drug alone) / IC50 (drug + modulator).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with chemotherapeutic agent +/- MDR modulator A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 and Reversal Fold G->H

Figure 2. Workflow for a typical MTT-based cytotoxicity assay.

Rhodamine 123 Efflux

Validating the Therapeutic Target of Jatrophane 4: A Molecular Docking and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the validation of Jatrophane 4's therapeutic target, P-glycoprotein, through molecular docking, alongside a comparative analysis with established inhibitors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

Jatrophane diterpenes, a class of natural compounds, have garnered significant interest in cancer research for their potential to overcome multidrug resistance (MDR), a major obstacle in the success of chemotherapy. One of the key mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a transmembrane efflux pump that actively removes chemotherapeutic drugs from cancer cells. This guide focuses on this compound, specifically euphodendroidin D, a potent jatrophane diterpene, and validates its therapeutic target as P-gp through molecular docking analysis. Furthermore, we present a comparative guide on its performance against well-known P-gp inhibitors: verapamil, cyclosporin (B1163) A, and tariquidar (B1662512).

Comparative Analysis of P-glycoprotein Inhibitors

The efficacy of P-gp inhibitors is a critical factor in their potential clinical application. The following tables summarize the available quantitative data from molecular docking studies and cytotoxicity assays, offering a direct comparison between euphodendroidin D (this compound) and its alternatives.

Table 1: Molecular Docking Performance
CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Euphodendroidin D (this compound) P-glycoprotein (P-gp)Data Not Available-
VerapamilP-glycoprotein (P-gp)-9.387 to -10.974[1]Met69, Phe72, Phe336, Ile340, Phe732, Tyr953, Phe978, Val981[2]
Cyclosporin AP-glycoprotein (P-gp)Data Not AvailableBinds between TM 11 and TM 12[3]
TariquidarP-glycoprotein (P-gp)-10.78[4]Tyr307, Trp232, Asn842[5]

Note: Direct molecular docking data for euphodendroidin D was not found in the reviewed literature. The binding energy for alternatives can vary based on the specific P-gp model and docking software used.

Table 2: In Vitro P-gp Inhibition and Cytotoxicity
CompoundCell LineAssayIC50 / Potency
Euphodendroidin D (this compound) MDR Cancer CellsDaunomycin Efflux Inhibition~2-fold more potent than Cyclosporin A[6]
VerapamilP-gp overexpressing cellsP-gp InhibitionIC50 values vary widely depending on the assay and cell line.
Cyclosporin AMDR Cancer CellsP-gp InhibitionReference inhibitor in many studies.
TariquidarP-gp overexpressing cellsP-gp InhibitionIC50: 44 nM ([11C]verapamil as substrate)[7]

Note: A direct comparison of IC50 values is challenging due to variations in experimental conditions across different studies. The data presented highlights the relative potency where available.

Experimental Protocols

To ensure the reproducibility and transparency of the findings discussed, this section provides detailed methodologies for the key experiments cited.

Molecular Docking Protocol for P-glycoprotein Inhibitors (Using AutoDock Vina)

This protocol outlines a general workflow for performing molecular docking of a ligand (e.g., this compound) with P-glycoprotein.

  • Preparation of the Receptor (P-glycoprotein):

    • Obtain the 3D structure of human P-glycoprotein from a protein database like the Protein Data Bank (PDB). A commonly used cryo-EM structure is PDB ID: 6QEE.

    • Prepare the protein using software like AutoDockTools. This involves removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges.

    • Define the binding site. This can be done by creating a grid box that encompasses the known drug-binding pocket within the transmembrane domains of P-gp.

  • Preparation of the Ligand (e.g., Euphodendroidin D):

    • Obtain the 3D structure of the ligand. This can be done using chemical drawing software like ChemDraw and converting it to a 3D format (e.g., .mol or .sdf).

    • Optimize the ligand's geometry and minimize its energy using a computational chemistry program.

    • Convert the ligand file to the PDBQT format using AutoDockTools, which includes adding Gasteiger charges and defining rotatable bonds.

  • Running the Docking Simulation with AutoDock Vina:

    • Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the center of the grid box, and its dimensions.

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • Vina will perform the docking simulation and generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Analysis of Results:

    • Visualize the docking results using software like PyMOL or Chimera.

    • Analyze the interactions between the ligand and the protein, identifying key hydrogen bonds and hydrophobic interactions.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate multidrug-resistant cancer cells (e.g., MCF-7/ADR) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and alternatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot for PI3K/Akt Signaling Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

  • Cell Lysis: After treating cells with the compounds, wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay like the BCA assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by loading equal amounts of protein from each sample onto an SDS-polyacrylamide gel and running an electric current.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz.

G cluster_0 Molecular Docking Workflow Receptor Prep Receptor Prep Docking Docking Receptor Prep->Docking Ligand Prep Ligand Prep Ligand Prep->Docking Analysis Analysis Docking->Analysis

Molecular Docking Workflow

G cluster_1 P-gp Mediated Multidrug Resistance and Jatrophane Inhibition Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates Akt Akt PI3K->Akt activates NFkB NF-κB Akt->NFkB activates Pgp_Gene ABCB1 Gene (P-gp) NFkB->Pgp_Gene upregulates transcription Pgp_Protein P-glycoprotein (P-gp) Pgp_Gene->Pgp_Protein expresses Chemo_Out Chemotherapy Efflux Pgp_Protein->Chemo_Out Jatrophane4 This compound Jatrophane4->PI3K inhibits Jatrophane4->Pgp_Protein directly inhibits

P-gp Resistance and this compound Inhibition

The PI3K/Akt/NF-κB signaling pathway plays a crucial role in regulating the expression of P-glycoprotein. Activation of this pathway, often initiated by growth factors binding to receptor tyrosine kinases, leads to the downstream activation of NF-κB, a transcription factor that upregulates the expression of the ABCB1 gene, which codes for P-gp. Jatrophane diterpenes, including this compound, have been shown to inhibit this pathway, thereby reducing P-gp expression. Additionally, Jatrophanes can directly inhibit the efflux function of the P-gp protein itself. This dual mechanism of action makes this compound a promising candidate for overcoming multidrug resistance in cancer.

References

A Comparative Analysis of Jatrophane 4 and Other Jatrophane Diterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Jatrophane diterpenes, a class of structurally complex natural products primarily isolated from the Euphorbiaceae family, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2][3][4] This guide provides a comparative analysis of Jatrophane 4 (euphodendroidin D) and other notable jatrophane diterpenes, offering a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is supported by experimental data from various studies, with a focus on cytotoxicity, anti-inflammatory effects, antimicrobial properties, and the reversal of multidrug resistance (MDR).

Comparative Biological Activities of Jatrophane Diterpenes

The biological potential of jatrophane diterpenes is vast, with different analogues exhibiting varying degrees of efficacy in several key therapeutic areas.[2] The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and multidrug resistance reversal activities of selected jatrophane diterpenes, including this compound.

Cytotoxic Activity

Jatrophane diterpenes have demonstrated significant cytotoxic effects against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for several compounds, highlighting their potential as anticancer agents.

CompoundCell LineIC50 (µM)Reference
Euphoheliphane AHuman renal cancer cell lines< 50
Euphoheliphane BHuman renal cancer cell lines< 50
Euphoheliphane CHuman renal cancer cell lines< 50
Euphoscopin CPaclitaxel-resistant A549 human lung cancer6.9
Euphorbiapene DPaclitaxel-resistant A549 human lung cancer7.2
Euphoheliosnoid APaclitaxel-resistant A549 human lung cancer9.5
PubescenolMCF-7, NCI-H460, SF-268 human tumor cellsModerate Inhibition
Jatrophane Diterpene (Compound 4)Leukemia HL-60, lung cancer A-549, liver cancer SMMC-7721, breast cancer MCF-7, and colon cancer SW48010.28 - 29.70
Anti-inflammatory Activity

Several jatrophane diterpenes exhibit potent anti-inflammatory properties, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayIC50 (µM)Reference
Jatrophane Diterpene (Compound 5)NO Production Inhibition in RAW264.7 cells16.86 - 32.49
Jatrophane Diterpene (Compound 8)NO Production Inhibition in RAW264.7 cells16.86 - 32.49
Jatrophane Diterpene (Compound 9)NO Production Inhibition in RAW264.7 cells16.86 - 32.49
Jatrophane Diterpene (Compound 10)NO Production Inhibition in RAW264.7 cells16.86 - 32.49
Jatrophane Diterpene (Compound 11)NO Production Inhibition in RAW264.7 cells16.86 - 32.49
Jatrophane Diterpene (Compound 13)NO Production Inhibition in RAW264.7 cells16.86 - 32.49
Kanesulone A & B and others (compounds 1-8, 11-18)NO Production Inhibition in RAW 264.7 cells0.7 - 46.5
Multidrug Resistance (MDR) Reversal Activity

A significant area of research for jatrophane diterpenes is their ability to reverse multidrug resistance in cancer cells, often by inhibiting P-glycoprotein (P-gp). This compound (euphodendroidin D) has been identified as a particularly potent P-gp inhibitor.

CompoundActivityReference
This compound (Euphodendroidin D)Outperformed cyclosporin (B1163) by a factor of 2 in inhibiting P-gp-mediated daunomycin transport.
Nicaeenin F and GPotent inhibitors of P-glycoprotein (P-gp) activity in MDR cancer cells.
Euphomelliferine and Euphomelliferene ASignificant MDR reversing activity in a dose-dependent manner.
Jatrophane Diterpene (Compound 6)Significant potential as an MDR modulator with higher chemo reversal effects and lower toxicity than verapamil.
Antimicrobial Activity

Some jatrophane diterpenes have also been reported to possess antimicrobial properties.

CompoundActivityReference
JapodagroneAntibacterial activity against some gram-positive bacteria.
Helioscopinolide A and BSignificant antibacterial activity against Staphylococcus aureus.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature on jatrophane diterpenes.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, HL-60, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the jatrophane diterpenes for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of jatrophane diterpenes for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is read at 540 nm.

  • Data Analysis: The IC50 value for NO inhibition is calculated by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)
  • Cell Culture: P-gp-overexpressing cancer cells (e.g., MCF-7/ADR) and their non-resistant parental cells are cultured.

  • Treatment: Cells are pre-incubated with jatrophane diterpenes or a known P-gp inhibitor (e.g., verapamil) for a specific time.

  • Rhodamine 123 Accumulation: Rhodamine 123, a P-gp substrate, is added to the cells and incubated.

  • Washing: Cells are washed with cold PBS to remove extracellular rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence of rhodamine 123 is measured using a flow cytometer or a fluorescence microplate reader.

  • Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the jatrophane diterpene indicates inhibition of P-gp-mediated efflux.

Visualizing the Science: Diagrams and Workflows

To better understand the complex processes involved in jatrophane diterpene research, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 General Experimental Workflow for Jatrophane Diterpene Analysis Plant_Material Plant Material (e.g., Euphorbia species) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Isolation Isolation of Pure Compounds (e.g., HPLC) Fractionation->Isolation Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolation->Structure_Elucidation Biological_Assays Biological Activity Screening (Cytotoxicity, Anti-inflammatory, etc.) Isolation->Biological_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Structure_Elucidation->SAR_Studies Biological_Assays->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization

Caption: A generalized workflow for the isolation, characterization, and biological evaluation of jatrophane diterpenes.

G cluster_1 Proposed PI3K/Akt/NF-κB Signaling Pathway Inhibition by Jatrophone Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K Inhibits Akt Akt PI3K->Akt IKK IKK Akt->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes

Caption: Inhibition of the PI3K/Akt/NF-κB pathway by jatrophone, leading to reduced cancer cell proliferation and survival.

Conclusion

Jatrophane diterpenes, exemplified by the potent P-gp inhibitor this compound, represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including cytotoxic, anti-inflammatory, and MDR reversal effects, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide offer a foundation for researchers to build upon, facilitating comparative studies and the exploration of the structure-activity relationships that govern the efficacy of these fascinating molecules. Future research should focus on elucidating the precise mechanisms of action of different jatrophane diterpenes and optimizing their structures to enhance their therapeutic indices.

References

In Vitro Anti-Tumor Activity of Jatrophone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: An extensive literature search did not yield any in vivo studies validating the anti-tumor activity of a specific compound named "Jatrophane 4" or the well-characterized jatrophane diterpene, Jatrophone, in murine models. Therefore, this guide provides a comparative analysis of the in vitro anti-tumor activity of Jatrophone against various cancer cell lines, with a focus on its cytotoxic potency relative to established chemotherapeutic agents. The data presented herein is intended to provide a foundation for further research, highlighting the need for subsequent in vivo validation.

Comparative Analysis of Cytotoxic Activity

Jatrophone, a macrocyclic diterpene isolated from plants of the Jatropha genus, has demonstrated significant cytotoxic effects against a range of human cancer cell lines in laboratory settings.[1][2][3] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), has been compared with standard-of-care chemotherapy drugs such as doxorubicin (B1662922) and paclitaxel.

The following table summarizes the IC50 values of Jatrophone and comparator drugs across various cancer cell lines, as reported in the literature. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
Jatrophone MCF-7/ADR Doxorubicin-Resistant Breast Cancer1.8[3]
Jatrophone MDA-MB-231 Triple-Negative Breast Cancer~2.0[2]
Jatrophone MDA-MB-157 Triple-Negative Breast Cancer~3.5[2]
Jatrophone HepG2 Hepatocellular Carcinoma3.2[1][4]
Jatrophone WiDr Colon Cancer8.97[1][4]
Jatrophone HeLa Cervical Cancer5.13[1][4]
Jatrophone AGS Gastric Cancer2.5[1][4]
DoxorubicinMDA-MB-231 (parental)Triple-Negative Breast Cancer1.38 - 6.5[5][6]
DoxorubicinMDA-MB-231/ADM (resistant)Doxorubicin-Resistant Breast Cancer19.40[7]
DoxorubicinMCF-7Breast Cancer1.1 - 8.3[5][8]
PaclitaxelMDA-MB-231Triple-Negative Breast Cancer0.3[9]
PaclitaxelNCI-H460 (NSCLC)Non-Small Cell Lung Cancer9.4 (24h exposure)[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of typical experimental protocols used to assess the in vitro anti-tumor activity of compounds like Jatrophone.

Cell Viability Assays (MTT and SRB)

Objective: To determine the concentration of a compound that inhibits the proliferation of cancer cells by 50% (IC50).

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Jatrophone) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are then incubated to allow for the conversion of MTT into formazan (B1609692) crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution, which is proportional to the number of viable cells, is measured using a microplate reader at a specific wavelength.[1]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

2. SRB (Sulphorhodamine B) Assay:

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.

  • Cell Fixation: After treatment, the cells are fixed to the plate using a solution like trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye, which binds to cellular proteins.

  • Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).

  • Absorbance Reading and IC50 Calculation: The absorbance is read on a microplate reader, and the IC50 is calculated in a manner similar to the MTT assay.[3]

Cell Cycle Analysis

Objective: To determine the effect of a compound on the progression of cells through the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., its IC50) for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in a solution like cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI), often in the presence of RNase to prevent staining of RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA.

  • Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed based on their DNA content.[3]

Visualizing Experimental and Mechanistic Pathways

To better understand the experimental process and the proposed mechanism of action of Jatrophone, the following diagrams have been generated.

G cluster_workflow In Vitro Anti-Tumor Experimental Workflow A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with Jatrophone (various concentrations) B->C D Incubation (e.g., 48-72h) C->D E Cell Viability Assay (e.g., MTT, SRB) D->E H Cell Cycle Analysis (Flow Cytometry) D->H I Western Blot for Protein Expression D->I F Absorbance Reading E->F G IC50 Determination F->G

Caption: A typical workflow for assessing the in vitro anti-tumor activity of a compound.

G cluster_pathway Proposed Signaling Pathways Inhibited by Jatrophone cluster_wnt Wnt/β-catenin Pathway cluster_pi3k PI3K/AKT Pathway Jatrophone Jatrophone BetaCatenin β-catenin Jatrophone->BetaCatenin Inhibits active β-catenin PI3K PI3K Jatrophone->PI3K Downregulates AKT AKT Jatrophone->AKT Downregulates NFkB NF-κB Jatrophone->NFkB Downregulates Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b GSK3b->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF TargetGenes_Wnt Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes_Wnt Proliferation_Wnt Cell Proliferation & EMT TargetGenes_Wnt->Proliferation_Wnt RTK Receptor Tyrosine Kinase RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PIP3->AKT AKT->NFkB TargetGenes_PI3K Target Gene Expression (Anti-apoptotic, Pro-survival) NFkB->TargetGenes_PI3K CellSurvival Cell Survival & Proliferation TargetGenes_PI3K->CellSurvival

Caption: Jatrophone's proposed mechanism of action via inhibition of key signaling pathways.

Concluding Remarks

The available in vitro data suggests that Jatrophone is a potent cytotoxic agent against various cancer cell lines, including those resistant to standard chemotherapies.[3] Its mechanism of action appears to involve the inhibition of critical signaling pathways such as Wnt/β-catenin and PI3K/AKT/NF-κB, which are often dysregulated in cancer.[2][3][11]

However, the lack of in vivo data represents a significant gap in the current understanding of Jatrophone's therapeutic potential. While in vitro studies are essential for initial screening and mechanistic insights, they do not account for the complex physiological environment of a living organism, including drug metabolism, pharmacokinetics, and potential toxicities. Therefore, the promising in vitro results for Jatrophone warrant further investigation through well-designed in vivo studies in relevant animal models to validate its anti-tumor efficacy and safety profile before it can be considered a viable candidate for clinical development.

References

Reversing the Resistance: A Comparative Analysis of Jatrophane Bioactivity in Multidrug-Resistant Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the potential of Jatrophane diterpenoids to overcome multidrug resistance in various cancer cell lines, supported by experimental data and mechanistic insights.

The emergence of multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often leading to treatment failure. A key player in this phenomenon is the over-expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[1] Jatrophane diterpenes, a class of natural products isolated from plants of the Euphorbia genus, have shown considerable promise as P-gp inhibitors, effectively re-sensitizing MDR cancer cells to conventional anticancer drugs.[2] This guide provides a comparative overview of the bioactivity of a representative jatrophane, here designated as Jatrophane Analog X, across various MDR cell lines, supported by experimental evidence.

Comparative Bioactivity of Jatrophane Analog X in Diverse MDR Cell Lines

The efficacy of Jatrophane Analog X in reversing P-gp-mediated multidrug resistance has been evaluated in a range of human cancer cell lines. The following table summarizes the key findings, showcasing the compound's potential across different cancer types. The data presented is a synthesis of findings for potent jatrophane diterpenoids reported in the literature.

Cell Line Cancer Type Resistance to Assay Key Findings Reference Compound(s)
DLD1-TxR Colorectal CarcinomaPaclitaxel (B517696)P-gp InhibitionJatrophanes 2 and 5 showed more potent P-gp inhibition than R(+)-verapamil and tariquidar.Jatrophanes 2 and 5[3]
NCI-H460/R Non-small Cell Lung CarcinomaDoxorubicin (B1662922)P-gp Inhibition, ChemosensitizationNicaeenin G significantly sensitized NCI-H460/R cells to doxorubicin, more effectively than Dex-VER.[4] Jatrophanes also overcame paclitaxel resistance in a concentration-dependent manner.[5]Nicaeenin G, other Jatrophanes
MCF-7/ADR Breast AdenocarcinomaDoxorubicin (Adriamycin)Rhodamine 123 Efflux, ChemosensitizationCompounds 19, 25, and 26 were identified as potent MDR modulators with greater chemoreversal ability and less cytotoxicity than tariquidar. A novel jatrophane derivative (compound 17) enhanced doxorubicin sensitivity by stimulating P-gp ATPase activity and increasing intracellular doxorubicin concentration.Compounds 19, 25, 26, Compound 17
COLO 320 Colon Adenocarcinoma-Rhodamine 123 ExclusionDiterpenes 1 and 2 (euphomelliferine and euphomelliferenes A) displayed significant MDR reversing activity in a dose-dependent manner.Euphomelliferine, Euphomelliferenes A
L5178Y MDR Mouse Lymphoma-Rhodamine 123 ExclusionDiterpenes 1 and 2 (euphomelliferine and euphomelliferenes A) showed significant, dose-dependent MDR reversing activity.Euphomelliferine, Euphomelliferenes A
K562/R7 Human Leukemic Cells-P-gp InhibitionA jatrophane derivative, pepluanin A, was found to be at least two-fold more efficient as a P-gp inhibitor than cyclosporin (B1163) A.Pepluanin A

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of Jatrophane Analog X's bioactivity.

P-glycoprotein Inhibition Assay (Rhodamine 123 Exclusion Test)

This assay is a common method to assess the functional activity of the P-gp efflux pump.

  • Cell Culture: MDR cancer cells (e.g., L5178Y MDR, COLO 320) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Incubation: The cell suspension is incubated with the test compound (Jatrophane Analog X) at various concentrations for 10 minutes at room temperature.

  • Substrate Addition: The fluorescent P-gp substrate, rhodamine 123, is added to the cell suspension at a final concentration of 5.2 µM.

  • Incubation: The cells are further incubated for 20 minutes at 37°C in a shaking water bath.

  • Termination and Analysis: The incubation is stopped by adding ice-cold phosphate-buffered saline (PBS). The cells are then centrifuged, washed with cold PBS, and resuspended in PBS. The intracellular fluorescence of rhodamine 123 is measured by flow cytometry. Increased fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux. Verapamil or cyclosporin A is typically used as a positive control.

Chemosensitization Assay (MTT Assay)

This assay determines the ability of a compound to sensitize MDR cells to a cytotoxic drug.

  • Cell Seeding: MDR cells (e.g., NCI-H460/R) are seeded in 96-well plates and allowed to attach overnight.

  • Treatment: The cells are treated with a range of concentrations of a chemotherapeutic drug (e.g., doxorubicin or paclitaxel) in the presence or absence of a non-toxic concentration of the Jatrophane Analog X.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The reversal fold (RF) is calculated as the ratio of the IC50 of the chemotherapeutic drug alone to the IC50 of the drug in the presence of the jatrophane.

Signaling Pathways and Mechanisms of Action

Jatrophane diterpenoids primarily exert their MDR-reversing effects through direct inhibition of the P-glycoprotein efflux pump. However, some studies suggest the involvement of other signaling pathways. For instance, a novel jatrophane derivative was found to enhance doxorubicin sensitivity in MCF-7/ADR cells by stimulating P-gp ATPase activity and inhibiting the phosphoinositide 3-kinase (PI3K)/serine-threonine kinase (Akt) pathway, which can lead to reduced P-gp expression. Another study on jatrophone, a related compound, also demonstrated its ability to inhibit the PI3K/Akt/NF-κB pathway in resistant breast cancer cells.

Jatrophane_Mechanism cluster_cell MDR Cancer Cell Jatrophane Jatrophane Analog X Pgp P-glycoprotein (P-gp) Jatrophane->Pgp Inhibition PI3K PI3K Jatrophane->PI3K Inhibition Chemo Chemotherapeutic Drug Pgp->Chemo Efflux Chemo->Pgp Akt Akt PI3K->Akt Pgp_Expression P-gp Expression Akt->Pgp_Expression Chemo_Ext Extracellular Chemotherapeutic Drug Chemo_Ext->Chemo Influx

Caption: Proposed mechanism of action for Jatrophane Analog X in MDR cancer cells.

Experimental Workflow for Cross-Validation

The cross-validation of a jatrophane's bioactivity involves a systematic approach to test its efficacy across multiple MDR cell lines.

Experimental_Workflow start Start: Select Jatrophane Analog X cell_lines Select Diverse Panel of MDR Cell Lines (e.g., DLD1-TxR, NCI-H460/R, MCF-7/ADR) start->cell_lines cytotoxicity Determine Cytotoxicity of Jatrophane Analog X Alone (MTT Assay) cell_lines->cytotoxicity pgp_inhibition Assess P-gp Inhibition (Rhodamine 123 Assay) cytotoxicity->pgp_inhibition chemosensitization Evaluate Chemosensitization (MTT Assay with Chemotherapeutic Drug) pgp_inhibition->chemosensitization mechanism Investigate Mechanism of Action (e.g., ATPase Assay, Western Blot for PI3K/Akt Pathway) chemosensitization->mechanism data_analysis Data Analysis and Comparison of Reversal Folds (RF) and IC50 Values mechanism->data_analysis conclusion Conclusion on Cross-Validation of Bioactivity data_analysis->conclusion

Caption: A typical experimental workflow for cross-validating jatrophane bioactivity.

References

A Comparative Analysis of Synthetic vs. Naturally Occurring Jatrophane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Biological Activity

The following tables summarize the reported biological activities of naturally occurring and synthetic jatrophane diterpenes from different studies. It is important to note that variations in experimental conditions, cell lines, and methodologies can influence the results, and therefore, a direct comparison of the values should be made with caution.

Table 1: Cytotoxicity of Naturally Occurring Jatrophane Diterpenes

CompoundCell LineAssayIC50 (µM)Reference
JatrophoneMCF-7/ADR (Doxorubicin-resistant breast cancer)SRB1.8 ± 0.05[1]
Euphoheliphane AHuman renal cancer cell linesMTT< 50[2]
Euphoheliphane BHuman renal cancer cell linesMTT< 50[2]
Euphoheliphane CHuman renal cancer cell linesMTT< 50[2]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Naturally Occurring Jatrophane Diterpenes

CompoundCell LineAssayActivityReference
Euphodendroidin DP-glycoprotein-mediated daunomycin transportN/AOutperformed cyclosporin (B1163) by a factor of 2[3]
Jatrophane Diterpenes (from E. sororia)MCF-7/ADR, HCT-8/TN/ARestored sensitivity to P-gp substrate chemotherapeutic agents

Table 3: Biological Activity of Synthetic Jatrophane Analogs

CompoundTarget/AssayActivityReference
Jatrophone Analogs (compounds 25 and 32)Plasmodium falciparum strains 3D7 and K1Antimalarial AssayMicromolar EC50 values
Synthetic Jatropha-5,12-dienesABCB1, ABCG2, and ABCC1 efflux proteinsMDR ModulationExamined as modulators

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay determines cytotoxicity by measuring the total protein content of adherent cells.

Materials:

  • 96-well microtiter plates

  • Complete culture medium

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired period (e.g., 72 hours).

  • Cell Fixation: Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes.

  • Absorbance Measurement: Measure the optical density at a wavelength between 510 nm and 570 nm using a microplate reader.

Rhodamine 123 Efflux Assay for P-glycoprotein (P-gp) Inhibition

This assay measures the function of the P-glycoprotein efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • Multidrug-resistant (MDR) and non-MDR cancer cell lines

  • Complete culture medium

  • Rhodamine 123

  • P-gp inhibitors (e.g., Verapamil, as a positive control)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Culture MDR and non-MDR cells to a suitable confluency.

  • Incubation with Inhibitors: Pre-incubate the cells with the test compound (synthetic or natural jatrophane) at various concentrations for a specified time (e.g., 30 minutes) at 37°C. A known P-gp inhibitor should be used as a positive control.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of approximately 5 µM and incubate for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Period: Resuspend the cells in fresh, pre-warmed medium (with or without the test compound/inhibitor) and incubate for an additional 1-2 hours at 37°C to allow for dye efflux.

  • Fluorescence Measurement: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer or a fluorescence plate reader. A higher fluorescence signal in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

Visualization of Signaling Pathways

Jatrophane diterpenes, including jatrophone, have been reported to exert their cytotoxic and MDR reversal effects through the modulation of key signaling pathways, notably the PI3K/Akt/NF-κB pathway.

Jatrophane_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Pgp P-glycoprotein (P-gp) Drug_out Drug Efflux Pgp->Drug_out Efflux Jatrophane Jatrophane Diterpene Jatrophane->Pgp Inhibition Jatrophane->PI3K Inhibition Akt Akt PI3K->Akt Activation IKK IKK Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation Drug Chemotherapeutic Drug Gene Target Gene Expression (e.g., anti-apoptotic) NFkB_n->Gene Transcription

Caption: Jatrophane diterpenes inhibit the PI3K/Akt pathway and P-glycoprotein.

The diagram above illustrates the dual mechanism of action of certain jatrophane diterpenes. They can inhibit the PI3K/Akt signaling pathway, which is often overactivated in cancer and contributes to cell survival and proliferation. By inhibiting this pathway, jatrophanes can promote apoptosis. Simultaneously, they can inhibit the function of P-glycoprotein, a membrane transporter responsible for pumping chemotherapeutic drugs out of cancer cells, thereby reversing multidrug resistance.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (SRB) cluster_mdr MDR Reversal Assay (Rhodamine 123) A1 Cell Seeding (96-well plate) A2 Compound Treatment (Jatrophane) A1->A2 A3 Cell Fixation (TCA) A2->A3 A4 Staining (SRB) A3->A4 A5 Absorbance Reading A4->A5 B4 Fluorescence Measurement B1 Cell Incubation with Jatrophane B2 Rhodamine 123 Loading B1->B2 B3 Efflux Period B2->B3 B3->B4

Caption: Workflow for assessing cytotoxicity and MDR reversal of Jatrophane diterpenes.

This diagram outlines the general workflow for evaluating the biological activity of jatrophane compounds. The cytotoxicity is typically assessed using an endpoint assay like the SRB assay, while the potential to reverse multidrug resistance is often investigated using a functional assay that measures the activity of efflux pumps like P-glycoprotein.

References

The Synergistic Potential of Jatrophane Diterpenes in Overcoming Chemotherapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Reversing Multidrug Resistance

Jatrophane diterpenes have been identified as potent inhibitors of P-glycoprotein.[1][2] Their mechanism of action primarily involves direct interaction with P-gp, which can occur through several means:

  • Competitive Inhibition: Jatrophanes can act as substrates for P-gp, competitively inhibiting the binding and efflux of chemotherapeutic drugs.[3]

  • ATPase Modulation: They can stimulate the ATPase activity of P-gp, which is thought to interfere with the transporter's conformational changes necessary for drug efflux.[3][4]

  • Downregulation of P-gp Expression: Some studies suggest that jatrophanes may also contribute to the reduction of P-gp expression through the inhibition of signaling pathways like the PI3K/Akt/NF-κB pathway.

By inhibiting P-gp, jatrophanes increase the intracellular accumulation of chemotherapy drugs in resistant cancer cells, restoring their sensitivity to treatment.

Quantitative Analysis of Synergistic Efficacy

The synergistic effect of jatrophane diterpenes with standard chemotherapy drugs has been demonstrated in various cancer cell lines. The following tables summarize the available quantitative data, showcasing the reversal of resistance and the reduction in the half-maximal inhibitory concentration (IC50) of chemotherapeutic agents in the presence of jatrophanes.

Table 1: Reversal of Chemotherapy Resistance by Jatrophane Diterpenes

Jatrophane DerivativeChemotherapy DrugCancer Cell LineConcentration of JatrophaneReversal Fold (RF)Reference
Compound 9 (from Euphorbia sororia)DoxorubicinMCF-7/ADR10.0 µM36.82
Compound 9 (from Euphorbia sororia)VincristineMCF-7/ADR10.0 µM20.59
Compound 7 (from Euphorbia esula)DoxorubicinMCF-7/ADR10 µM12.9
Compound 8 (from Euphorbia esula)DoxorubicinMCF-7/ADR10 µM12.3

Reversal Fold (RF) is calculated as the IC50 of the chemotherapy drug alone divided by the IC50 of the chemotherapy drug in combination with the jatrophane.

Table 2: Effect of Jatrophane Diterpenes on the IC50 of Paclitaxel in Resistant Cancer Cells

Jatrophane DerivativeCancer Cell LineIC50 of Jatrophane Alone (µM)IC50 of Paclitaxel Alone (µM)IC50 of Paclitaxel + Jatrophane (µM)Reference
Euphoscopin CA549 (Paclitaxel-Resistant)6.9>10Not Specified
Euphorbiapene DA549 (Paclitaxel-Resistant)7.2>10Not Specified
Euphoheliosnoid AA549 (Paclitaxel-Resistant)9.5>10Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments used to evaluate the efficacy of jatrophane-chemotherapy combinations.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7/ADR, A549/Tax) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the jatrophane derivative, the chemotherapy drug, or a combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values using non-linear regression analysis.

P-glycoprotein Efflux Assay (Rhodamine 123 Efflux)

This assay measures the ability of jatrophanes to inhibit the P-gp efflux pump.

  • Cell Preparation: Harvest MDR cancer cells (e.g., MCF-7/ADR) and resuspend them in a suitable buffer at a concentration of 1 x 10⁶ cells/mL.

  • Rhodamine 123 Loading: Incubate the cells with the fluorescent P-gp substrate Rhodamine 123 (5 µM) in the presence or absence of the jatrophane derivative or a known P-gp inhibitor (e.g., verapamil) for 60 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux: Resuspend the cells in fresh, pre-warmed medium and incubate for another 60-120 minutes at 37°C to allow for drug efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: A higher intracellular fluorescence in the presence of the jatrophane indicates inhibition of P-gp-mediated efflux.

Western Blot for PI3K/Akt/NF-κB Pathway Proteins

This method is used to analyze the expression levels of key proteins in the signaling pathway affected by jatrophanes.

  • Cell Treatment and Lysis: Treat cancer cells with the jatrophane derivative for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-NF-κB p65, NF-κB p65, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described.

Caption: Mechanism of P-gp inhibition by Jatrophane 4.

PI3K_pathway Jatrophane This compound PI3K PI3K Jatrophane->PI3K Inhibits Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB IκBα->NFκB Inhibits Pgp_exp P-gp Expression NFκB->Pgp_exp Promotes Transcription Apoptosis Apoptosis NFκB->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt/NF-κB pathway.

experimental_workflow start Start cell_culture Culture MDR Cancer Cells start->cell_culture treatment Treat with this compound + Chemotherapy cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability pgp_efflux P-gp Efflux Assay (Rhodamine 123) treatment->pgp_efflux western_blot Western Blot (PI3K/Akt/NF-κB) treatment->western_blot data_analysis Data Analysis and Comparison viability->data_analysis pgp_efflux->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Conclusion

The available evidence strongly suggests that jatrophane diterpenes hold significant promise as chemosensitizing agents when used in combination with standard chemotherapy drugs. Their ability to inhibit P-glycoprotein and modulate key signaling pathways involved in drug resistance provides a compelling rationale for their further development. While more research is needed to elucidate the specific efficacy of "this compound" and to conduct comprehensive in vivo studies and clinical trials, the data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this class of natural compounds in overcoming multidrug resistance in cancer.

References

A Comparative Analysis of Jatrophane 4 and Verapamil on P-glycoprotein ATPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the modulatory effects of Jatrophane 4 and the benchmark inhibitor Verapamil (B1683045) on the ATPase activity of P-glycoprotein (P-gp), offering valuable insights for drug development and overcoming multidrug resistance.

This guide provides a comparative analysis of the effects of this compound and Verapamil on the ATPase activity of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer cells. Understanding how these compounds modulate P-gp's function is crucial for the development of novel chemosensitizing agents.

P-glycoprotein acts as an ATP-dependent efflux pump, actively removing a wide range of xenobiotics, including many anticancer drugs, from the cell's interior. This process is fueled by the hydrolysis of ATP, and the rate of this hydrolysis, or ATPase activity, is a direct measure of the transporter's activity. Compounds that interact with P-gp can either stimulate or inhibit its ATPase activity. Stimulation of ATPase activity is often characteristic of transported substrates, which can competitively inhibit the efflux of other drugs.

This comparison focuses on this compound, a representative of the jatrophane class of diterpenoids, and Verapamil, a well-established P-gp inhibitor and a first-generation MDR modulator. While Verapamil is a widely used standard for P-gp inhibition studies, its clinical application has been limited by its cardiovascular side effects. Jatrophanes are a class of natural products that have shown promise as potent and potentially less toxic MDR modulators.

Quantitative Comparison of P-gp ATPase Activity Modulation

The following table summarizes the key findings on the effects of this compound and Verapamil on P-gp ATPase activity. This compound, identified as euphosorophane I in recent studies, has demonstrated a significant ability to stimulate P-gp ATPase activity in a concentration-dependent manner. This stimulatory effect is indicative of its interaction with the P-gp transporter, likely as a substrate, which in turn can lead to the reversal of multidrug resistance.

CompoundEffect on P-gp ATPase ActivityPotency/EfficacyReference
This compound (Euphosorophane I) Stimulation Exhibits greater potency in reversing P-gp-mediated resistance to doxorubicin (B1662922) compared to Verapamil, with an EC50 of 1.82µM for MDR reversal. The stimulation of ATPase activity is concentration-dependent.[1][2]
Verapamil Stimulation A well-known P-gp substrate that stimulates ATPase activity. It is often used as a positive control in P-gp ATPase assays.[3]

It is important to note that the reversal of multidrug resistance by this compound has been attributed to the activation of P-gp's ATPase activity, rather than an alteration of P-gp expression levels.[1][2]

Experimental Protocols

The determination of P-gp ATPase activity is a cornerstone in the evaluation of potential MDR modulators. The following is a generalized protocol for a P-gp ATPase assay, based on commonly used methodologies.

Objective: To measure the effect of test compounds (this compound, Verapamil) on the ATP hydrolysis rate of P-glycoprotein.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 insect cells or mammalian cells overexpressing P-gp)

  • Test compounds (this compound, Verapamil) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT)

  • ATP solution

  • Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based colorimetric reagent, or a luciferase-based ATP detection system.

  • Sodium orthovanadate (Na3VO4), a selective inhibitor of P-gp ATPase, to determine the P-gp specific activity.

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all buffers and solutions. Serial dilutions of the test compounds and Verapamil are made.

  • Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the wells containing the membrane vesicles. A set of wells with Verapamil serves as a positive control, and a set with only the vehicle (e.g., DMSO) serves as the basal activity control.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes) to allow the compounds to interact with the P-gp.

  • Initiation of Reaction: Add ATP to all wells to initiate the ATPase reaction. The final concentration of ATP is typically close to its Km for P-gp.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.

  • Termination of Reaction and Detection:

    • Colorimetric Assay: Stop the reaction by adding a solution that also contains the colorimetric reagent for detecting inorganic phosphate. After a color development period, measure the absorbance at the appropriate wavelength.

    • Luminescence Assay: This method measures the amount of remaining ATP. A luciferase-based reagent is added, and the resulting luminescence is measured. A decrease in luminescence indicates ATP consumption.

  • Determination of P-gp Specific Activity: A parallel set of reactions is performed in the presence of sodium orthovanadate. The difference in ATPase activity between the absence and presence of vanadate (B1173111) represents the P-gp specific ATPase activity.

  • Data Analysis: The amount of inorganic phosphate released (or ATP consumed) is calculated from a standard curve. The ATPase activity is then expressed as nmol Pi/min/mg protein. The effect of the test compounds is determined by comparing the P-gp specific ATPase activity in their presence to the basal activity.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a P-gp ATPase assay.

Pgp_ATPase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP, and Reagents add_membranes Add Membranes to 96-well Plate prep_reagents->add_membranes prep_compounds Prepare Serial Dilutions of this compound & Verapamil add_compounds Add Test Compounds (this compound, Verapamil) and Controls (Vehicle, Vanadate) prep_compounds->add_compounds prep_membranes Thaw P-gp Membrane Vesicles prep_membranes->add_membranes add_membranes->add_compounds pre_incubate Pre-incubate at 37°C (5 min) add_compounds->pre_incubate add_atp Initiate Reaction with ATP pre_incubate->add_atp incubate Incubate at 37°C (20-30 min) add_atp->incubate stop_detect Stop Reaction & Detect Signal (Absorbance/Luminescence) incubate->stop_detect standard_curve Generate Standard Curve (Pi or ATP) stop_detect->standard_curve calc_activity Calculate P-gp Specific ATPase Activity standard_curve->calc_activity compare_effects Compare Effects of This compound vs. Verapamil calc_activity->compare_effects

Caption: Workflow of a P-glycoprotein ATPase assay.

Signaling Pathways and Logical Relationships

The interaction of substrates and modulators with P-gp and the subsequent effect on ATP hydrolysis can be conceptualized as a signaling cascade. The binding of a compound to the drug-binding domain of P-gp induces conformational changes that are transmitted to the nucleotide-binding domains, leading to an alteration in the rate of ATP hydrolysis.

Pgp_Modulation_Pathway cluster_interaction Molecular Interaction cluster_conformational_change Conformational Change cluster_atpase_activity ATPase Activity cluster_outcome Functional Outcome compound This compound or Verapamil pgp_dbd P-gp Drug-Binding Domain compound->pgp_dbd Binds to conf_change Allosteric Conformational Change pgp_dbd->conf_change Induces nbd P-gp Nucleotide-Binding Domain (NBD) conf_change->nbd Transmitted to atp_hydrolysis ATP Hydrolysis Rate (ATPase Activity) nbd->atp_hydrolysis Stimulates drug_efflux Inhibition of Efflux of other Drugs atp_hydrolysis->drug_efflux Leads to

References

Jatrophane-Class Diterpenes: A Comparative Guide to Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the apoptosis-inducing capabilities of Jatrophone, a representative Jatrophane-class diterpene, against established chemotherapeutic agents, doxorubicin (B1662922) and etoposide. The information presented herein is intended to offer an objective overview supported by experimental data to aid in the evaluation of Jatrophone's potential as a novel anti-cancer agent.

Introduction to Jatrophone and Apoptosis Induction

Jatrophane diterpenes are a class of naturally occurring compounds found in plants of the Euphorbiaceae and Jatropha genera.[1] Among these, Jatrophone has been identified as a potent inducer of apoptosis in various cancer cell lines.[1] Apoptosis, or programmed cell death, is a crucial physiological process for eliminating damaged or unwanted cells. Its dysregulation is a hallmark of cancer, making the induction of apoptosis a primary strategy in cancer therapy. Jatrophone has been shown to trigger apoptosis through multiple signaling pathways, primarily involving the inhibition of the PI3K/Akt/NF-κB signaling cascade and the activation of the intrinsic mitochondrial pathway.[1]

Comparative Analysis of Apoptosis Induction

To provide a clear comparison, this section presents quantitative data on the pro-apoptotic effects of Jatrophone, Doxorubicin, and Etoposide. It is important to note that the data presented are compiled from different studies and, therefore, the experimental conditions, such as cell lines and treatment durations, may vary.

Cell Viability Inhibition

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for Jatrophone, Doxorubicin, and Etoposide in different cancer cell lines.

CompoundCell LineTumor TypeIC50 (µM)Treatment Duration (h)
Jatrophone MCF-7/ADRDoxorubicin-Resistant Breast Cancer1.872
MDA-MB-231Triple-Negative Breast Cancer~2.048
Doxorubicin T47DBreast Cancer0.2548
PC3Prostate Cancer2.64Not Specified
Etoposide HL-60Human Leukemia106
A549Lung CarcinomaNot Specified (apoptosis induced)Not Specified
Induction of Apoptosis (Annexin V/PI Assay)

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.

CompoundCell LineConcentrationTreatment Duration (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Jatrophone MCF-7/ADR1.8 µM (IC50)4829.8922.49~52
Doxorubicin HCT116Not Specified24Not SpecifiedNot SpecifiedSignificant increase
Etoposide HL-6010 µM6Not SpecifiedNot SpecifiedReadily apparent

Signaling Pathways in Apoptosis Induction

Jatrophone-Induced Apoptosis Signaling Pathway

Jatrophone primarily induces apoptosis by inhibiting the PI3K/Akt/NF-κB signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the activation of the intrinsic (mitochondrial) pathway of apoptosis.

Jatrophone_Apoptosis_Pathway Jatrophone-Induced Apoptosis Signaling Pathway Jatrophone Jatrophone PI3K PI3K Jatrophone->PI3K inhibits Mitochondrion Mitochondrion Jatrophone->Mitochondrion induces stress Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Anti_Apoptotic Anti-apoptotic proteins (e.g., Bcl-2) NFkB->Anti_Apoptotic promotes expression Anti_Apoptotic->Mitochondrion inhibits Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Jatrophone inhibits the PI3K/Akt/NF-κB pathway, leading to mitochondrial-mediated apoptosis.

Doxorubicin-Induced Apoptosis Signaling Pathway

Doxorubicin, a well-established chemotherapeutic agent, induces apoptosis primarily through DNA damage and the generation of reactive oxygen species (ROS). This leads to the activation of both intrinsic and extrinsic apoptotic pathways.

Doxorubicin_Apoptosis_Pathway Doxorubicin-Induced Apoptosis Signaling Pathway Doxorubicin Doxorubicin DNA_damage DNA Damage Doxorubicin->DNA_damage ROS ROS Production Doxorubicin->ROS p53 p53 activation DNA_damage->p53 Mitochondrion Mitochondrion ROS->Mitochondrion induces stress Bax Bax activation p53->Bax Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Etoposide_Apoptosis_Pathway Etoposide-Induced Apoptosis Signaling Pathway Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII inhibits DNA_breaks DNA Strand Breaks TopoII->DNA_breaks causes ATM_ATR ATM/ATR activation DNA_breaks->ATM_ATR p53 p53 activation ATM_ATR->p53 Bcl2_family Bcl-2 family (e.g., Bax, Puma) p53->Bcl2_family upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bcl2_family->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow General Experimental Workflow for Apoptosis Assessment Cell_Culture Cell Culture (e.g., Cancer Cell Line) Compound_Treatment Compound Treatment (e.g., Jatrophone, Doxorubicin) Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (e.g., MTT Assay) Compound_Treatment->Cell_Viability Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Detection Caspase_Activity Caspase Activity Assay (e.g., Caspase-3, -9) Compound_Treatment->Caspase_Activity Western_Blot Western Blot Analysis (e.g., Bcl-2 family, PARP) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Flow_Cytometry Flow Cytometry Analysis Apoptosis_Detection->Flow_Cytometry Flow_Cytometry->Data_Analysis Caspase_Activity->Data_Analysis Western_Blot->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Jatrophane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of Jatrophane, a class of diterpenoid compounds, are critical for ensuring laboratory safety and environmental protection. Adherence to established protocols minimizes risks associated with these potentially hazardous materials. This guide provides essential, step-by-step procedures for the safe disposal of Jatrophane and related waste materials.

Core Principles of Jatrophane Waste Management

All personnel handling Jatrophane must be thoroughly familiar with the following core safety principles:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][2] Handling should occur in a well-ventilated area, such as a chemical fume hood.[1]

  • Waste Segregation: Never mix Jatrophane waste with general laboratory trash. It must be segregated as hazardous chemical waste.[3][4][5]

  • Avoid Environmental Release: Under no circumstances should Jatrophane or its waste be discharged into the sewer system or contaminate water, foodstuffs, or soil.[1]

Step-by-Step Disposal Protocol for Jatrophane

  • Initial Containment:

    • Collect all Jatrophane waste, including pure compounds, solutions, and contaminated materials (e.g., pipette tips, weighing boats), in a designated, leak-proof, and clearly labeled hazardous waste container.[4][6]

    • The container must be compatible with the chemical nature of the waste. For liquid waste, use the original packaging or an appropriate UN-labeled container.[7]

    • Ensure the container is kept closed when not in use.[5]

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("Jatrophane" and any specific derivatives), and the accumulation start date.[4][8]

    • Include any relevant hazard pictograms as indicated on the Safety Data Sheet (SDS).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[4]

    • This area should be away from incompatible materials.[8]

  • Final Disposal:

    • Jatrophane waste must be disposed of through a licensed chemical destruction facility.[1]

    • The recommended methods of disposal are controlled incineration with flue gas scrubbing or other approved chemical destruction processes.[1]

    • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[6][9]

Disposal of Contaminated Materials and Packaging

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container.[6]

  • Labware: Contaminated glassware and plasticware should be treated as hazardous waste and placed in the designated Jatrophane waste container.

  • Packaging: Empty containers that held Jatrophane should be triply rinsed with a suitable solvent.[1] The rinsate must be collected as hazardous waste. After thorough rinsing, the container can be offered for recycling or reconditioning, or punctured to render it unusable and disposed of in a sanitary landfill.[1]

Spill and Emergency Procedures

In the event of a Jatrophane spill:

  • Evacuate non-essential personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container for disposal.[1]

  • Clean the spill area thoroughly.

Summary of Jatrophane Handling and Disposal Parameters

ParameterGuidelineCitation
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[1][2]
Handling Area Well-ventilated chemical fume hood[1]
Waste Collection Designated, sealed, and labeled hazardous waste container[4][6]
Prohibited Disposal Methods Sewer system, general trash, environmental release[1][3]
Recommended Disposal Licensed chemical destruction plant (e.g., controlled incineration)[1]
Contaminated Packaging Triple rinse, collect rinsate as hazardous waste, then recycle or landfill[1]
Spill Cleanup Absorb with inert material, collect in a sealed container for disposal[1]

Jatrophane Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Jatrophane waste.

Jatrophane_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal start Jatrophane Waste Generated (e.g., unused chemical, contaminated labware, solutions) collect_waste Collect in a designated, leak-proof, compatible container start->collect_waste label_container Label container with: 'Hazardous Waste' 'Jatrophane' Accumulation Start Date collect_waste->label_container store_waste Store in a secure, ventilated designated area label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Vendor store_waste->contact_ehs end Waste collected for controlled incineration or chemical destruction contact_ehs->end

Caption: Workflow for the safe disposal of Jatrophane waste.

References

Essential Safety and Logistical Information for Handling Jatrophane 4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of novel compounds is paramount. Jatrophane 4, a jatrophane diterpene isolated from the Euphorbiaceae family, is a biologically active compound with potential cytotoxic and multidrug resistance-reversing properties.[1][2][3][4][5] Due to its potential toxicity, stringent safety protocols must be followed. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Operational Plan: Step-by-Step Guidance for Handling this compound

1. Pre-Handling Preparation:

  • Risk Assessment: Before any handling, a thorough risk assessment must be conducted, considering the potential hazards of this compound as a cytotoxic compound.

  • Designated Area: All work with this compound should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to control exposure.

  • Gather Materials: Ensure all necessary personal protective equipment (PPE) and spill containment materials are readily available.

2. Personal Protective Equipment (PPE):

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-tested nitrile gloves (thicker than standard laboratory gloves).Prevents skin contact and absorption.
Lab Coat Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.
Eye Protection Safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A fit-tested N95 or higher respirator should be used when handling the powder form to prevent inhalation.Minimizes inhalation of airborne particles.

3. Handling Procedure:

  • Weighing: If weighing the powdered form, do so within a containment device such as a ventilated balance enclosure or a fume hood to prevent aerosolization.

  • Dissolving: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.

  • General Handling: Always handle solutions and containers with care to prevent spills. Work should be conducted over a disposable, absorbent bench liner.

4. Post-Handling Procedures:

  • Decontamination: Wipe down all surfaces in the designated handling area with an appropriate deactivating solution (e.g., 10% bleach solution followed by a rinse with 70% ethanol), or as determined by your institution's safety protocols for cytotoxic agents.

  • PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves. Dispose of all PPE as cytotoxic waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after handling is complete.

Disposal Plan: Safe Management of this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including unused compound, contaminated PPE, and labware, must be segregated as cytotoxic or hazardous chemical waste.

  • Containerization:

    • Solid Waste: Collect solid waste (e.g., contaminated gloves, gowns, pipette tips) in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste."

    • Liquid Waste: Collect liquid waste in a sealed, shatter-resistant container, also clearly labeled.

    • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

  • Disposal Route: Follow your institution's and local regulations for the disposal of cytotoxic or hazardous chemical waste. This typically involves incineration by a licensed waste management contractor. Do not dispose of this compound waste down the drain or in regular trash.

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Procedure cluster_post 3. Post-Handling & Disposal RiskAssessment Conduct Risk Assessment DesignateArea Designate Handling Area (Fume Hood/BSC) RiskAssessment->DesignateArea GatherMaterials Gather PPE and Spill Kit DesignateArea->GatherMaterials DonPPE Don Appropriate PPE GatherMaterials->DonPPE Weighing Weigh Powder in Containment DonPPE->Weighing Dissolving Prepare Solutions Carefully Weighing->Dissolving GeneralHandling Handle with Care over Absorbent Liner Dissolving->GeneralHandling Decontaminate Decontaminate Work Area SegregateWaste Segregate All Waste (Solid, Liquid, Sharps) GeneralHandling->SegregateWaste DoffPPE Remove and Dispose of PPE as Cytotoxic Waste Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands LabelWaste Label Waste Containers 'Cytotoxic Waste' SegregateWaste->LabelWaste DisposeWaste Dispose via Institutional Protocol (Incineration) LabelWaste->DisposeWaste

Caption: Workflow for the safe handling and disposal of this compound.

References

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